STING ligand-2
Description
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Properties
Molecular Formula |
C13H12N2O5 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethyl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H12N2O5/c16-8-7-9-1-3-10(4-2-9)14-13(17)11-5-6-12(20-11)15(18)19/h1-6,16H,7-8H2,(H,14,17) |
InChI Key |
BQYGUFBKMVNUMM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Structure and Function of STING Ligand-2: A Technical Overview
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for orchestrating an effective anti-pathogen and anti-tumor immune response. Consequently, STING has emerged as a promising therapeutic target for infectious diseases and oncology. "STING ligand-2," also cataloged as "STING agonist 2" in the IUPHAR/BPS Guide to PHARMACOLOGY (GtoPdb Ligand ID: 10127), is a potent, non-cyclic dinucleotide (non-CDN) small molecule agonist of the STING protein. Developed by GlaxoSmithKline, this compound represents a class of systemically active immune-modifying agents with the potential for broad therapeutic applications.
Chemical Structure and Properties
This compound is a heterocyclic amide with the chemical name N-(4-(6-fluoro-1H-indazol-1-yl)phenyl)-6-(1H-imidazol-1-yl)-2-(pyridin-2-yl)nicotinamide . Its structure is distinct from the natural cyclic dinucleotide ligands of STING, such as cGAMP.
2D Structure:
Chemical Properties:
| Property | Value |
| Molecular Formula | C30H20FN7O |
| Molecular Weight | 513.5 g/mol |
| SMILES | C1=CC=C(C(=N1)C2=NC(=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=C(C5=CC=CC=C54)F)N6C=CN=C6)C7=CC=CC=N7 |
Quantitative Biological Data
Specific quantitative binding affinity (Kd or IC50) and efficacy (EC50) data for this compound (Example 124 in patent WO2017175147A1) are not detailed in the publicly available literature. However, for context, representative data for other potent non-cyclic dinucleotide STING agonists are presented below. These values are typically determined using in vitro assays such as IFN-β reporter assays in human monocytic cell lines (e.g., THP-1).
Table 1: Representative Quantitative Data for Non-Cyclic Dinucleotide STING Agonists
| Compound | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| MSA-2 | IFN-β Secretion | THP-1 | ~8 nM (covalent dimer) | [1] |
| SNX281 | 3H-cGAMP Competition | Human STING | IC50: 4.1 ± 2.2 µM | [2] |
| KAS-08 | ISG Reporter Assay | THP-1 | EC50: 0.18 µM |
STING Signaling Pathway
Upon binding to the STING dimer, non-cyclic dinucleotide agonists induce a conformational change that leads to the activation and oligomerization of STING. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory cytokines.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are proprietary. However, the following are representative methodologies for the synthesis and evaluation of similar non-cyclic dinucleotide STING agonists.
Synthesis of a Representative Non-Cyclic Dinucleotide STING Agonist
The synthesis of nicotinamide-based compounds often involves the coupling of a carboxylic acid with an amine. For a molecule like this compound, a multi-step synthesis would be required, likely culminating in an amide bond formation between a substituted nicotinic acid and a substituted aniline (B41778).
Example: Amide Coupling Reaction
-
Acid Chloride Formation: To a solution of a substituted nicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous dichloromethane and add it dropwise to a solution of the substituted aniline (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.5 equivalents) in dichloromethane at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired nicotinamide (B372718) derivative.
In Vitro STING Activation Assay (IFN-β Reporter Assay)
This assay measures the ability of a compound to activate the STING pathway, leading to the production of IFN-β.
-
Cell Culture: Culture THP-1 dual reporter cells, which contain a secreted luciferase gene under the control of an IRF-inducible promoter, in appropriate growth medium.
-
Cell Plating: Seed the cells at a density of approximately 40,000 cells per well in a 96-well plate in 75 µL of assay medium.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in assay medium. Add 25 µL of the diluted compound to the wells. For control wells, add 25 µL of assay medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Luciferase Assay: Prepare a luciferase assay reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well and incubate at room temperature for 15-30 minutes with gentle rocking.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle control. Determine the EC50 value by plotting the fold induction against the compound concentration and fitting the data to a dose-response curve.
TBK1/IRF3 Phosphorylation Assay (Western Blot)
This assay directly assesses the activation of downstream signaling components of the STING pathway.
-
Cell Treatment: Seed THP-1 cells in a 6-well plate and treat with various concentrations of the STING agonist for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the level of TBK1 and IRF3 phosphorylation relative to the total protein levels.
Conclusion
This compound is a novel, non-cyclic dinucleotide STING agonist with a chemical structure optimized for systemic activity. While specific quantitative data for this compound are not widely available, the methodologies for its synthesis and characterization are well-established within the field of medicinal chemistry and immunology. The development of such small molecule agonists that can effectively and safely modulate the STING pathway holds significant promise for the future of cancer immunotherapy and the treatment of infectious diseases. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this and related compounds.
References
The Dawn of a New Era in Immuno-Oncology: A Technical Guide to the Discovery and Synthesis of Novel STING Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal component of the innate immune system, acting as a critical sensor of cytosolic DNA from pathogens and damaged host cells. Activation of STING triggers a robust type I interferon (IFN) response, bridging the innate and adaptive immune systems to mount a powerful anti-tumor response. This has positioned STING as a highly attractive target for cancer immunotherapy. This technical guide provides an in-depth overview of the discovery and synthesis of novel STING agonists, detailing the experimental protocols and key data for researchers in the field.
The therapeutic potential of STING agonists is underscored by their ability to convert "cold" tumors, which are non-responsive to immune checkpoint inhibitors, into "hot," T-cell-inflamed tumors.[1][2] Early efforts focused on cyclic dinucleotides (CDNs), the natural ligands of STING. However, their clinical development has been hampered by poor membrane permeability and rapid enzymatic degradation.[1][3] This has spurred the development of a new generation of non-cyclic dinucleotide (non-CDN) and macrocyclic STING agonists with improved pharmacological properties.[1]
The STING Signaling Pathway: A Molecular Overview
The canonical STING signaling pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes the presence of double-stranded DNA (dsDNA) in the cytoplasm.[3] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[3] 2'3'-cGAMP then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[3] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[4]
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5] TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN-β) and other pro-inflammatory cytokines.[4][6] This cascade of events ultimately leads to the maturation of dendritic cells, enhanced antigen presentation, and the priming of tumor-specific CD8+ T cells.[6]
Discovery of Novel STING Agonists: An Experimental Workflow
The discovery of novel STING agonists typically follows a multi-step experimental workflow, from initial high-throughput screening to in vivo efficacy studies.
Key Experimental Protocols
Synthesis of a diABZI Analog (Representative Non-CDN Agonist)
The synthesis of dimeric amidobenzimidazole (diABZI) analogs has been a significant advancement in the development of systemically active STING agonists.[7] A general synthetic approach involves the coupling of two monomeric amidobenzimidazole units.
Protocol:
-
Synthesis of the Amidobenzimidazole Monomer: This typically involves the condensation of a substituted o-phenylenediamine (B120857) with a dicarboxylic acid monoester monoamide, followed by cyclization to form the benzimidazole (B57391) core.
-
Linker Installation: A linker with reactive ends (e.g., a dihaloalkane) is introduced to one of the monomer units.
-
Dimerization: The linker-modified monomer is then coupled with a second monomer unit, often through a nucleophilic substitution reaction, to yield the final dimeric compound.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.
Note: For a detailed, step-by-step synthesis protocol, refer to the supplementary information of Ramanjulu et al., Nature 2018.[7]
Synthesis of a Macrocyclic STING Agonist
Macrocyclic STING agonists represent another promising class of non-CDN agonists. Their synthesis often involves macrocyclization as a key step to constrain the molecule in a bioactive conformation.
Protocol:
-
Synthesis of Linear Precursor: Two nucleobase-containing fragments with appropriate linkers and terminal reactive groups are synthesized separately.
-
Coupling of Fragments: The two fragments are coupled to form a linear precursor.
-
Macrocyclization: The linear precursor undergoes an intramolecular cyclization reaction, often under high dilution conditions to favor the formation of the macrocycle over polymerization.
-
Purification: The macrocyclic product is purified by preparative HPLC.
Note: For a detailed synthesis, refer to patent literature such as KR20220035955A.[8]
In Vitro STING Activation using a THP-1 Reporter Cell Line
THP-1 human monocytic cells are widely used to assess STING activation as they endogenously express the necessary components of the cGAS-STING pathway.[2] Reporter cell lines, such as THP-1 Dual™ cells, contain an interferon-inducible reporter gene (e.g., luciferase), providing a quantitative measure of STING activation.[2]
Protocol:
-
Cell Seeding: Seed THP-1 reporter cells at a density of approximately 100,000 cells per well in a 96-well plate and incubate for 24 hours.[9]
-
Compound Preparation: Prepare serial dilutions of the test STING agonist in the appropriate cell culture medium.[9]
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[9]
-
Luciferase Assay: After incubation, add a luciferase assay reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.[9]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[10]
Protocol:
-
Cell Treatment: Treat cells with the STING agonist or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using a STING-specific antibody to determine the melting temperature of STING in the presence and absence of the agonist.[10] An increase in the melting temperature indicates that the compound binds to and stabilizes the STING protein.[10]
In Vivo Efficacy in a Syngeneic Mouse Tumor Model (CT26)
The CT26 colon carcinoma model is a commonly used syngeneic model to evaluate the anti-tumor efficacy of STING agonists.[11][12]
Protocol:
-
Tumor Implantation: Subcutaneously implant CT26 cells into the flank of BALB/c mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), administer the STING agonist via the desired route (e.g., intratumoral, intravenous).
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals using calipers.
-
Immune Response Analysis: At the end of the study, tumors and spleens can be harvested to analyze the tumor microenvironment and systemic immune responses (e.g., by flow cytometry for immune cell infiltration).
Quantitative Data of Novel STING Agonists
The following tables summarize the in vitro potency and in vivo efficacy of selected novel STING agonists.
Table 1: In Vitro Potency of Novel STING Agonists
| Compound Class | Representative Compound | Assay System | Potency (EC50/IC50) | Reference |
| Non-CDN | ||||
| Amidobenzimidazole | diABZI | THP-1 Reporter Assay (IFN-β) | ~0.1-0.3 µM | [7] |
| MSA-2 | THP-1 Reporter Assay (IFN-β) | ~8 nM | [5] | |
| SR-717 | THP-1 Reporter Assay (ISG) | ~2.1 µM | [13] | |
| 1H-Pyrrole-3-carbonitrile | Compound 7F | THP-1 Reporter Assay (SEAP) | ~10.5 µM | [5] |
| Macrocyclic | ||||
| E7766 | Not specified | Not specified | [9] | |
| Cyclic Dinucleotide | ||||
| ADU-S100 | THP-1 Reporter Assay (IRF-Luc) | ~3.0 µg/mL | [14] | |
| M-22-1 | THP-1 Reporter Assay | 0.66 µM | [15] |
Table 2: In Vivo Anti-Tumor Efficacy of Novel STING Agonists
| Compound | Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| diABZI | CT26 Colon Carcinoma | BALB/c | 3 mg/kg, intravenous | Significant inhibition | [16] |
| ALG-031048 | CT26 Colon Carcinoma | BALB/c | 100 µg, intratumoral | 90% complete regression | [12] |
| M-22-1 | MC38 Colon Adenocarcinoma | C57BL/6 | Intratumoral | Significant regression | [15] |
| ADU-S100 | B16 Melanoma | C57BL/6 | Intratumoral | Significant regression | [11] |
Structure-Activity Relationships of Novel STING Agonists
The development of potent and selective STING agonists has been guided by extensive structure-activity relationship (SAR) studies.
For the amidobenzimidazole class, SAR studies have revealed that:
-
Dimerization is key: Linking two monomeric units significantly enhances binding affinity and cellular potency.[17]
-
Linker length and composition are critical: The nature of the linker influences the spatial orientation of the two monomeric units, which is crucial for optimal interaction with the dimeric STING protein.
-
Substitutions on the benzimidazole core: Modifications at specific positions can modulate potency and pharmacokinetic properties.[5]
Conclusion
The discovery and development of novel STING agonists represent a paradigm shift in cancer immunotherapy. The move from natural CDNs to more drug-like non-CDN and macrocyclic agonists has overcome many of the initial challenges, paving the way for systemically administered therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers dedicated to advancing this exciting field. Continued exploration of novel chemical scaffolds, optimization of drug delivery strategies, and a deeper understanding of the complex biology of the STING pathway will undoubtedly lead to the next generation of transformative cancer treatments.
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. KR20220035955A - Macrocyclic compounds as STING agonists and methods and uses thereof - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Macromolecular Diamidobenzimidazole Conjugates Activate STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. bio-rad.com [bio-rad.com]
The Mechanism of Action of STING Agonists in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which signals pathogenic invasion or cellular damage. Activation of STING triggers a potent downstream cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is pivotal for orchestrating a robust anti-pathogen and anti-tumor immune defense. Consequently, STING has emerged as a highly attractive target for therapeutic intervention, particularly in the field of oncology. This technical guide provides an in-depth exploration of the mechanism of action of STING agonists, using the endogenous ligand 2'3'-cGAMP and the clinical candidate ADU-S100 (MIW815) as primary examples. It includes a detailed overview of the signaling pathway, quantitative data on ligand activity, and comprehensive protocols for key experimental assays.
The Core Mechanism: STING Pathway Activation
The canonical STING pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal recognized by the enzyme cyclic GMP-AMP synthase (cGAS).
-
DNA Sensing by cGAS: Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1]
-
STING Ligand Binding: 2'3'-cGAMP, the endogenous STING ligand, binds directly to the ligand-binding domain (LBD) of STING, which exists as a dimer on the endoplasmic reticulum (ER) membrane.[1] This binding event is characterized by high affinity, typically in the nanomolar range.[2] Synthetic agonists, such as the cyclic dinucleotide (CDN) ADU-S100, are designed to mimic this interaction, often with modifications like phosphorothioate (B77711) linkages to enhance stability and binding affinity.[3][4]
-
Conformational Change and Oligomerization: Ligand binding induces a significant conformational change in the STING dimer, shifting it from an "open" to a "closed" state.[5] This structural rearrangement facilitates the oligomerization of STING dimers, a critical step for signal amplification.[6]
-
Translocation: The STING oligomers then translocate from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[7]
-
TBK1 and IRF3 Activation: In the Golgi, the C-terminal tail of STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[7] Activated TBK1 then phosphorylates STING itself, creating docking sites for the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] TBK1 subsequently phosphorylates IRF3.
-
Gene Transcription: Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding for type I interferons (e.g., IFN-β).[5] The STING pathway can also activate the NF-κB pathway, leading to the production of other pro-inflammatory cytokines like TNF-α and IL-6.[8]
Quantitative Data Presentation
The efficacy of a STING agonist is determined by its binding affinity, its ability to induce downstream signaling, and the resulting cytokine production. The following tables summarize key quantitative data for the endogenous ligand 2'3'-cGAMP and the synthetic agonist ADU-S100.
Note: Values can vary between experimental systems (e.g., cell lines, assay formats). Data presented here are representative values from the cited literature.
Table 1: Ligand Binding Affinity and Cellular Potency
| Parameter | 2'3'-cGAMP | ADU-S100 (MIW815) | Reference(s) |
| Binding Affinity (KD) | ~0.543 µM | Not explicitly reported, but described as having "enhanced binding affinity" compared to cGAMP. | [9],[3],[10] |
| Binding Inhibition (Ki) | ~2.5 nM | - | [3] |
| Binding Inhibition (IC50) | ~5.0 nM | - | [3] |
| IFN Reporter EC50 (THP-1) | ~3.03 µg/mL | ~3.03 µg/mL | [3] |
| NF-κB Reporter EC50 (THP-1) | ~4.85 µg/mL | ~4.85 µg/mL | [3] |
| IFN-β Secretion EC50 (THP-1) | ~124 µM | - | [11] |
| IFN-β Secretion EC50 (PBMCs) | ~70 µM | - | [11] |
Table 2: STING Agonist-Induced Cytokine Production
| Cytokine | Cell Type / Model | Treatment | Fold Increase / Concentration | Reference(s) |
| IFN-β | Bone Marrow-Derived Dendritic Cells (BMDCs) | Liposomal ADU-S100 (0.1 µg/mL) | > 1000 pg/mL | [3] |
| TNF-α | Bone Marrow-Derived Dendritic Cells (BMDCs) | Liposomal ADU-S100 (0.1 µg/mL) | ~1500 pg/mL | [3] |
| IFN-γ | Pancreatic Cancer Mouse Model (Tumor Homogenate) | ADU-S100 (intratumoral) | Significant increase vs. vehicle | [12] |
| CXCL10 | Pancreatic Cancer Mouse Model (Tumor Homogenate) | ADU-S100 (intratumoral) | Significant increase vs. vehicle | [12] |
| IL-6 | Pancreatic Cancer Mouse Model (Tumor Homogenate) | ADU-S100 (intratumoral) | Significant increase vs. vehicle | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of STING agonists.
Protocol for STING Binding Assay (HTRF)
This competitive immunoassay quantifies the ability of a test compound to displace a labeled ligand from the STING protein.
Principle: The assay uses a 6His-tagged human STING protein, an anti-6His antibody labeled with a Terbium (Tb) cryptate donor, and a STING ligand labeled with a d2 acceptor. When the labeled ligand binds to STING, the donor and acceptor are brought into proximity, generating a FRET signal. A test compound that binds to STING will compete with the labeled ligand, causing a decrease in the FRET signal.[3]
Methodology:
-
Reagent Preparation: Prepare working solutions of the test compound, 2'3'-cGAMP standard, d2-labeled STING ligand, and Tb-cryptate anti-6His antibody in the assay buffer provided by the kit manufacturer.
-
Assay Plate Setup: Dispense test compounds and standards into a low-volume 384-well white plate.
-
Protein Addition: Add the 6His-tagged human STING protein to all wells.
-
Detection Reagent Addition: Add a pre-mixed solution of the Tb-cryptate anti-6His antibody and d2-labeled STING ligand to all wells.
-
Incubation: Incubate the plate at room temperature for 3 hours, protected from light.
-
Signal Measurement: Read the HTRF signal on a compatible plate reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic model to determine IC50 values.
Protocol for STING Oligomerization Assay (Non-Reducing Western Blot)
This protocol is used to visualize the formation of STING oligomers, a key indicator of its activation.
Principle: Upon activation, STING monomers form disulfide-linked dimers and higher-order oligomers. By performing SDS-PAGE under non-reducing conditions (i.e., without β-mercaptoethanol or DTT), these oligomeric structures can be preserved and visualized by Western blot.[6]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T transfected with STING, or THP-1 cells with endogenous STING) and allow them to adhere. Treat cells with the STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) or vehicle control for 2-4 hours at 37°C.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein lysate with 2x Laemmli sample buffer lacking any reducing agents . Do not boil the samples, as this can promote aggregation.
-
Electrophoresis: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against STING overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Monomeric STING will appear at ~32-40 kDa, with dimers, trimers, and higher-order oligomers appearing as a ladder of bands at higher molecular weights.[6]
Protocol for Quantification of IFN-β Secretion (ELISA)
This protocol measures the primary downstream cytokine produced upon STING activation.
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of IFN-β secreted into the cell culture supernatant.
Methodology:
-
Cell Culture and Stimulation: Seed cells (e.g., human PBMCs or THP-1 monocytes) in a 96-well plate. Stimulate the cells with serial dilutions of the STING agonist for 24 hours.
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure (General Steps):
-
Add standards and supernatants to the wells of an IFN-β pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Wash the plate several times with the provided wash buffer.
-
Add a biotin-conjugated anti-IFN-β detection antibody to each well. Incubate for 1 hour.
-
Wash the plate.
-
Add streptavidin-HRP conjugate to each well. Incubate for 30 minutes.
-
Wash the plate.
-
Add TMB substrate solution and incubate in the dark until color develops (15-20 minutes).
-
Add stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant IFN-β standards. Use the standard curve to calculate the concentration of IFN-β in the experimental samples.
Conclusion
The activation of the STING pathway by specific ligands represents a powerful strategy to stimulate the innate immune system for therapeutic benefit. The mechanism of action, initiated by direct binding and culminating in the transcriptional activation of interferons and cytokines, is a well-defined process amenable to rigorous quantitative analysis. Understanding the binding affinities, cellular potencies, and downstream functional consequences of STING agonists like 2'3'-cGAMP and ADU-S100 is essential for the ongoing development of novel immunomodulatory drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and characterize new chemical entities targeting this critical innate immune signaling hub.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of (2′,5′ and 3′5′-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. stimunity.com [stimunity.com]
- 11. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Journey of STING: A Technical Guide to its Cellular Relocalization and Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) protein is a central mediator of innate immunity, orchestrating responses to cytosolic DNA. Upon activation by its ligand, cyclic GMP-AMP (cGAMP), STING undergoes a remarkable intracellular journey, translocating from the endoplasmic reticulum (ER) to the Golgi apparatus. This relocalization is not merely a change of address but a critical prerequisite for the assembly of a signaling complex, leading to the production of type I interferons and other inflammatory cytokines. This technical guide provides an in-depth exploration of the cellular localization of STING following ligand binding, presenting quantitative data on its trafficking kinetics, detailing the experimental protocols used to elucidate this pathway, and visualizing the key events through signaling and workflow diagrams. Understanding the spatiotemporal regulation of STING is paramount for the development of novel therapeutics targeting a range of pathologies, from infectious diseases and cancer to autoimmune disorders.
The STING Signaling Cascade: From ER Retention to Golgi Activation
In its resting state, the STING protein resides as a dimer in the membrane of the endoplasmic reticulum (ER).[1] The maintenance of STING at the ER is an active process involving retention factors. Upon binding of cGAMP to its V-shaped hydrophilic pocket, STING undergoes a significant conformational change, triggering its oligomerization and initiating its trafficking from the ER.[1]
This journey proceeds via COPII-coated vesicles to the ER-Golgi intermediate compartment (ERGIC) and subsequently to the Golgi apparatus.[1][2] It is within the Golgi that STING's signaling capacity is fully realized. Here, it undergoes crucial post-translational modifications, including palmitoylation, which facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[2] Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other pro-inflammatory cytokines.[2][3]
Following its activation, the STING protein is trafficked to lysosomes for degradation, a critical step in terminating the signaling response and preventing excessive inflammation.
Quantitative Analysis of STING Trafficking and Activation
The spatiotemporal dynamics of STING activation have been quantified through various experimental approaches. The following tables summarize key kinetic parameters and co-localization data, providing a quantitative framework for understanding this dynamic process.
| Parameter | Time Post-Stimulation | Method | Cell Type | Ligand | Observations | Reference |
| STING Translocation to Golgi | 30 minutes | Immunofluorescence Microscopy | U2OS | cGAMP | Strong co-localization with Golgi markers GM130 and Golgin97 observed. | [4] |
| STING-GM130 Co-localization | 10 minutes | PALM/dSTORM | MEFs | DMXAA | Peak co-localization with the cis-Golgi marker GM130. | [5] |
| STING-TGN38 Co-localization | 30-60 minutes | PALM/dSTORM | MEFs | DMXAA | Extensive co-localization with the trans-Golgi network marker TGN38. | [5] |
Table 1: Kinetics of STING Translocation to the Golgi Apparatus. This table outlines the timing of STING's arrival at the Golgi following ligand stimulation, as determined by co-localization with specific Golgi markers.
| Parameter | Time Post-Stimulation | Method | Cell Type | Ligand | Observations | Reference |
| TBK1 Phosphorylation | 30 minutes | Western Blot | HeLa | cGAMP | Detectable increase in phosphorylated TBK1. | [3] |
| IRF3 Phosphorylation | 30 minutes | Western Blot | HeLa | cGAMP | Detectable increase in phosphorylated IRF3. | [3] |
| STING Phosphorylation (S366) | 30 minutes | Western Blot | HeLa | cGAMP | Detectable increase in phosphorylated STING. | [3] |
Table 2: Kinetics of STING Signaling Complex Activation. This table summarizes the timeline for the phosphorylation of key downstream signaling molecules after STING activation.
Visualizing the STING Pathway and Experimental Workflows
To provide a clearer understanding of the complex processes involved in STING activation and its experimental investigation, the following diagrams have been generated using the Graphviz DOT language.
Caption: STING signaling pathway from ligand binding to gene transcription.
Caption: Co-immunoprecipitation workflow for STING-TBK1 interaction.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the cellular localization and activation of STING.
Immunofluorescence Microscopy for STING Localization
This protocol describes the visualization of STING's translocation from the ER to the Golgi in HeLa cells.
Materials:
-
HeLa cells
-
Chambered culture slides
-
2'3'-cGAMP
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibodies: Rabbit anti-STING, Mouse anti-GM130 (Golgi marker)
-
Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells on chambered culture slides and grow to 50-60% confluency.[6] Stimulate cells with 1 µg/mL 2'3'-cGAMP for desired time points (e.g., 0, 15, 30, 60 minutes).
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.[7]
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[7]
-
Blocking: Wash cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-STING at 1:200, anti-GM130 at 1:500) in blocking buffer and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Dilute fluorescently labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash cells three times with PBS and incubate with DAPI (1 µg/mL) for 5 minutes.
-
Mounting and Imaging: Wash cells twice with PBS and mount with mounting medium. Image using a confocal microscope. Co-localization can be quantified using Pearson's correlation coefficient.[8][9]
Co-Immunoprecipitation of STING and TBK1
This protocol details the procedure to confirm the interaction between STING and TBK1 upon activation.
Materials:
-
HEK293T cells transfected with HA-tagged STING
-
2'3'-cGAMP
-
Co-IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10% glycerol, with protease and phosphatase inhibitors)[10]
-
Anti-HA agarose beads
-
Wash Buffer (e.g., TBS with 0.1% Triton X-100)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibodies: Rabbit anti-TBK1, Mouse anti-HA
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
Procedure:
-
Cell Stimulation and Lysis: Stimulate HEK293T cells expressing HA-STING with 1 µM cGAMP for 1 hour.[10] Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Immunoprecipitation: Centrifuge lysate to pellet debris and incubate the supernatant with anti-HA agarose beads for 2-4 hours at 4°C with rotation.[11]
-
Washing: Pellet the beads and wash three times with Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and boil for 5 minutes to release the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against TBK1 and the HA tag. Visualize with HRP-conjugated secondary antibodies and a chemiluminescence detection system.
Subcellular Fractionation
This protocol allows for the biochemical separation of ER and Golgi fractions to analyze STING localization.
Materials:
-
Cultured cells (e.g., HeLa or THP-1)
-
Homogenization Buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES pH 7.4)
-
Sucrose solutions of varying concentrations (e.g., 0.5 M, 0.86 M, 1.3 M)[12]
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Cell Homogenization: Harvest and wash cells, then resuspend in ice-cold Homogenization Buffer. Homogenize cells using a Dounce homogenizer.
-
Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Sucrose Gradient Centrifugation: Layer the supernatant from the previous step onto a discontinuous sucrose gradient. Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours.[12]
-
Fraction Collection: Carefully collect the fractions at the interfaces of the different sucrose layers. The ER and Golgi fractions will be located at different densities.
-
Analysis: Analyze the collected fractions by Western blotting for STING and specific organelle markers (e.g., Calreticulin for ER, GM130 for Golgi) to determine the subcellular localization of STING.
Conclusion
The ligand-induced trafficking of STING from the ER to the Golgi is a tightly regulated and essential process for the initiation of a robust innate immune response. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers in academia and industry. A thorough understanding of the molecular mechanisms governing STING's cellular localization will undoubtedly pave the way for the development of innovative therapeutic strategies that can modulate STING activity for the treatment of a wide spectrum of human diseases.
References
- 1. STING1 in Different Organelles: Location Dictates Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. DSTYK phosphorylates STING at late endosomes to promote STING signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Single-molecule localization microscopy reveals STING clustering at the trans-Golgi network through palmitoylation-dependent accumulation of cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. igb.illinois.edu [igb.illinois.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. microscopyu.com [microscopyu.com]
- 9. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Pathways Activated by Synthetic STING Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infection and cellular damage. Activation of STING triggers a potent downstream signaling cascade, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response not only helps to clear infections but also plays a crucial role in anti-tumor immunity. Consequently, the development of synthetic STING agonists is an area of intense research for applications in immuno-oncology and vaccine adjuvant design.
This technical guide provides an in-depth overview of the core downstream signaling pathways activated by synthetic STING agonists, using well-characterized non-cyclic dinucleotide agonists such as MSA-2 and SR-717 as illustrative examples. It includes a summary of their in vitro activities, detailed experimental protocols for assessing pathway activation, and visualizations of the key signaling events and workflows.
Core Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.
-
DNA Sensing and Second Messenger Synthesis : Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS). This binding event activates cGAS to synthesize the second messenger 2’3′-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2]
-
STING Activation : cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3][4] Synthetic agonists, such as MSA-2 and SR-717, directly bind to STING and induce a similar conformational change and activation.
-
Recruitment and Phosphorylation of TBK1 : During its transit from the ER, the activated STING polymer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5] TBK1 then phosphorylates STING on its C-terminal tail.[6]
-
IRF3 Activation and Nuclear Translocation : The phosphorylated C-terminal tail of STING acts as a docking site for Interferon Regulatory Factor 3 (IRF3). Recruited IRF3 is subsequently phosphorylated by TBK1.[5] This phosphorylation event causes IRF3 to dimerize and translocate into the nucleus.[3]
-
Gene Transcription : In the nucleus, the IRF3 dimer binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., CXCL10).[3][7]
-
NF-κB Pathway Activation : In addition to the IRF3 pathway, STING activation can also lead to the activation of the NF-κB transcription factor, though the exact mechanism is still being fully elucidated.[3] This results in the transcription of a distinct set of pro-inflammatory genes.
Caption: Downstream signaling cascade initiated by STING activation.
Quantitative Data Presentation
The potency of synthetic STING agonists is typically evaluated by measuring their ability to induce downstream signaling events, such as the production of IFN-β. The half-maximal effective concentration (EC50) is a common metric used for this purpose.
| Compound | Assay System | Parameter Measured | EC50 / IC50 | Reference |
| MSA-2 | Human STING (WT isoform) | IFN-β Secretion | 8.3 µM (EC50) | [8] |
| MSA-2 | Human STING (HAQ isoform) | IFN-β Secretion | 24 µM (EC50) | [8] |
| SR-717 | ISG-THP1 (WT) cells | ISG Reporter Activity | 2.1 µM (EC50) | [9][10] |
| SR-717 | ISG-THP1 (cGAS KO) cells | ISG Reporter Activity | 2.2 µM (EC50) | [9][10] |
| SR-717 | B16 cells (mouse) | Competitive Binding vs cGAMP | 7.8 µM (IC50) | [5] |
| diABZI | THP-1 cells | IFN-β Secretion | 3.1 ± 0.6 µM (EC50) | |
| 2',3'-cGAMP | THP-1 cells | IFN-β Secretion | 53.9 ± 5 µM (EC50) |
Experimental Protocols
Western Blot for Phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3)
This protocol describes the detection of phosphorylated TBK1 (at Ser172) and IRF3 (at Ser396), key indicators of STING pathway activation.
Materials:
-
Cell line (e.g., THP-1 monocytes)
-
STING agonist (e.g., MSA-2)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-TBK1, anti-p-IRF3, anti-total TBK1, anti-total IRF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed THP-1 cells at a density of 1x10^6 cells/mL and differentiate with TPA (80 nM) overnight.
-
Treat the differentiated cells with the STING agonist at the desired concentrations for various time points (e.g., 0, 1, 2, 4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-TBK1, anti-p-IRF3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total proteins and a loading control (e.g., β-actin) to ensure equal loading.
-
Caption: General workflow for Western blot analysis.
IFN-β Promoter Luciferase Reporter Assay
This assay quantitatively measures the activation of the IFN-β promoter, a direct downstream target of the STING-IRF3 signaling axis.[7][11]
Materials:
-
HEK293T cells
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
STING agonist
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with a serial dilution of the STING agonist.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 16-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.
-
Caption: Workflow for IFN-β promoter luciferase reporter assay.
ELISA for IFN-β and CXCL10 Secretion
This protocol quantifies the amount of secreted IFN-β and CXCL10 in the cell culture supernatant following STING agonist treatment.
Materials:
-
Cell line capable of producing IFN-β and CXCL10 (e.g., THP-1, primary dendritic cells)
-
STING agonist
-
Human IFN-β and CXCL10 ELISA kits
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with the STING agonist at various concentrations for 24 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant.
-
-
ELISA:
-
Perform the ELISA for IFN-β and CXCL10 according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of IFN-β and CXCL10 in the samples.
-
Conclusion
The activation of the STING pathway by synthetic agonists represents a promising strategy for enhancing anti-tumor immunity and developing novel vaccine adjuvants. A thorough understanding of the downstream signaling events and the availability of robust experimental protocols are essential for the preclinical and clinical development of these agents. This guide provides a foundational overview of the core signaling cascade, quantitative data for representative synthetic STING agonists, and detailed methodologies for key in vitro assays to facilitate further research in this exciting field.
References
- 1. drughunter.com [drughunter.com]
- 2. bio-rad.com [bio-rad.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. SR-717 | STING agonist | TargetMol [targetmol.com]
- 6. A next-generation STING agonist MSA-2: From mechanism to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Endogenous Ligands of the STING Pathway: A Technical Guide for Researchers
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and antiviral response. While initially characterized as a sensor for microbial DNA, it is now evident that the STING pathway is also activated by a variety of endogenous ligands, implicating it in a wide range of physiological and pathological processes, including autoimmune diseases, cancer, and cellular senescence. This technical guide provides an in-depth overview of the known endogenous ligands of the STING pathway, with a focus on their discovery, mechanism of action, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals working to understand and therapeutically target this pivotal signaling cascade.
Introduction to the STING Pathway
The STING pathway is a central signaling cascade that mediates the production of type I interferons (IFNs) and other pro-inflammatory cytokines in response to the presence of double-stranded DNA (dsDNA) in the cytoplasm.[1] This cytosolic dsDNA can originate from various sources, including invading pathogens, damaged mitochondria, or unstable genomic DNA.[2] The canonical activation of STING is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to dsDNA, synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein, triggering a conformational change and its translocation to the Golgi apparatus.[4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFN genes.[3]
The Primary Endogenous Ligand: 2'3'-Cyclic GMP-AMP (cGAMP)
The discovery of 2'3'-cGAMP as the endogenous ligand for STING was a landmark finding in the field of innate immunity.[5] It is now firmly established as the primary and most potent endogenous activator of the STING pathway.
Discovery and Characterization
2'3'-cGAMP was identified as the second messenger produced by cGAS upon sensing cytosolic dsDNA.[5] Subsequent studies confirmed its direct and high-affinity binding to STING, leading to the activation of downstream signaling.[6][7]
Quantitative Data
The binding affinity of 2'3'-cGAMP for STING is significantly higher than other cyclic dinucleotides (CDNs), highlighting its specificity and potency as an endogenous ligand.
| Ligand | Binding Affinity (Kd) for human STING | Reference |
| 2'3'-cGAMP | 3.79 nM | [6][7][8][9] |
| c-di-GMP | 1.21 µM | [9] |
| 3'2'-cGAMP | 1.61 µM | [9] |
| 3'3'-cGAMP | 1.04 µM | [9] |
| 2'2'-cGAMP | 287 nM | [9] |
Cellular concentrations of 2'3'-cGAMP can vary depending on the cell type and the nature of the stimulus.
| Cell Line / Condition | Intracellular cGAMP Concentration | Extracellular cGAMP Concentration | Reference |
| 293T cGAS ENPP1-/- cells (basal) | ~low micromolar | - | [10] |
| 293T cGAS ENPP1-/- cells (after 30h) | - | ~100 nM | [10] |
| 4T1-Luc cells (basal) | Not specified | Export rate: 220 molecules/cell/second | [10] |
Non-Canonical Endogenous Activation of STING
Beyond the canonical cGAS-cGAMP axis, several endogenous mechanisms can lead to STING activation, often in a cGAMP-independent manner. These non-canonical pathways highlight the versatility of STING as a signaling hub.
IFI16-Mediated Activation
The interferon-inducible protein 16 (IFI16) is a nuclear DNA sensor that can translocate to the cytoplasm and activate STING in response to nuclear DNA damage.[11] This pathway involves the formation of a complex between IFI16, STING, and other DNA damage response proteins, leading to STING ubiquitination and activation of the NF-κB pathway.[12]
Mitochondrial DNA (mtDNA)
Release of mitochondrial DNA into the cytosol due to mitochondrial stress or damage is a significant endogenous trigger of the cGAS-STING pathway.[2][12] This process is implicated in various inflammatory conditions and cellular senescence.
Manganese (Mn²⁺)
Manganese ions (Mn²⁺) have been identified as direct activators of both cGAS and STING.[13][14] Mn²⁺ can enhance the sensitivity of cGAS to dsDNA and also directly bind to STING, promoting its activation and augmenting cGAMP-induced signaling.[13] This positions manganese as a critical cofactor in the STING-mediated immune response.
Signaling Pathways and Experimental Workflows
Canonical cGAS-STING Signaling Pathway
Non-Canonical IFI16-Mediated STING Activation
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Apexbio Technology LLC 2'3'-cGAMP (sodium salt), 5mg CAS# 1441190-66-4, | Fisher Scientific [fishersci.com]
- 9. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 10. biorxiv.org [biorxiv.org]
- 11. IFI16 and cGAS cooperate in the activation of STING during DNA sensing in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discover.library.noaa.gov [discover.library.noaa.gov]
- 14. Manganese Increases the Sensitivity of the cGAS-STING Pathway for Double-Stranded DNA and Is Required for the Host Defense against DNA Viruses. [vivo.weill.cornell.edu]
Structural Blueprint for STING Activation: An In-depth Technical Guide to Ligand Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural requirements governing the interaction between the Stimulator of Interferon Genes (STING) protein and its activating ligands. A thorough understanding of these molecular prerequisites is critical for the rational design of novel STING agonists for therapeutic applications, including cancer immunotherapy and vaccine adjuvant development. This document details the key structural features of STING, the conformational dynamics of ligand binding, and the specific molecular interactions that drive its activation. Furthermore, it outlines detailed protocols for key experimental assays used to characterize STING-ligand interactions.
The STING Protein: A Dimeric Platform for Immune Sensing
The STING protein, also known as TMEM173, is a crucial adaptor protein in the innate immune system that senses cytosolic double-stranded DNA (dsDNA) from pathogens or damaged host cells.[1][2] Structurally, human STING is a homodimeric protein anchored to the endoplasmic reticulum (ER) membrane.[3] Each monomer consists of three main domains:
-
N-terminal Transmembrane Domain (TMD): Comprising four transmembrane helices, this domain is responsible for anchoring STING to the ER membrane.[1][4]
-
Cytosolic Ligand-Binding Domain (LBD): This central domain is responsible for recognizing and binding cyclic dinucleotides (CDNs).[1][5]
-
C-terminal Tail (CTT): This region serves as a scaffold for downstream signaling molecules, most notably TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1][5]
In its inactive, or apo, state, the STING dimer adopts an "open" V-shaped conformation. The ligand-binding pocket is located at the interface of the two LBDs.[1][6]
The Ligand-Induced Conformational Shift: A Molecular Switch for Activation
The binding of an agonist to the LBD induces a significant conformational change in the STING dimer, transitioning it from the "open" inactive state to a "closed" active state.[6][7][8] This structural rearrangement is the critical step in initiating downstream signaling. Key features of this activation mechanism include:
-
Lid Formation: Upon ligand binding, a flexible loop region in each monomer folds over the binding pocket to form a four-stranded β-sheet "lid," effectively trapping the ligand.[6][8]
-
Domain Rotation: The entire LBD rotates approximately 180° relative to the TMD.[8] This rotation exposes surfaces on the STING dimer that promote its oligomerization.[8]
-
Oligomerization: Activated STING dimers assemble into higher-order oligomers, a process that is essential for the recruitment and activation of TBK1.[2][8] This oligomerization can be stabilized by disulfide bonds involving cysteine residue C148.[2]
Figure 1: Conformational changes in STING upon ligand binding.
Molecular Interactions in the Binding Pocket
The STING ligand-binding pocket is a deep cleft at the dimer interface. The specific interactions between the ligand and the amino acid residues lining this pocket are crucial for binding affinity and the subsequent activation of STING.
Cyclic Dinucleotide (CDN) Agonists
The natural STING agonist is 2'3'-cGAMP, a cyclic dinucleotide produced by the enzyme cGAS upon sensing cytosolic dsDNA.[1][2] Bacterial CDNs, such as c-di-GMP and c-di-AMP, also activate STING.[1] Key interactions for CDN binding include:
-
π-π Stacking: The guanine (B1146940) bases of the CDN stack against the phenolic ring of a conserved tyrosine residue (Y167 in human STING).[9][10]
-
Hydrogen Bonding: A network of hydrogen bonds forms between the ligand and several residues, including serine (S162), threonine (T263), and arginine (R238).[3][11] R238, in particular, forms a critical electrostatic interaction with the phosphodiester backbone of the CDN, which helps to stabilize the closed conformation.[11]
-
Water-Mediated Contacts: Solvent molecules also play a role in mediating interactions between the ligand and the protein.[9]
Non-CDN Small Molecule Agonists
In addition to CDNs, synthetic small molecule agonists have been developed that can activate STING. These molecules often have distinct chemical scaffolds but are designed to mimic the key interactions of natural ligands. For example, the amidobenzimidazole (ABZI)-based agonists are designed to fit within the binding pocket and engage in similar hydrogen bonding and hydrophobic interactions.[12] Some small molecules, like DMXAA, are potent activators of murine STING but not human STING, highlighting subtle but critical species-specific differences in the binding pocket.[13][14]
Quantitative Analysis of STING-Ligand Interactions
The binding affinity and activation potential of STING ligands are quantified using various biophysical and cell-based assays. The following tables summarize key quantitative data for representative STING agonists and antagonists.
Table 1: Binding Affinities of STING Ligands
| Ligand | STING Species | Method | Binding Affinity (Kd) | Reference |
| c-di-GMP | Human | ITC | ~5 µM | [9] |
| 2'3'-cGAMP | Human | ITC | 3.79 nM | [15] |
| diABZI | Human | ~1.6 nM | [15] |
Table 2: Activation Potency of STING Agonists
| Agonist | Cell Line | Assay | EC50 | Reference |
| diABZI-amine | THP1-Dual | IRF Reporter | 0.144 ± 0.149 nM | [16] |
| diABZI-V/C-DBCO | THP1-Dual | IRF Reporter | 1.47 ± 1.99 nM | [16] |
| KAS-08 | THP-1 ISG LUC | Reporter | 0.18 µM | [15] |
| ADU-S100 | THP-1 Dual | IRF Reporter | 3.03 µg/mL | [5] |
| ADU-S100 | THP-1 Dual | NF-κB Reporter | 4.85 µg/mL | [5] |
| MSA-2 | Human Monocytes | Cytokine Production | 0.5–50 µM | [3] |
Table 3: Inhibitory Potency of STING Antagonists
| Antagonist | Cell Line | Assay | IC50 | Reference |
| SN-011 | L929 | HT-DNA stimulated Ifnb | 76 nM | [17] |
| H-151 | L929 | HT-DNA stimulated Ifnb | 88 nM | [17] |
| SN-011 | MEFs | 2'3'-cGAMP stimulated Ifnb | 127.5 nM | [17] |
| SN-011 | BMDMs | 2'3'-cGAMP stimulated Ifnb | 107.1 nM | [17] |
| SN-011 | HFFs | 2'3'-cGAMP stimulated Ifnb | 502.8 nM | [17] |
Table 4: Thermal Stabilization of STING by Ligand Binding
| Ligand | STING Species | ΔTm (°C) | Reference |
| SNX281 | Human (WT) | 12.2 ± 1.4 | [4] |
| 2'3'-cGAMP | Human (WT) | 10.9 ± 0.5 | [4] |
| SNX281 | Human (HAQ) | 13.9 ± 1.4 | [4] |
| 2'3'-cGAMP | Human (HAQ) | 22.2 ± 0.7 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the characterization of STING-ligand interactions.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Materials:
-
Purified recombinant STING protein (cytosolic domain)
-
Ligand of interest
-
ITC instrument (e.g., Malvern MicroCal)
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl)
-
-
Procedure:
-
Thoroughly dialyze the purified STING protein against the ITC buffer. Dissolve the ligand in the final dialysis buffer to ensure no buffer mismatch.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the STING protein solution (typically 25-50 µM) into the sample cell of the ITC instrument.
-
Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set up the experimental parameters, including the injection volume (e.g., 2 µL), spacing between injections (e.g., 180 seconds), and temperature.
-
Perform an initial control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Initiate the titration of the ligand into the protein solution.
-
Analyze the resulting data by subtracting the heat of dilution and fitting the integrated heat changes to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Figure 2: Workflow for Isothermal Titration Calorimetry.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the thermal stabilization of a target protein in intact cells upon ligand binding. An increase in the melting temperature (Tm) of the protein indicates direct engagement by the ligand.
-
Materials:
-
Cell line expressing STING (e.g., THP-1, A431)
-
Compound of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR machine or heating block
-
SDS-PAGE and Western blotting reagents
-
Anti-STING antibody
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the compound of interest or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a PCR machine for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble STING in each sample by Western blotting.
-
Plot the band intensities against the temperature to generate a melting curve and determine the Tm. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Figure 3: Workflow for the Cellular Thermal Shift Assay.
STING Reporter Gene Assay for Functional Activity
This cell-based assay measures the functional activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).
-
Materials:
-
Reporter cell line (e.g., THP1-Dual™ cells, which express a secreted luciferase under the control of an ISRE)
-
STING agonist of interest
-
Cell culture medium and supplements
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Prepare serial dilutions of the STING agonist.
-
Add the agonist dilutions to the cells and incubate for a specified period (e.g., 24 hours).
-
Collect the cell supernatant.
-
Add the luciferase detection reagent to the supernatant according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
Phosphorylation of TBK1 and IRF3 Assay
This Western blot-based assay directly assesses the activation of downstream signaling components following STING activation.
-
Materials:
-
Cells expressing STING (e.g., THP-1)
-
STING agonist
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies against phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., actin).
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Stimulate the cells with the STING agonist for various time points.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-TBK1, total TBK1, p-IRF3, and total IRF3.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
An increase in the ratio of phosphorylated protein to total protein indicates STING pathway activation.
-
The STING Signaling Pathway
Upon ligand binding, conformational change, and oligomerization, STING translocates from the ER to the Golgi apparatus.[18][19] In the Golgi, the C-terminal tail of STING serves as a scaffold to recruit and activate TBK1.[1][18] Activated TBK1 then phosphorylates IRF3, leading to its dimerization and translocation to the nucleus.[1][15] In the nucleus, IRF3 dimers drive the transcription of type I interferons and other inflammatory cytokines, which orchestrate an anti-viral and anti-tumor immune response.[15][18]
Figure 4: The cGAS-STING signaling pathway.
Conclusion
The activation of STING is a highly regulated process that is initiated by the specific recognition of activating ligands. The structural transition from an "open" to a "closed" conformation, driven by a network of molecular interactions within the ligand-binding pocket, is the linchpin of this process. A detailed understanding of these structural requirements, combined with robust experimental characterization, is essential for the successful development of novel STING-targeted therapeutics. This guide provides a foundational framework for researchers in this dynamic and promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. STING (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 14. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Activating the Gatekeepers: An In-depth Technical Guide to the STING Pathway in Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA. In dendritic cells (DCs), the professional antigen-presenting cells of the immune system, activation of the STING pathway is a pivotal event that bridges innate and adaptive immunity. This technical guide provides a comprehensive overview of the core mechanisms of STING pathway activation in dendritic cells, detailed experimental protocols for its study, and quantitative data to support research and development in immunology and drug discovery. The intricate signaling cascade initiated by STING in DCs not only triggers a potent antiviral response but also plays a crucial role in anti-tumor immunity and the pathogenesis of autoimmune diseases.
Core Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infection, as well as cellular damage and cancer.[1]
1. Cytosolic DNA Sensing by cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][3]
2. STING Activation and Translocation: cGAMP binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER).[4] This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5]
3. Recruitment and Activation of TBK1 and IRF3: In the Golgi, the activated STING dimer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[6] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[7]
4. Gene Transcription: Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[8][9]
5. Dendritic Cell Maturation and T-Cell Priming: The production of type I IFNs and other cytokines promotes the maturation of dendritic cells. This includes the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC class II molecules.[10][11] Mature DCs are then potent activators of antigen-specific CD4+ and CD8+ T-cell responses, initiating an adaptive immune response.[12]
Data Presentation
The activation of the STING pathway in dendritic cells leads to a quantifiable downstream response. The following tables summarize key quantitative data related to this process.
Table 1: Cytokine Production by Bone Marrow-Derived Dendritic Cells (BMDCs) Following STING Agonist Stimulation
| STING Agonist | Concentration | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |
| cGAMP | 10 µg/mL | ~1500 | ~800 | ~1200 | [2] |
| MSA-2 | 10 µg/mL | ~2500 | ~1000 | ~1500 | [11] |
| PolySTING | 50 µg | 111-fold increase (in vivo) | Not Reported | Not Reported | [13] |
Table 2: Upregulation of Dendritic Cell Maturation Markers Following STING Agonist Stimulation
| STING Agonist | Concentration | CD80 (% positive) | CD86 (% positive) | MHC Class II (% positive) | Reference |
| 2'3'-c-di-AM(PS)2 | 20 ng/mL | 88.8% | Not Reported | Not Reported | [10] |
| MSA-2 | 10 µg/mL | ~70% | ~60% | ~80% | [11] |
| cGAMP | 10 nmol | Significant upregulation | Significant upregulation | Not Reported | [6] |
Experimental Protocols
The study of STING pathway activation in dendritic cells relies on a set of core molecular and cellular biology techniques.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature dendritic cells from mouse bone marrow, which can then be used for STING activation studies.
Materials:
-
Femurs and tibias from C57BL/6 mice
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
70% Ethanol
-
Sterile PBS
Procedure:
-
Euthanize mice and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a syringe and needle.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete RPMI medium (supplemented with 10% FBS, Penicillin-Streptomycin, and 2-Mercaptoethanol).
-
Culture the cells in petri dishes at a density of 2 x 10^6 cells/mL in complete RPMI medium supplemented with 20 ng/mL of GM-CSF and 10 ng/mL of IL-4.[14]
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete RPMI medium with GM-CSF and IL-4.
-
On day 6, gently collect the non-adherent and loosely adherent cells, which are the immature dendritic cells.[15]
Western Blot for Phosphorylated STING, TBK1, and IRF3
This protocol allows for the detection of key phosphorylation events in the STING signaling cascade.
Materials:
-
BMDCs generated as described above
-
STING agonist (e.g., cGAMP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate BMDCs and stimulate with a STING agonist for the desired time points.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[16][17]
Quantitative PCR (qPCR) for IFN-β and ISG Expression
This protocol quantifies the gene expression of type I interferons and interferon-stimulated genes (ISGs).
Materials:
-
Stimulated and unstimulated BMDCs
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Ifnb1, Isg15, Cxcl10, and a housekeeping gene (e.g., Gapdh or Actb)
Procedure:
-
Extract total RNA from the BMDCs.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the specific primers and qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[18][19]
ELISA for Cytokine Quantification
This protocol measures the amount of secreted cytokines in the cell culture supernatant.
Materials:
-
Supernatants from stimulated and unstimulated BMDCs
-
ELISA kit for the cytokine of interest (e.g., IFN-β, TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants at different time points after stimulation.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.[20][21]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration based on a standard curve.
Flow Cytometry for Dendritic Cell Maturation Markers
This protocol analyzes the surface expression of maturation markers on dendritic cells.
Materials:
-
Stimulated and unstimulated BMDCs
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD11c, MHC Class II, CD80, and CD86.
-
Flow cytometer
Procedure:
-
Harvest the BMDCs and wash them with FACS buffer.
-
Stain the cells with the fluorescently labeled antibodies for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker on the CD11c+ dendritic cell population.[4][7]
Conclusion and Future Directions
The activation of the STING pathway in dendritic cells is a central event in the initiation of innate and adaptive immune responses. Its role in anti-tumor immunity has made it a prime target for the development of novel cancer immunotherapies, with several STING agonists currently in clinical trials.[22] Conversely, aberrant STING activation is implicated in the pathogenesis of autoimmune diseases, highlighting the need for therapeutic inhibitors.[9]
Future research will likely focus on the development of more potent and specific STING agonists and antagonists, as well as novel delivery systems to target these agents to dendritic cells within the tumor microenvironment or inflamed tissues. A deeper understanding of the crosstalk between the STING pathway and other innate immune signaling pathways will also be crucial for the development of effective combination therapies. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of the STING pathway.
References
- 1. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discordance in STING-Induced Activation and Cell Death Between Mouse and Human Dendritic Cell Populations [frontiersin.org]
- 7. Discordance in STING-Induced Activation and Cell Death Between Mouse and Human Dendritic Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. docs.abcam.com [docs.abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. file.elabscience.com [file.elabscience.com]
- 21. abcam.com [abcam.com]
- 22. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: STING Ligand-2 and the Inflammatory Response
Executive Summary: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, functioning as a primary surveillance mechanism for cytosolic DNA.[1] The presence of DNA in the cytoplasm, a cellular location where it is not typically found, serves as a potent danger signal indicating pathogen invasion or cellular damage.[1][2] Activation of this pathway by its endogenous ligand, the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), often referred to as a STING ligand-2, triggers a robust inflammatory cascade. This response is principally mediated through the activation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-κB (NF-κB).[3][4][5] The coordinated action of these factors leads to the production of Type I interferons (IFN-I) and a host of pro-inflammatory cytokines, which are essential for orchestrating an effective immune defense.[1] This guide provides a detailed examination of the molecular mechanisms, quantitative outcomes, and experimental methodologies related to the STING ligand-induced inflammatory response.
The Core Mechanism of STING Ligand-Induced Inflammation
The inflammatory response initiated by a STING ligand is a multi-step signaling cascade that begins with the detection of aberrant cytosolic DNA and culminates in the transcription of inflammatory genes.
Cytosolic DNA Sensing and Ligand Synthesis
The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as the direct sensor of double-stranded DNA (dsDNA) in the cytoplasm.[1] This cytosolic dsDNA can originate from DNA viruses, retroviruses, intracellular bacteria, or from the host itself due to mitochondrial damage or genomic instability.[2][3] Upon binding to dsDNA, cGAS undergoes a conformational change and oligomerizes, which activates its enzymatic function.[1] Activated cGAS then catalyzes the synthesis of the second messenger molecule, 2'3'-cGAMP, from cellular ATP and GTP.[1][2]
STING Activation and Translocation
The newly synthesized 2'3'-cGAMP binds directly to the STING protein, a transmembrane protein located on the endoplasmic reticulum (ER).[1][6] This binding event induces a significant conformational change in STING, causing it to dimerize and translocate from the ER, via the ER-Golgi intermediate compartment (ERGIC) and Golgi apparatus, to form perinuclear punctate structures.[3][6][7]
Recruitment and Activation of Downstream Kinases
During its trafficking, the activated STING dimer functions as a critical signaling scaffold.[1][8] A key event is the recruitment of TANK-binding kinase 1 (TBK1) to the C-terminal tail of STING.[1][9] This recruitment leads to the activation of TBK1, which in turn phosphorylates STING itself. This phosphorylation creates docking sites for further downstream signaling components.[1][10]
The TBK1-IRF3 Axis: Type I Interferon Production
One of the primary outcomes of STING activation is the production of Type I interferons. The activated TBK1, bound to the STING scaffold, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[9][10] This phosphorylation event causes IRF3 to form dimers, which then translocate into the nucleus.[1] Within the nucleus, IRF3 dimers bind to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of IFN-α and IFN-β, as well as a broad range of other interferon-stimulated genes (ISGs).[1][2]
The NF-κB Axis: Pro-inflammatory Cytokine Production
Concurrently, the STING pathway activates the Nuclear Factor-κB (NF-κB) signaling pathway.[2][3] The activation of NF-κB is also mediated by the recruitment of kinases like IκB kinase (IKK) to the STING complex.[3][5] This leads to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα, allowing NF-κB transcription factors (typically the p65/p50 heterodimer) to translocate to the nucleus.[5][11] In the nucleus, NF-κB drives the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[5][12] The recruitment of TBK1 to STING is crucial for activating both the IRF3 and NF-κB pathways, ensuring a coordinated and potent immune response.[4]
Quantitative Analysis of the Inflammatory Response
The magnitude and character of the STING-induced inflammatory response can be quantified by measuring the levels of secreted cytokines. The response is highly dependent on the specific ligand, its concentration, and the cell type being studied.
Ligand-Dependent Cytokine Plasticity
Studies in human monocytes have revealed that the signal strength of STING activation dictates the resulting cytokine profile. High concentrations of STING ligands, such as 2'3'-cGAMP, induce a strong pro-inflammatory and anti-viral response. In contrast, significantly lower concentrations of potent synthetic ligands can stimulate the secretion of anti-inflammatory cytokines.[13]
| Ligand (Concentration) | IFN-β & IP-10 (Type I IFN Response) | IL-1β & TNF-α (Pro-inflammatory) | IL-10 & IL-19 (Anti-inflammatory) | Cell Fate | Reference |
| High (EC50) | Strong Induction | Strong Induction | Not Induced | Apoptosis | [13] |
| 2'3'-cGAMP (15 µM) | |||||
| diABZI (100 nM) | |||||
| MSA-2 (25 µM) | |||||
| Low | Low/No Induction | Low Induction | Strong Induction | No Overt Cell Death | [13] |
| diABZI (1 nM) | |||||
| MSA-2 (2.5 µM) |
References
- 1. benchchem.com [benchchem.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. The Crucial Roles and Research Advances of cGAS-STING Pathway in Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING signaling in inflammaging: a new target against musculoskeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Induction of pro-inflammatory cytokines by 29-kDa FN-f via cGAS/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Non-Canonical STING Pathway Activation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, traditionally recognized for its role in detecting cytosolic DNA and initiating a type I interferon response. This canonical pathway is primarily activated by cyclic GMP-AMP (cGAMP) produced by cGMP-AMP synthase (cGAS). However, a growing body of evidence reveals the existence of non-canonical STING activation pathways that are independent of cGAS and are triggered by a variety of cellular stresses, including nuclear DNA damage and endoplasmic reticulum (ER) stress. These alternative pathways often result in a distinct signaling output, preferentially activating the NF-κB pathway over the IRF3 pathway, leading to a different cytokine and chemokine expression profile. Understanding these non-canonical mechanisms is crucial for the development of novel therapeutics for cancer, autoimmune diseases, and other inflammatory conditions.
Core Mechanisms of Non-Canonical STING Activation
Nuclear DNA Damage-Induced Pathway
Genotoxic stress, induced by agents such as etoposide (B1684455), can trigger a non-canonical STING activation pathway that is independent of cGAS and cGAMP production.[1] This pathway originates in the nucleus with the detection of DNA double-strand breaks by the Ataxia Telangiectasia Mutated (ATM) kinase and Poly (ADP-ribose) polymerase 1 (PARP-1) .[1][2] These DNA damage response factors, along with the DNA binding protein IFI16 , are essential for initiating the signaling cascade.[1] IFI16, in conjunction with p53 , is thought to translocate from the nucleus to the endoplasmic reticulum where it interacts with STING.[1][3] This leads to the recruitment of the E3 ubiquitin ligase TRAF6 , which catalyzes the K63-linked ubiquitination of STING.[1] Unlike canonical activation, this does not lead to significant STING translocation or TBK1-mediated phosphorylation of IRF3. Instead, the ubiquitinated STING acts as a scaffold to predominantly activate the NF-κB pathway, resulting in the production of pro-inflammatory cytokines and chemokines.[1]
Endoplasmic Reticulum (ER) Stress-Induced Pathway
Cellular stress localized to the endoplasmic reticulum can also initiate a non-canonical STING response. Inducers of the unfolded protein response (UPR), such as thapsigargin, can trigger STING activation.[4] This process is linked to the UPR sensors IRE1 and PERK .[4] The activation of these pathways can lead to the release of mitochondrial DNA into the cytoplasm, which can then be sensed, in some contexts, by cGAS to produce cGAMP and activate STING.[4] However, there is also evidence for a more direct, cGAS-independent mechanism of STING activation by ER stress, potentially involving conformational changes in STING due to the altered ER environment.[5] This pathway can also lead to the activation of both IRF3 and NF-κB.[6]
Quantitative Data on Non-Canonical STING Activation
The signaling output of non-canonical STING activation differs significantly from the canonical pathway. The following tables summarize the quantitative differences in cytokine and chemokine expression and transcription factor activation.
| Cytokine/Chemokine | Etoposide-Induced (Non-Canonical) Fold Change | dsDNA Transfection (Canonical) Fold Change | Cell Type | Reference |
| IL-6 mRNA | ~150 | ~50 | HaCaT | [1] |
| CCL20 mRNA | ~600 | ~20 | HaCaT | [1] |
| CXCL10 mRNA | ~5 | ~25 | HaCaT | [1] |
| ISG56 mRNA | ~2 | ~15 | HaCaT | [1] |
| IFN-β mRNA | ~10 | ~10 | HaCaT | [1] |
| CXCL10 Expression | >100-fold increase | - | HeLa | [7] |
| CCL5 Expression | >25-fold increase | - | HeLa | [7] |
| Transcription Factor | Etoposide-Induced (Non-Canonical) Activation | dsDNA Transfection (Canonical) Activation | Cell Type | Reference |
| NF-κB (p65) Nuclear Translocation | Prominent | Weak | HaCaT | [1] |
| IRF3 Phosphorylation | Weak/Delayed | Strong | HaCaT | [1] |
Experimental Protocols
Etoposide-Induced Non-Canonical STING Activation and Analysis
This protocol describes the induction of the nuclear DNA damage-mediated non-canonical STING pathway using etoposide and subsequent analysis of downstream signaling.
a. Cell Culture and Treatment:
-
Seed human keratinocytes (e.g., HaCaT) in 6-well plates at a density of 5 x 10^5 cells/well.
-
Culture overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treat cells with etoposide (e.g., 20 µM) for various time points (e.g., 0, 1, 2, 4, 6 hours).
b. RNA Extraction and qRT-PCR:
-
Harvest cells and extract total RNA using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix and primers for target genes (e.g., IFNB1, IL6, CCL20, CXCL10) and a housekeeping gene (e.g., ACTB).
-
Calculate fold change in gene expression relative to untreated controls using the ΔΔCt method.
c. Western Blot Analysis:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-p65, p65, p-IRF3, IRF3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
d. Co-Immunoprecipitation of the STING Signaling Complex:
-
Treat cells with etoposide as described above.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
Pre-clear lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-STING antibody or control IgG overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2 hours at 4°C to capture the immune complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against STING, IFI16, p53, and TRAF6.
NF-κB Luciferase Reporter Assay for STING Activation
This protocol measures the activation of the NF-κB pathway downstream of STING using a luciferase reporter gene.
a. Cell Transfection:
-
Co-transfect HEK293T cells in a 24-well plate with an NF-κB-luciferase reporter plasmid, a Renilla luciferase control plasmid, and a plasmid expressing STING (or an empty vector control).
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for plasmid expression.
b. Cell Stimulation:
-
Stimulate the transfected cells with a STING agonist (e.g., 2'3'-cGAMP for canonical activation) or etoposide (for non-canonical activation) for 6-8 hours.
c. Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Nuclear DNA damage initiates a cGAS-independent STING signaling cascade.
Caption: Workflow for analyzing the non-canonical STING signaling complex.
Conclusion
The study of non-canonical STING activation pathways is a rapidly evolving field with significant implications for our understanding of innate immunity and its role in various diseases. The cGAS-independent mechanisms of STING activation, particularly in response to nuclear DNA damage and ER stress, highlight the versatility of STING as a signaling hub that integrates diverse cellular stress signals. The distinct downstream signaling, characterized by a preferential activation of NF-κB, underscores the importance of considering these alternative pathways in the design of STING-modulating therapies. Further research into the intricate molecular details of these pathways will undoubtedly unveil new therapeutic opportunities for a wide range of human diseases.
References
- 1. Non-canonical Activation of the DNA Sensing Adaptor STING by ATM and IFI16 Mediates NF-κB Signaling after Nuclear DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
A Technical Guide to STING Ligand-2: Modulation of Autophagy and Cell Death
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the cellular consequences following the activation of the Stimulator of Interferon Genes (STING) pathway by a representative agonist, referred to herein as "STING ligand-2." It delineates the molecular mechanisms through which STING activation orchestrates two critical cellular processes: autophagy and programmed cell death, including apoptosis and necroptosis. The guide integrates quantitative data from multiple studies, details key experimental methodologies, and provides visual representations of the underlying signaling networks.
The Core STING Signaling Pathway
The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection and cellular damage.[1][2] Upon detection of dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][3] STING, an endoplasmic reticulum (ER)-resident transmembrane protein, functions as the direct sensor for cGAMP.[1][4]
Ligand binding induces a conformational change in STING, leading to its dimerization and translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[1][4][5] In these compartments, STING recruits and activates TANK-binding kinase 1 (TBK1).[3][6] Activated TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][7][8] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-I) and other pro-inflammatory cytokines, initiating a potent anti-viral and anti-tumor immune response.[3][5][6]
STING Ligand-Induced Autophagy
Beyond its role in IFN production, STING activation is a potent trigger for autophagy, a cellular catabolic process for degrading and recycling damaged organelles and protein aggregates. STING induces a non-canonical form of autophagy that is mechanistically distinct from starvation-induced autophagy.
Signaling Pathway of STING-Induced Autophagy
STING-mediated autophagy is initiated following its translocation to the ERGIC.[9][10] The STING-containing ERGIC serves as a membrane source for the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), a hallmark of autophagosome formation.[9][10] This process is dependent on core autophagy machinery proteins like ATG5 but, critically, is independent of the canonical upstream regulators ULK1 and Beclin-1.[4][11][12]
A key feature of this pathway is the direct physical interaction between STING and LC3.[4][11] STING possesses conserved LC3-interacting region (LIR) motifs that, upon STING activation, become exposed and bind directly to LC3, recruiting it to the nascent autophagosome membrane.[4] This direct recruitment bypasses the need for the full canonical initiation complex. This process ultimately leads to the autophagic degradation of STING itself, functioning as a negative feedback mechanism to temper the innate immune response.[4]
Quantitative Effects of STING Ligands on Autophagy Markers
The induction of autophagy by STING agonists can be quantified by monitoring key biochemical markers, primarily the conversion of LC3-I to LC3-II and the degradation of the autophagy receptor p62/SQSTM1.
| Cell Line | STING Ligand (Concentration) | Observed Effect | Citation |
| Mouse Embryonic Fibroblasts (MEFs) | poly(dA:dT) | Promoted LC3-I to LC3-II conversion at 2-8 hours. | [4] |
| Mouse Embryonic Fibroblasts (MEFs) | cGAMP | Promoted LC3-I to LC3-II conversion at 8 hours. | [4] |
| HeLa, MCF-7, HepG2 | Expressed STING | Augmented formation of LC3 and p62 puncta. | [4] |
| HeLa | cGAMP | Induced robust LC3 lipidation and STING degradation. | [10] |
| MEFs | Torin 1 (mTOR inhibitor) | Increased degradation of LC3-II and p62 in STING-KO cells, suggesting STING can negatively regulate fusion. | [13] |
Experimental Protocols for Assessing Autophagy
This is the most common biochemical method to measure autophagic flux. An increase in the ratio of LC3-II (lipidated form, ~14 kDa) to LC3-I (cytosolic form, ~16 kDa) indicates autophagosome formation. A decrease in p62 levels indicates successful autophagic degradation.
Methodology:
-
Cell Treatment: Culture cells (e.g., MEFs, HeLa) to 70-80% confluency. Treat with this compound (e.g., 1-10 µg/mL cGAMP) for specified time points (e.g., 2, 4, 8, 12 hours). Include a negative control (vehicle) and a positive control (e.g., Torin1). For autophagic flux, a parallel set of wells is co-treated with an inhibitor of lysosomal degradation like Bafilomycin A1 (BafA1) or Chloroquine (CQ) for the last 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 (1:1000), p62 (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the LC3-II/GAPDH and p62/GAPDH ratios. An accumulation of LC3-II in the presence of BafA1 confirms increased autophagic flux.[4]
This microscopy-based technique visualizes the recruitment of LC3 to autophagosome membranes, which appears as distinct cytoplasmic puncta.
Methodology:
-
Cell Culture and Treatment: Plate cells on glass coverslips. Treat with this compound as described above.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Block with 1% BSA for 30 minutes. Incubate with an anti-LC3 primary antibody overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount coverslips and visualize using a confocal microscope. Quantify the number of LC3 puncta per cell in at least 50-100 cells per condition. An increase in puncta indicates autophagy induction.[4]
STING Ligand-Induced Cell Death
Prolonged or high-intensity STING activation can overcome cellular homeostasis and trigger programmed cell death. The specific modality of cell death is highly context-dependent, varying with cell type and the status of other signaling pathways. The two primary forms of cell death induced by STING are apoptosis and necroptosis.
Apoptosis
STING activation can trigger the intrinsic (mitochondrial) pathway of apoptosis.[14][15] This is particularly evident in normal and malignant B lymphocytes.[14] The mechanism often involves ER stress resulting from the high secretory load of IFN production and STING trafficking.[5][16] A key downstream effector is IRF3, which, beyond its transcriptional activity, can translocate to the mitochondria and interact with the pro-apoptotic protein BAX, promoting its activation, mitochondrial outer membrane permeabilization, and subsequent release of cytochrome c.[17] This initiates the caspase cascade, leading to the execution of apoptosis.
Necroptosis
In situations where the apoptotic caspase cascade is inhibited (e.g., by viral proteins or experimental inhibitors like zVAD-FMK), STING signaling can pivot to induce a lytic, pro-inflammatory form of cell death called necroptosis.[2][18] This pathway is critically dependent on the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and the mixed lineage kinase domain-like pseudokinase (MLKL).[2][18] STING-dependent production of both Type I IFN and TNF-α acts synergistically to trigger the formation of the RIPK1-RIPK3 necrosome complex.[5][18] This complex phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores that lead to cell lysis.[5][18]
Quantitative Effects of STING Ligands on Cell Viability
The cytotoxic effects of STING agonists have been documented across various cell types, particularly cancer cells.
| Cell Line | STING Ligand (Concentration) | Observed Effect | Citation |
| Primary Malignant B cells | 3'3'-cGAMP | Induced apoptosis. | [14] |
| 5TGM1 Multiple Myeloma | 15 µmol/L 3'3'-cGAMP | Induced apoptosis, evidenced by PARP cleavage and increased cleaved Caspase-3 after 12-24 hours. | [14] |
| B-cell leukemia, lymphoma | 3'3'-cGAMP | Cytotoxic effects observed. | [14] |
| Bone Marrow-Derived Macrophages (BMDMs) | cGAMP (2 µg/ml) + zVAD | Induced RIPK3- and MLKL-dependent necroptosis. | [2][18] |
| Human T cells | 2'3'-cGAMP | Led to STING-dependent apoptosis, mediated by IRF3. | [16] |
| Neuroblastoma (NB) cell lines | 2'3'-cGAMP (delivered by NPs) | Induced cell death at concentrations 2000-10000 fold lower than free cGAMP. | [19] |
Experimental Protocols for Assessing Cell Death
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer membrane leaflet, which is bound by Annexin V. Necrotic or late apoptotic cells have compromised membrane integrity and take up the DNA-intercalating dye PI.
Methodology:
-
Cell Treatment: Seed 1-5 x 10^5 cells per well in a 6- or 12-well plate and treat with this compound for 24-48 hours.
-
Cell Harvest: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
These assays measure cell viability or death in a plate-reader format. XTT is a colorimetric assay where mitochondrial dehydrogenases in viable cells convert the XTT tetrazolium salt to a formazan (B1609692) dye.[14] Sytox Green is a fluorescent dye that cannot cross the membrane of live cells but stains the nuclei of dead cells with compromised membranes, making it suitable for kinetic analysis of necroptosis.[2]
Methodology (Sytox Green for Necroptosis):
-
Cell Plating and Treatment: Plate cells in a 96-well black, clear-bottom plate. Add Sytox Green dye to the media at a final concentration of ~100 nM.
-
Ligand Addition: Add this compound and a caspase inhibitor (e.g., zVAD-FMK) to induce necroptosis.
-
Kinetic Measurement: Place the plate in a plate reader equipped with fluorescence detectors (e.g., 488 nm excitation / 525 nm emission) and incubator (37°C, 5% CO2).
-
Data Acquisition: Measure fluorescence every 30-60 minutes for 24-48 hours.
-
Analysis: Normalize fluorescence readings to a maximum cell death control (e.g., cells lysed with Triton X-100) to calculate the percentage of cell death over time.[2][18]
Conclusion and Therapeutic Implications
Activation of the STING pathway by specific ligands initiates a complex and multifaceted cellular response that extends beyond the canonical production of Type I interferons. The ability of STING to concurrently induce non-canonical autophagy and programmed cell death highlights its central role in maintaining cellular and tissue homeostasis during infection and stress.
-
Autophagy induction serves a dual purpose: it contributes to the clearance of cytosolic pathogens and damaged components while also acting as a crucial negative feedback loop by degrading activated STING to prevent excessive inflammation.[4]
-
Cell Death induction, via apoptosis or necroptosis, provides a direct mechanism to eliminate infected or malignant cells.[14][15][18] The induction of an immunogenic form of cell death can further enhance anti-tumor immunity by releasing danger-associated molecular patterns (DAMPs).[19]
For drug development professionals, understanding these divergent outcomes is critical. The therapeutic window for STING agonists must be carefully defined to maximize beneficial immune activation (IFN production, immunogenic cell death) while minimizing potential toxicities associated with excessive cell death in healthy tissues or T cells.[15][16] The choice of cell death modality (immunologically quiet apoptosis vs. pro-inflammatory necroptosis) is a key determinant of the subsequent immune response and can be influenced by the tumor microenvironment and co-therapies. Harnessing the intricate interplay between STING-mediated autophagy and cell death will be paramount to designing the next generation of effective cancer immunotherapies.
References
- 1. The interplay between autophagy and cGAS-STING signaling and its implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. STING directly activates autophagy to tune the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between cGAS–STING signaling and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Autophagy Induction via STING Trafficking Is a Primordial Function of the cGAS Pathway | Semantic Scholar [semanticscholar.org]
- 10. Autophagy Induction via STING Trafficking Is a Primordial Function of the cGAS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. rupress.org [rupress.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STING agonism turns human T cells into interferon‐producing cells but impedes their functionality | EMBO Reports [link.springer.com]
- 17. How the Innate Immune DNA Sensing cGAS-STING Pathway Is Involved in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular nucleic acid sensing triggers necroptosis through synergistic type-I interferon and TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potent STING activation stimulates immunogenic cell death to enhance antitumor immunity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for in vitro STING activation assay using STING ligand-2
Application Notes and Protocols
Topic: Protocol for In Vitro STING Activation Assay Using STING Ligand-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Activation of STING, an endoplasmic reticulum (ER)-associated protein, triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5][6] This response is crucial for mounting an effective defense against infections and for anti-tumor immunity.[2][3] As a result, pharmacological modulation of the STING pathway is a promising therapeutic strategy for cancer immunotherapy and vaccine development.[7][8]
These application notes provide a detailed protocol for an in vitro cellular assay to quantitatively measure the activation of the STING pathway using a synthetic agonist, referred to here as "this compound". The protocol utilizes the human monocytic cell line THP-1, which endogenously expresses all necessary components of the cGAS-STING pathway, and measures the secretion of Interferon-β (IFN-β) as a primary readout of STING activation.[7][9]
STING Signaling Pathway Overview
Under basal conditions, STING resides on the endoplasmic reticulum.[10] The pathway is activated upon the binding of cyclic dinucleotides (CDNs), such as cGAMP, which is produced by the enzyme cGAS upon sensing cytosolic dsDNA.[1][4] Ligand binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[11][12][13] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][14][15] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, including IFN-β.[1][4][6]
Caption: The cGAS-STING signaling pathway from ligand binding to IFN-β production.
Experimental Protocol
This protocol describes the stimulation of THP-1 cells with this compound and the subsequent quantification of secreted IFN-β using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials and Reagents
-
Cells: THP-1 cells (human monocytic cell line).
-
Reagents:
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
This compound (test article)
-
2’3’-cGAMP (positive control)[7]
-
DMSO (vehicle control)
-
Human IFN-β ELISA Kit
-
-
Equipment:
-
37°C, 5% CO₂ incubator
-
96-well flat-bottom cell culture plates
-
Centrifuge
-
Microplate reader
-
Standard laboratory pipettes and sterile consumables
-
Experimental Workflow
The overall workflow consists of cell culture and seeding, treatment with the STING ligand, incubation to allow for cytokine production, collection of the cell supernatant, and quantification of the secreted IFN-β via ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. STING agonist 2 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 9. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring IFN-beta Secretion in Response to STING Ligand-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING leads to a signaling cascade culminating in the production of type I interferons (IFNs), such as IFN-beta, and other inflammatory cytokines.[1][2] These cytokines are pivotal in orchestrating an anti-viral response and are increasingly being explored for their therapeutic potential in oncology. STING agonists are therefore a promising class of immunomodulatory agents.
This document provides detailed protocols for the quantification of IFN-beta secretion in response to STING ligands, such as STING ligand-2 (e.g., cGAMP, diABZI, MSA-2). It is intended to guide researchers in accurately assessing the potency and kinetics of STING pathway activation in various cellular models. The primary methods covered are the Enzyme-Linked Immunosorbent Assay (ELISA) and IFN-beta promoter reporter assays.
STING Signaling Pathway
Upon binding of cyclic dinucleotides (CDNs) like cGAMP, produced by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[3] This initiates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the IFNB1 gene, leading to the synthesis and secretion of IFN-beta.
Caption: A diagram of the cGAS-STING signaling pathway leading to IFN-beta production.
Data Presentation
The following tables summarize quantitative data for IFN-beta secretion in response to various STING ligands in different experimental systems.
Table 1: Dose-Dependent IFN-beta Secretion in Human Monocytes
| STING Ligand | Concentration | IFN-beta (pg/mL) | Cell Type | Incubation Time |
| 2'3'-cGAMP | 15 µM | ~150-400 | Human Monocytes | 24 hours |
| diABZI | 100 nM | ~200-500 | Human Monocytes | 24 hours |
| MSA-2 | 25 µM | ~100-300 | Human Monocytes | 24 hours |
| diABZI | 1 nM | <50 | Human Monocytes | 24 hours |
| MSA-2 | 2.5 µM | <50 | Human Monocytes | 24 hours |
Data compiled from studies on primary human monocytes.[2][4] Actual values can vary between donors.
Table 2: Time-Course of IFN-beta Secretion
| STING Ligand | Concentration | 4 hours | 8 hours | 24 hours | Cell Type |
| diABZI-4 | 0.1 mg/kg (in vivo) | Peak | Declining | Near Baseline | Mouse Lungs |
| cGAMP | 20 µg/mL | Not Detected | Detected | Peak | Human CD4 T Cells |
Data illustrates the transient nature of IFN-beta production following STING activation.[1][5]
Experimental Protocols
Protocol 1: Quantification of IFN-beta by ELISA
This protocol outlines the steps for a sandwich ELISA to measure IFN-beta concentrations in cell culture supernatants.
Caption: A generalized workflow for a sandwich ELISA protocol.
Materials:
-
IFN-beta ELISA kit (e.g., from Abcam, R&D Systems, BD Biosciences) or individual reagents:
-
Capture antibody (anti-human IFN-beta)
-
Detection antibody (biotinylated anti-human IFN-beta)
-
Recombinant human IFN-beta standard
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
-
96-well ELISA plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., 0.05% Tween-20 in PBS)
-
Assay diluent (e.g., 1% BSA in PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cell culture supernatants from STING ligand-stimulated cells
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Seal the plate and incubate for at least 1-2 hours at room temperature.[3]
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant IFN-beta standard in assay diluent.[6] Recommended range: 31.25-2000 pg/mL.[7]
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of your standards and cell culture supernatant samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute the Streptavidin-HRP conjugate in assay diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.[7]
-
-
Signal Development and Measurement:
-
Wash the plate 5-7 times with wash buffer to ensure removal of unbound conjugate.[8]
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until a blue color develops.[7]
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank from all other readings.
-
Plot a standard curve of the IFN-beta concentration versus the mean absorbance for the standards.
-
Use the standard curve to determine the concentration of IFN-beta in your samples.
-
Protocol 2: IFN-beta Promoter Reporter Assay
This assay measures the transcriptional activity of the IFN-beta promoter as an indirect readout of STING pathway activation. It is particularly useful for high-throughput screening.[9]
Materials:
-
A reporter cell line, such as HEK293T or THP-1, stably transfected with a plasmid containing a luciferase reporter gene under the control of the human IFN-beta promoter.[9][10]
-
Appropriate cell culture medium and supplements.
-
This compound.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the IFN-beta promoter reporter cells in a 96-well plate at a density that will result in 70-90% confluency on the day of the experiment (e.g., 40,000 cells/well for THP-1 cells).[10]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Cell Stimulation:
-
Prepare serial dilutions of the this compound in cell culture medium at the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the STING ligand.
-
Include a vehicle control (e.g., DMSO) and an unstimulated control.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.[10]
-
Incubate the plate at room temperature for 10-20 minutes with gentle rocking to ensure cell lysis and substrate mixing.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from cell-free wells) from all readings.
-
Calculate the fold induction of luciferase activity by dividing the luminescence values of the stimulated wells by the average luminescence of the unstimulated control wells.
-
Conclusion
The accurate measurement of IFN-beta is fundamental to the study of STING biology and the development of STING-targeting therapeutics. The ELISA protocol provides a direct and quantitative measurement of secreted IFN-beta, making it a gold standard for validating compound activity. The IFN-beta promoter reporter assay offers a scalable and sensitive method for screening and characterizing STING agonists. By employing these detailed protocols, researchers can generate robust and reproducible data to advance our understanding of the STING pathway and its role in health and disease.
References
- 1. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IFNγ in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. link.springer.com [link.springer.com]
- 6. abcam.com [abcam.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery of STING Ligands in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By inducing a robust type I interferon response, STING agonists can remodel the tumor microenvironment from immunologically "cold" to "hot," thereby promoting anti-tumor immunity. However, the effective in vivo delivery of STING ligands to target cells while minimizing systemic toxicity remains a critical challenge. These application notes provide an overview of common in vivo delivery methods for STING ligands in mouse models, complete with detailed protocols and comparative data to guide experimental design.
Delivery Methods: An Overview
The choice of delivery method for STING agonists is crucial and depends on the specific research question, the tumor model, and the physicochemical properties of the ligand. The primary routes of administration in preclinical mouse models are intratumoral, intravenous, and subcutaneous injection.
-
Intratumoral (i.t.) Injection: This is the most direct approach to activate STING within the tumor microenvironment. It maximizes local drug concentration, which can lead to potent anti-tumor effects and even systemic (abscopal) responses against distant tumors. However, its clinical applicability is limited to accessible tumors.
-
Intravenous (i.v.) Injection: Systemic delivery is essential for treating metastatic diseases and inaccessible tumors. A major hurdle for intravenous delivery of natural STING agonists like 2'3'-cGAMP is their rapid degradation and poor cell permeability. To overcome this, various nanoparticle-based formulations have been developed to protect the ligand, prolong its circulation, and enhance its accumulation in tumor tissues.
-
Subcutaneous (s.c.) Injection: This route is often used for vaccination studies where the STING agonist acts as an adjuvant. Encapsulation in nanoparticles can prevent systemic dissemination and target the ligand to the draining lymph nodes, enhancing the vaccine-induced immune response.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo delivery of STING ligands in mouse models.
Table 1: Intratumoral Delivery of STING Agonists
| STING Agonist | Formulation | Mouse Model | Dose & Schedule | Key Outcomes | Reference |
| 2'3'-cGAMP (CDN) | PBS | SCCVII tumors in C3H mice | 25 µg in PBS, injected on days 10 and 11 post-implantation | Significant tumor regression and increased survival. | |
| IACS-8779 | Solution | Spontaneous canine glioblastoma | 5-20 µg, repeated every 4-6 weeks | Radiographic response observed. | |
| C100 | Solution | B16F10 melanoma | Not specified | Significant reduction in tumor growth and enhanced survival. | |
| MSA-2-Pt | Solution | MC38 colon adenocarcinoma | Single dose of 150 µg | Significantly reduced tumor growth and increased survival; 2/5 mice became tumor-free. | |
| CDA (CDN) | Biodegradable Mesoporous Silica Nanoparticles (bMSN) | B16F10 melanoma | 10 µg CDA equivalent | Potent anti-tumor efficacy and prolonged survival compared to free CDA. |
Table 2: Intravenous Delivery of STING Agonists
| STING Agonist | Formulation | Mouse Model | Dose & Schedule | Key Outcomes | Reference |
| 2'3'-cGAMP | STING-activating nanoparticles (STING-NPs) | B16-F10 melanoma | 10 µg, 3 treatments 3 days apart | ~75% reduction in tumor burden by day 15. | |
| 2'3'-cGAMP | STING-NPs | E0771 breast cancer | Not specified | 80% reduction in tumor burden by day 20; increased median survival from 22 to 33 days. | |
| diABZI | Solution | C57BL/6 mice | 1.5 mg/kg, 2 doses | Significantly delayed tumor growth in prostate and pancreas cancer models. | |
| MSA-2 | Solution | C57BL/6 mice | Not specified | Increased splenic 18F-FDG uptake, indicating immune activation. | |
| CDN | Lipid Nanodiscs (LND-CDNs) | MC38 colon adenocarcinoma | Single dose of 5 nmol | Superior tumor penetration, T-cell priming, and long-term remission compared to free CDN. | |
| MSA-2 Prodrug | SAProsome-3 (liposomal vesicle) | MC38, 4T1, B16F10 tumors | 45 mg/kg, every 3 days for 3 injections | Durable remission of established tumors and decreased metastatic burden. | |
| 2'3'-cGAMP | Lipid Nanoparticles (cGAMP-LNP) | Syngeneic pancreatic cancer | Not specified | Promising antitumor activity. | |
| CDNs | pH-sensitive polycationic polymer-modified lipid nanoparticles (LNP-B) | CT26 colon cancer | 10 µg CDN equivalent | Enhanced CDN accumulation in tumor and lymphoid tissues, leading to potent anti-tumor immunity. |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system. Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger 2'3'-cGAMP, which binds to and activates STING on the endoplasmic reticulum. This triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for In Vivo Delivery Studies
A typical workflow for evaluating a novel STING agonist delivery system in a mouse tumor model involves several key steps, from formulation preparation to efficacy assessment and immunological analysis.
Caption: A generalized experimental workflow.
Experimental Protocols
Protocol 1: Intratumoral Injection of a STING Agonist Solution
This protocol is adapted from studies involving the direct injection of STING agonists into established tumors.
Materials:
-
STING agonist (e.g., 2'3'-cGAMP, MSA-2)
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS)
-
Tumor-bearing mice (e.g., C57BL/6 with established B16-F10 or MC38 tumors)
-
Insulin (B600854) syringes with 28-30 gauge needles
-
Calipers for tumor measurement
Procedure:
-
Preparation of Dosing Solution: Reconstitute the lyophilized STING agonist in sterile, endotoxin-free PBS to the desired concentration (e.g., 0.5 mg/mL for a 25 µg dose in 50 µL). Vortex briefly to ensure complete dissolution.
-
Animal Restraint: Gently restrain the mouse to expose the tumor. Anesthesia may be used if necessary, according to approved animal protocols.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers before injection.
-
Injection: Slowly inject the STING agonist solution (typically 20-50 µL) directly into the center of the tumor using an insulin syringe.
-
Monitoring: Monitor the mice for any adverse reactions post-injection. Continue to measure tumor growth and monitor survival as per the experimental plan.
-
Repeat Dosing: If the protocol requires multiple doses, repeat the injection at the specified intervals (e.g., daily for two days or every few days).
Protocol 2: Intravenous Injection of STING Agonist-Loaded Nanoparticles
This protocol outlines the systemic administration of a nanoparticle-formulated STING agonist, based on methodologies for lipid-based and polymeric nanoparticles.
Materials:
-
STING agonist-loaded nanoparticle formulation (e.g., LNP-cGAMP, STING-NPs)
-
Sterile, endotoxin-free PBS or other suitable vehicle
-
Tumor-bearing mice
-
Insulin syringes or appropriate syringes for tail vein injection
-
Warming lamp or cage to dilate tail veins
Procedure:
-
Preparation of Dosing Suspension: Dilute the nanoparticle stock solution with sterile, endotoxin-free PBS to the final desired concentration for injection. The final injection volume is typically 100-200 µL for mice.
-
Animal Preparation: Place the mouse under a warming lamp for a few minutes to dilate the tail veins, facilitating injection.
-
Injection: Place the mouse in a restrainer. Swab the tail with alcohol. Carefully insert the needle into one of the lateral tail veins and slowly inject the nanoparticle suspension.
-
Monitoring: Observe the mouse for any immediate adverse effects. Monitor tumor growth and survival over the course of the study.
-
Pharmacokinetic and Biodistribution Analysis (Optional): At predetermined time points post-injection, blood and organs (tumor, spleen, liver, etc.) can be collected
Application Notes: Utilizing STING Ligand-2 in Syngeneic Tumor Models
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can signal viral infection or cellular damage.[1][2] In the context of oncology, activation of the cGAS-STING pathway within tumor cells or immune cells in the tumor microenvironment (TME) can initiate a powerful anti-tumor immune response.[1][3] STING agonists, such as STING ligand-2 (a representative cyclic dinucleotide or other synthetic agonist), are designed to pharmacologically activate this pathway.[1][4] They have demonstrated the ability to convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapy.[5] Syngeneic mouse models, which utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, are indispensable tools for evaluating the efficacy and mechanism of action of STING agonists.[6]
Mechanism of Action: The cGAS-STING Signaling Pathway
The anti-tumor activity of STING agonists is mediated through the activation of a specific innate immune signaling cascade.
-
Sensing and Synthesis: The enzyme cyclic GMP-AMP synthase (cGAS) acts as a sensor for double-stranded DNA (dsDNA) in the cytoplasm.[2][7] Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[8][9]
-
STING Activation: cGAMP binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[2][7] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[7][9][10]
-
Downstream Signaling: At the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[7][10] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][8]
-
Immune Response Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β).[7][8][10] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, promoting the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][2]
-
Linking Innate and Adaptive Immunity: The secreted Type I IFNs and cytokines initiate a broad anti-tumor response by enhancing the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment.[3][11]
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing STING Pathway Activation via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activation of the Stimulator of Interferon Genes (STING) pathway using flow cytometry. This method allows for the quantitative analysis of key phosphorylation events in individual cells, providing a powerful tool for basic research and drug development.
Introduction
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, initiating a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. Dysregulation of the STING pathway is implicated in various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention. This protocol focuses on the intracellular staining of phosphorylated STING (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3) as markers of pathway activation.
STING Signaling Pathway
Upon binding of cyclic GMP-AMP (cGAMP), synthesized by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum. This initiates the recruitment and phosphorylation of TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other pro-inflammatory genes. The STING pathway can also lead to the activation of NF-κB.
Experimental Workflow
The following diagram outlines the major steps in the flow cytometry protocol for assessing STING pathway activation.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key reagents and steps in the protocol. Optimization may be required for specific cell types and experimental conditions.
Table 1: STING Agonist Stimulation
| Reagent | Cell Type | Concentration Range | Incubation Time | Temperature |
| 2'3'-cGAMP | THP-1, PBMCs | 1 - 25 µg/mL | 1 - 6 hours | 37°C |
| Poly(dA:dT) | THP-1 | 1 - 5 µg/mL (with transfection reagent) | 3 - 6 hours | 37°C |
Table 2: Antibody Dilutions for Intracellular Staining
| Antibody | Recommended Dilution | Supplier Example |
| Phospho-STING (Ser366) | 1:50 - 1:1600 | Cell Signaling Technology (#41622, #43499, #50907) |
| Phospho-TBK1 (Ser172) | 1:50 - 1:200 | Cell Signaling Technology (#13498, #5483) |
| Phospho-IRF3 (Ser396) | 1:50 - 1:1000 | Cell Signaling Technology (#81093, #53539), Thermo Fisher (#MA5-57852) |
| Isotype Control | Match primary antibody concentration | N/A |
Table 3: Incubation and Centrifugation Parameters
| Step | Time | Temperature | Centrifugation Speed |
| Cell Stimulation | 1 - 6 hours | 37°C | N/A |
| Surface Staining | 30 minutes | 2-8°C | N/A |
| Fixation | 15 - 20 minutes | Room Temperature | N/A |
| Permeabilization | 30 minutes | -20°C (for methanol) | N/A |
| Intracellular Staining | 30 - 60 minutes | Room Temperature | N/A |
| Wash Steps | 5 minutes | 4°C | 300 - 500 x g |
Experimental Protocol
This protocol is optimized for the detection of phosphorylated STING, TBK1, and IRF3 in human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1).
Materials and Reagents
-
Cells: PBMCs isolated by density gradient centrifugation or a relevant cell line.
-
STING Agonist: 2'3'-cGAMP or other appropriate stimuli.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.05% sodium azide.
-
Fixation Buffer: 1.5-4% formaldehyde (B43269) or paraformaldehyde in PBS.
-
Permeabilization Buffer: Ice-cold 90-100% methanol (B129727) or commercial permeabilization buffers.
-
Antibodies: Fluorochrome-conjugated primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and corresponding isotype controls.
-
Optional: Antibodies for cell surface markers (e.g., CD14, CD11c) and a viability dye.
Procedure
-
Cell Preparation and Stimulation: a. Prepare a single-cell suspension at a concentration of 1-2 x 10^6 cells/mL in complete culture medium. b. Add the STING agonist (e.g., 2'3'-cGAMP) to the desired final concentration. Include an unstimulated control. c. Incubate cells for the desired time (e.g., 1-4 hours) at 37°C in a humidified incubator.
-
Surface Staining (Optional): a. Centrifuge cells at 300-500 x g for 5 minutes at 4°C and discard the supernatant. b. Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the appropriate surface marker antibodies and a viability dye. c. Incubate for 30 minutes at 2-8°C, protected from light. d. Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge as in step 2a.
-
Fixation: a. Resuspend the cell pellet in 100 µL of Fixation Buffer. b. Incubate for 15-20 minutes at room temperature. c. Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-500 x g for 5 minutes.
-
Permeabilization: a. Discard the supernatant and gently vortex the cell pellet. b. While vortexing, slowly add 1 mL of ice-cold methanol. c. Incubate for 30 minutes on ice or at -20°C. d. Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Intracellular Staining: a. Resuspend the permeabilized cell pellet in 100 µL of Flow Cytometry Staining Buffer. b. Add the fluorochrome-conjugated antibodies against p-STING, p-TBK1, p-IRF3, and the isotype control to their respective tubes. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Data Acquisition and Analysis: a. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Acquire events on a flow cytometer. c. Analyze the data using appropriate software. Gate on the cell population of interest, exclude dead cells and doublets, and quantify the percentage of positive cells and the median fluorescence intensity (MFI) for each phospho-protein.
Controls and Optimization
-
Unstimulated Control: Essential for establishing baseline phosphorylation levels.
-
Isotype Controls: Used to determine non-specific antibody binding.
-
Positive Control Cells: Use a cell line known to respond to STING agonists to validate the protocol and antibody performance.
-
Titration of Antibodies: It is crucial to titrate each antibody to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Fixation and Permeabilization: The choice of fixation and permeabilization reagents can significantly impact the detection of phospho-epitopes. Methanol permeabilization is often recommended for phospho-protein staining.[1]
References
Application Note: Quantification of Cytokines Induced by STING Ligand-2 using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, a key indicator of viral or bacterial infection and cellular damage.[1][2][3] Activation of the cyclic GMP-AMP synthase (cGAS)-STING pathway initiates a signaling cascade that results in the production of type I interferons (IFNs) and a host of other pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10.[4][5][6][7] These molecules are vital for mounting an effective anti-pathogen and anti-tumor immune response.[8] Consequently, synthetic STING agonists, such as STING ligand-2, are being actively investigated as vaccine adjuvants and immunotherapeutic agents for cancer.[9][10]
This application note provides a detailed protocol for quantifying the cytokine response induced by this compound (or other STING agonists) in immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
The Sandwich ELISA is a highly sensitive and specific method for quantifying a target protein (cytokine) in a complex sample like cell culture supernatant. The assay utilizes a pair of antibodies specific to the cytokine of interest. A capture antibody is pre-coated onto the wells of a microplate. When the sample is added, the cytokine binds to the capture antibody. Subsequently, a biotinylated detection antibody is added, which binds to a different epitope on the captured cytokine. An enzyme-conjugated streptavidin (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the biotinylated detection antibody. Finally, a substrate is introduced, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present in the sample and is measured using a microplate reader.
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Induction of pro-inflammatory cytokines by 29-kDa FN-f via cGAS/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic-DNA-Mediated, STING-Dependent Proinflammatory Gene Induction Necessitates Canonical NF-κB Activation through TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection [frontiersin.org]
- 8. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral and immune modulatory activities of STING agonists in a mouse model of persistent hepatitis B virus infection | PLOS Pathogens [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Intratumoral Injection of STING Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a key signal of viral infection or cellular damage.[1] Activation of the cGAS-STING pathway in the tumor microenvironment (TME) can initiate a powerful anti-tumor immune response, primarily through the production of type I interferons (IFNs) and other inflammatory cytokines.[1][2] This process can transform immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot," T-cell-inflamed tumors that are more susceptible to immunotherapy.[3][4]
Intratumoral (IT) administration of STING agonists is a compelling therapeutic strategy. Direct injection into the tumor allows for high local drug concentrations while minimizing systemic toxicities that can arise from widespread cytokine release.[5][6] This approach aims to activate tumor-infiltrating antigen-presenting cells (APCs), leading to the priming and activation of tumor-specific T cells that can attack both the injected tumor and distant metastases.[7] Various STING agonists, including cyclic dinucleotides (CDNs) like ADU-S100 and non-CDN small molecules, are in preclinical and clinical development.[3][8]
These notes provide an overview of the STING signaling pathway, quantitative data on various agonists, and detailed protocols for their application and analysis in a research setting.
STING Signaling Pathway
The canonical cGAS-STING signaling cascade is initiated by the detection of cytosolic dsDNA.
Data Presentation: STING Agonist Activity
Quantitative data from preclinical and clinical studies are summarized below to provide a comparative overview of various STING agonists.
Table 1: Preclinical Dosing of Intratumoral STING Agonists
| Agonist | Tumor Model | Dose | Dosing Schedule | Key Outcomes | Citations |
|---|---|---|---|---|---|
| ADU-S100 | CT26 (Colon) | 25 or 100 µg | 3 doses, every 3 days | Dose-dependent tumor growth inhibition; induced complete responses and long-lasting immunity. | [9] |
| ADU-S100 | A20 (Lymphoma) | Not specified | Every other day for 3 injections | Induced tumor-specific T-cell responses; regression was dependent on STING expression by the host, not the tumor. | [7] |
| BMS-986301 | CT26 (Colon) | Single dose | Single intratumoral injection | >90% complete regression of injected and non-injected tumors. | [8] |
| SB11285 | Syngeneic mouse models | Not specified | Intratumoral injection | Significantly higher inhibition of tumor growth compared to control. | [8] |
| CS-1010 | MC38 (Colon) | 5 µg | 3 doses, every 3 days | 100% of treated mice achieved complete responses. | [10] |
| DMXAA | KPC (Pancreatic) | Not specified | Intratumoral injection | Increased inflammatory cytokines, T-cell attracting chemokines, and tumor-reactive CD8+ T cells. |[2] |
Table 2: Clinical and Late-Stage Preclinical Examples of Intratumoral STING Agonists
| Agonist (Trial ID) | Phase | Tumor Types | Dose Range | Regimen | Reported Adverse Events | Citations |
|---|---|---|---|---|---|---|
| ADU-S100 / MIW815 (NCT02675439) | Phase I | Advanced/metastatic solid tumors or lymphomas | Not specified | Days 1, 8, and 15 in a 28-day cycle | No dose-limiting toxicities. Most common were pyrexia, injection site pain, and headache. | [7][8] |
| MK-1454 | Phase I | Solid tumors and lymphomas | Not specified | Intratumoral injection, often combined with pembrolizumab | Favorable safety profile when combined with anti-PD-1. | [11] |
| IACS-8779 (Canine Trial) | Phase I | Glioblastoma (canine) | 5-20 µg | Repeated every 4-6 weeks | Well-tolerated up to 15 µg. Higher doses associated with radiographic responses. One procedure-related fatality. | [4][12][13][14] |
| SYNB1891 (NCT04167137) | Phase I | Advanced solid tumors | Not specified | Intratumoral injection | Engineered bacteria produce STING agonist locally. Trial is evaluating safety and tolerability. | [11] |
| E7766 (NCT04144140) | Phase Ia/Ib | Advanced solid tumors | Not specified | Intratumoral injection | Showed long-lived anti-tumor activity in murine models with no serious adverse events. |[15] |
Experimental Protocols
Protocol 1: General Protocol for Intratumoral Injection in Murine Models
Objective: To provide a standardized procedure for the intratumoral administration of STING agonists in preclinical mouse models to evaluate anti-tumor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Collection - Data from Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Agonists as Vaccine Adjuvants in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic DNA, a key indicator of pathogenic invasion or cellular damage. The activation of this pathway by STING agonists has emerged as a promising strategy to enhance vaccine efficacy by robustly stimulating both innate and adaptive immune responses. These agonists act as powerful adjuvants, substances that boost the immune response to a co-administered antigen, leading to stronger and more durable immunity.[1][2][3] This document provides detailed application notes and protocols for the use of STING agonists as vaccine adjuvants in preclinical studies, based on current scientific literature.
Mechanism of Action: The STING Signaling Pathway
STING agonists, which include cyclic dinucleotides (CDNs) like cGAMP, c-di-AMP, and c-di-GMP, initiate a signaling cascade that bridges innate and adaptive immunity.[4][5] Upon entering the cytoplasm, these agonists bind directly to the STING protein located on the endoplasmic reticulum (ER).[6][7] This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[4][7]
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[4][8] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[4][7][8] This surge of type I IFNs is critical for the maturation of dendritic cells (DCs), enhancement of antigen presentation, and the subsequent activation of antigen-specific T cells and B cells, leading to a potent adaptive immune response.[2][4]
Application Notes
STING agonists have demonstrated significant potential as vaccine adjuvants in a variety of preclinical models, including infectious diseases and cancer immunotherapy.[1][2] Their ability to induce a robust type I IFN response makes them particularly effective at promoting cell-mediated immunity, which is crucial for clearing intracellular pathogens and eliminating tumor cells.[4]
Key applications include:
-
Enhanced Antibody Production: Co-administration of STING agonists with a vaccine antigen leads to significantly higher antigen-specific antibody titers.[9][10]
-
Potent T-Cell Responses: STING adjuvants promote the differentiation and proliferation of antigen-specific CD8+ T cells, which are essential for cytotoxic activity.[11]
-
Induction of Central Memory: Preclinical studies have shown that STING agonists can induce robust central memory T-cell formation, leading to long-lasting immunity and enhanced recall responses.[11]
-
Mucosal Immunity: When delivered via mucosal routes (e.g., intranasally), STING agonists can elicit strong mucosal and systemic immune responses.[12]
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical studies evaluating STING agonists as vaccine adjuvants.
Table 1: Enhancement of Antibody Responses
| STING Agonist | Antigen | Animal Model | Adjuvant Dose | Outcome | Fold Increase vs. Antigen Alone | Reference |
| cGAMP | Ovalbumin (OVA) | Mice (BALB/c) | 20 µg | Anti-OVA IgG Titer | >100-fold | [10] |
| c-di-GMP | OVA | Mice (C57BL/6) | 5 µg | Anti-OVA IgG1 Titer | ~10-fold | [13] |
| ADU-S100 | OVA | Mice (C57BL/6) | 20 µg | Anti-OVA IgG Titer | Significant increase | [14] |
| cGAMP | SARS-CoV-2 Spike | Mice | Not specified | Anti-Spike IgG & IgA | Significantly higher | [12] |
Table 2: Enhancement of T-Cell Responses
| STING Agonist | Antigen | Animal Model | Adjuvant Dose | Outcome | Observation | Reference |
| DMXAA | Ovalbumin (OVA) | Mice (OT-I) | 50 µg | CD8+ T-cell Expansion | Robust expansion, comparable to anti-CD40 | [14] |
| ADU-S100 | OVA | Mice (OT-I) | 20 µg | CD8+ T-cell Expansion | Dose-dependent expansion | [14] |
| cGAMP | OVA | Mice | Not specified | IFN-γ producing cells | Significant increase in spleen | [13] |
| Synthetic STING agonists | Soluble antigen | Mice | Not specified | CD8+ central memory cells | Marked increase and persistence | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of STING agonists as vaccine adjuvants. Below are generalized protocols for key experiments.
General Experimental Workflow for Adjuvant Evaluation
Protocol 1: In Vivo Immunization and Sample Collection
This protocol describes a general procedure for immunizing mice to evaluate the adjuvant effect of a STING agonist.
Materials:
-
Antigen of interest (e.g., Ovalbumin)
-
STING agonist (e.g., cGAMP)
-
Sterile PBS
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal model (e.g., 6-8 week old C57BL/6 or BALB/c mice)
Procedure:
-
Preparation of Vaccine Formulation:
-
Dissolve the antigen and STING agonist in sterile PBS to the desired concentrations.
-
Gently mix the solution. For some formulations, an incubation period may be required.
-
-
Immunization:
-
Administer the vaccine formulation to the mice. Common routes include subcutaneous (s.c.) or intramuscular (i.m.) injection.[15] A typical injection volume is 50-100 µL.
-
Include control groups: antigen alone, adjuvant alone, and PBS alone.
-
A prime-boost strategy is often employed, with a primary immunization followed by one or more booster immunizations at intervals of 2-3 weeks.
-
-
Sample Collection:
-
Collect blood samples periodically (e.g., via tail vein) to analyze serum antibody responses.
-
At the end of the experiment (e.g., 1-2 weeks after the final boost), euthanize the mice and harvest spleens and lymph nodes for cellular immunity analysis.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
This protocol is for quantifying antigen-specific antibody titers in serum.
Materials:
-
96-well ELISA plates
-
Antigen of interest
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized mice
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer. Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add TMB substrate and incubate in the dark until a color develops.
-
Reading: Stop the reaction with stop solution. Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a positive signal above the background.
Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T-Cells
This protocol is used to enumerate antigen-specific, cytokine-producing T-cells (e.g., IFN-γ).
Materials:
-
96-well ELISpot plates pre-coated with capture antibody (e.g., anti-mouse IFN-γ)
-
Splenocytes or lymphocytes from immunized mice
-
Antigenic peptide or protein
-
Complete cell culture medium
-
Biotinylated detection antibody (e.g., anti-mouse IFN-γ)
-
Streptavidin-HRP
-
Substrate (e.g., AEC)
-
ELISpot plate reader
Procedure:
-
Cell Plating: Add splenocytes to the wells of the pre-coated ELISpot plate.
-
Antigen Stimulation: Add the specific antigenic peptide or protein to stimulate the T-cells. Include positive (e.g., mitogen) and negative (medium alone) controls. Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection Antibody: Wash the plate to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate. Add the substrate and incubate until spots appear.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry. Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Conclusion
STING agonists represent a powerful and versatile class of vaccine adjuvants with the potential to significantly enhance vaccine-induced immunity. Their ability to strongly activate the innate immune system, leading to robust and durable adaptive responses, makes them a valuable tool in the development of next-generation vaccines against a wide range of diseases. The protocols and data presented here provide a framework for researchers to effectively evaluate the potential of STING agonists in their preclinical vaccine development programs. Further research is ongoing to optimize delivery strategies and assess their long-term safety and efficacy in clinical settings.[2]
References
- 1. Progress Update on STING Agonists as Vaccine Adjuvants [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING pathway stimulation results in a differentially activated innate immune phenotype associated with low nitric oxide and enhanced antibody titers in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. TLR9 and STING agonists synergistically induce innate and adaptive type-II IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Detecting Activation of the cGAS-STING Pathway: A Western Blot Protocol for Phosphorylated STING and IRF3
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2] Upon activation, STING and the downstream transcription factor IRF3 undergo phosphorylation, key events that signify pathway activation. This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3) using Western blotting.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cGAS. This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other inflammatory genes, leading to an antiviral or anti-tumor immune response.[1][3]
Caption: The cGAS-STING signaling pathway.
Experimental Protocol
This protocol outlines the key steps for detecting phosphorylated STING and IRF3 by Western blot.
I. Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | 4°C |
| Protease Inhibitor Cocktail | Commercially available cocktail (e.g., cOmplete™, Roche) | -20°C |
| Phosphatase Inhibitor Cocktail | Commercially available cocktail (e.g., PhosSTOP™, Roche) | 4°C or -20°C |
| Laemmli Sample Buffer (4X) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol (add fresh) | Room Temperature |
| Tris-Glycine-SDS Running Buffer (10X) | 250 mM Tris, 1.92 M glycine, 1% SDS | Room Temperature |
| Transfer Buffer (1X) | 25 mM Tris, 192 mM glycine, 20% methanol (B129727) | 4°C |
| TBST (Tris-Buffered Saline with Tween 20) | 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween 20 | Room Temperature |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST | 4°C |
| Primary Antibody Dilution Buffer | 5% (w/v) BSA in TBST | 4°C |
| Secondary Antibody Dilution Buffer | 5% (w/v) non-fat dry milk in TBST | 4°C |
II. Western Blot Workflow
Caption: Western blot experimental workflow.
III. Step-by-Step Methodology
1. Cell Lysis and Protein Extraction
-
Culture and treat cells as required to induce STING pathway activation. It is crucial to include both treated and untreated control samples.
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4][5] It is critical to keep samples on ice to prevent dephosphorylation.[4][5][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
3. Sample Preparation
-
To 20-30 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[5][7]
4. SDS-PAGE
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel in 1X Tris-Glycine-SDS running buffer until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5][7] Pre-wet the PVDF membrane in methanol before assembling the transfer stack.
-
Perform the transfer according to the manufacturer's instructions for your specific transfer apparatus (wet or semi-dry).
6. Membrane Blocking
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5][7] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can lead to high background.[4][6]
7. Primary Antibody Incubation
-
Dilute the primary antibodies against p-STING, total STING, p-IRF3, and total IRF3 in 5% BSA in TBST according to the recommended dilutions.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.[5][7][8]
8. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
9. Signal Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
10. Data Analysis
-
Perform densitometric analysis of the Western blot bands using appropriate software.
-
Normalize the signal from the phosphorylated protein to the corresponding total protein to account for any variations in protein loading.
Data Presentation
The results of the Western blot analysis should be presented clearly to allow for easy interpretation. This typically involves showing the representative blot images for p-STING, total STING, p-IRF3, total IRF3, and a loading control (e.g., GAPDH or β-actin). Quantitative data from densitometry should be summarized in a table and/or a bar graph.
Recommended Antibody Dilutions
| Antibody | Host Species | Typical Dilution Range | Incubation Time | Incubation Temperature |
| Anti-phospho-STING (e.g., Ser366) | Rabbit | 1:500 - 1:2000 | Overnight | 4°C |
| Anti-STING | Rabbit/Mouse | 1:1000 - 1:5000 | Overnight | 4°C |
| Anti-phospho-IRF3 (e.g., Ser396) | Rabbit | 1:1000 - 1:2000[9][10][11] | Overnight | 4°C |
| Anti-IRF3 | Rabbit/Mouse | 1:1000 - 1:2000 | Overnight | 4°C |
| Anti-Rabbit IgG (HRP-conjugated) | Goat/Donkey | 1:2000 - 1:10000 | 1 hour | Room Temperature |
| Anti-Mouse IgG (HRP-conjugated) | Goat/Donkey | 1:2000 - 1:10000 | 1 hour | Room Temperature |
Note: The optimal antibody dilution should be determined empirically for each specific antibody and experimental setup.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded. |
| Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. | |
| Low abundance of phosphorylated protein | Induce the pathway more strongly or for a longer duration. Consider immunoprecipitation to enrich for the target protein. | |
| Antibody dilution is too high | Use a lower dilution (higher concentration) of the primary antibody. | |
| Inactive secondary antibody or ECL substrate | Use fresh reagents. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration is too high | Increase the dilution of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and/or duration of the wash steps. | |
| Blocking with milk for phospho-antibodies | Use 5% BSA in TBST for blocking and primary antibody incubation.[4][6] | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation | Ensure adequate protease and phosphatase inhibitors are used during sample preparation.[4][5] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. inventbiotech.com [inventbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Phospho-IRF-3 (Ser396) (4D4G) Rabbit Monoclonal Antibody (#4947) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-IRF3 (Ser396) antibody (29528-1-AP) | Proteintech [ptglab.com]
- 10. Anti P Irf 3 4947 Antibodies | Cell Signaling Technology Inc | Bioz [bioz.com]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols for High-Throughput Screening of Novel STING Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with pathogenic infection and cellular damage.[1][2][3] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust immune response that is crucial for anti-tumor and anti-viral immunity.[4][5][6][7] Consequently, the development of small molecule modulators of STING, both agonists for cancer immunotherapy and antagonists for autoimmune diseases, is an area of intense research.[1][3][8][9]
High-throughput screening (HTS) is a key strategy for identifying novel STING modulators from large compound libraries.[10][11][12][13][14] This document provides detailed application notes and protocols for the design and implementation of HTS campaigns to discover and validate novel STING pathway modulators.
STING Signaling Pathway
The cGAS-STING pathway is the central signaling cascade for cytosolic DNA-triggered immune responses.[4][5] Cytosolic double-stranded DNA (dsDNA), from pathogens or damaged host cells, is recognized by cyclic GMP-AMP synthase (cGAS).[4][5] Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[4][5] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[4][15] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[4][15] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[5][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons (e.g., IFN-β).[5][7] Simultaneously, the STING-TBK1 axis can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[5]
High-Throughput Screening Workflow
A typical HTS campaign for STING modulators involves several stages, from initial screening of a large compound library to hit validation and characterization.[10][13]
Experimental Protocols
Primary Screening: Cell-Based Reporter Assay
This protocol describes a common HTS assay using a reporter cell line that expresses a luciferase gene under the control of an interferon-stimulated response element (ISRE).[2][6][16] Activation of the STING pathway leads to IRF3-mediated transcription of the luciferase gene, producing a measurable luminescent signal.
Materials:
-
Cell Line: THP-1-Dual™ ISG-Lucia/SEAP reporter cells or HEK293T cells stably expressing STING and an ISRE-luciferase reporter.[17][18][19]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Plates: 384-well, white, clear-bottom tissue culture plates.
-
Compound Library: Small molecule library dissolved in DMSO.
-
Positive Control: 2'3'-cGAMP or other known STING agonists.
-
Negative Control: DMSO.
-
Luciferase Assay Reagent: e.g., ONE-Glo™ Luciferase Assay System.
Protocol:
-
Cell Seeding: Seed the reporter cells into 384-well plates at a density of 20,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition:
-
Prepare compound plates by diluting the compound library in culture medium to the desired final concentration (typically 1-10 µM).
-
Using a liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the cell plates.
-
-
Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO₂. A shorter incubation of 4 hours may be sufficient for some agonists.[6][16]
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the negative (DMSO) and positive (2'3'-cGAMP) controls.
-
Calculate the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent).[11]
-
Identify hits as compounds that produce a signal significantly above a defined threshold (e.g., >3 standard deviations above the mean of the negative controls).
| Parameter | Agonist Screen | Antagonist Screen |
| Primary Signal | Increased Luminescence | Decreased Luminescence |
| Positive Control | 2'3'-cGAMP | Known STING inhibitor (e.g., H-151) |
| Stimulation | None | Pre-stimulation with 2'3'-cGAMP (EC₅₀ concentration) |
| Hit Criteria | % Activation > 50% | % Inhibition > 50% |
Secondary Assay: STING-Dependent Cytokine Release
This assay confirms that the activity of hit compounds is dependent on the STING pathway and results in the production of key downstream cytokines like IFN-β.
Materials:
-
Cell Line: THP-1 monocytes or human peripheral blood mononuclear cells (PBMCs).
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and penicillin/streptomycin.
-
Assay Plates: 96-well tissue culture plates.
-
Hit Compounds: Confirmed hits from the primary screen.
-
STING Agonist: 2'3'-cGAMP.
-
ELISA Kit: Human IFN-β ELISA kit.
Protocol:
-
Cell Seeding: Seed THP-1 cells or PBMCs at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment:
-
For agonist testing, add hit compounds at various concentrations.
-
For antagonist testing, pre-incubate cells with hit compounds for 1 hour before stimulating with 2'3'-cGAMP.
-
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatant according to the ELISA kit manufacturer's instructions.
Data Presentation:
| Compound | Concentration (µM) | IFN-β Production (pg/mL) | Standard Deviation |
| DMSO | - | 15.2 | 3.1 |
| 2'3'-cGAMP | 10 | 850.6 | 45.2 |
| Hit Compound A | 0.1 | 120.3 | 10.5 |
| 1 | 450.7 | 32.8 | |
| 10 | 780.1 | 55.6 | |
| Hit Compound B | 0.1 | 20.5 | 4.2 |
| 1 | 25.1 | 5.1 | |
| 10 | 30.8 | 6.3 |
Hit Validation: Biochemical STING Binding Assay
Biochemical assays are crucial to confirm direct engagement of hit compounds with the STING protein. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common format.[8][20]
Materials:
-
Recombinant Protein: Purified, His-tagged human STING protein.
-
Fluorescent Ligand: Labeled STING ligand (e.g., a fluorescently tagged cGAMP analog).
-
TR-FRET Donor: Europium-labeled anti-His antibody.
-
Assay Buffer: PBS with 0.01% Tween-20.
-
Assay Plates: 384-well, low-volume, black plates.
-
Hit Compounds: Confirmed hits from secondary assays.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant STING, fluorescent ligand, and anti-His antibody in assay buffer.
-
Compound Plating: Add hit compounds at various concentrations to the assay plate.
-
Reagent Addition: Add the STING protein, followed by the fluorescent ligand and then the anti-His antibody.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
TR-FRET Reading: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis:
-
A decrease in the TR-FRET signal indicates displacement of the fluorescent ligand by the hit compound, confirming direct binding.
-
Calculate the IC₅₀ value for each hit compound.
Data Presentation:
| Compound | Assay Type | IC₅₀ / EC₅₀ (µM) |
| Hit Compound A | ISRE-Luciferase | 0.85 |
| IFN-β ELISA | 1.2 | |
| STING Binding (TR-FRET) | 0.5 | |
| Hit Compound C | ISRE-Luciferase | 2.5 |
| IFN-β ELISA | 3.1 | |
| STING Binding (TR-FRET) | > 50 |
Conclusion
The protocols and workflows outlined in these application notes provide a comprehensive framework for the high-throughput screening and validation of novel STING pathway modulators. By employing a combination of robust cell-based primary screens, orthogonal secondary assays, and direct biochemical validation, researchers can confidently identify and characterize promising lead compounds for further development as potential therapeutics for cancer and autoimmune diseases. Careful assay design, rigorous data analysis, and a multi-faceted hit validation strategy are essential for the success of any HTS campaign targeting the STING pathway.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. accegen.com [accegen.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grantome.com [grantome.com]
- 9. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. High throughput screening in modern drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 13. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 14. High-throughput screening - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. invivogen.com [invivogen.com]
- 18. invivogen.com [invivogen.com]
- 19. invivogen.com [invivogen.com]
- 20. labhoo.com [labhoo.com]
Troubleshooting & Optimization
Troubleshooting low IFN-beta production in STING activation assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low IFN-beta (IFN-β) production in STING (Stimulator of Interferator Genes) activation assays.
Frequently Asked Questions (FAQs)
Q1: I am not detecting any IFN-β in my cell supernatant after stimulating with a STING agonist. What is the primary reason for this?
A1: The most common reason for a complete lack of IFN-β production is that your chosen cell line may not express STING, or expresses it at very low levels. It is crucial to verify STING protein expression in your cell line using Western blot before starting your experiments. Some cell lines, including several human colorectal adenocarcinoma cell lines, have been shown to have defective STING pathways.[1][2]
Q2: My IFN-β levels are lower than expected. Could the STING agonist be the problem?
A2: Yes, several factors related to the STING agonist could be the cause of low IFN-β production:
-
Inefficient Cytosolic Delivery: STING is a cytosolic protein, and its agonists, particularly cyclic dinucleotides (CDNs) like cGAMP, are charged molecules that do not efficiently cross the cell membrane on their own.[1][3] It is often necessary to use a transfection reagent (e.g., Lipofectamine) or electroporation to deliver the agonist into the cytoplasm.[1]
-
Agonist Degradation: STING agonists can be degraded by nucleases present in serum or within the cells.[1][3] It is recommended to prepare fresh agonist solutions for each experiment, minimize freeze-thaw cycles, and consider using serum-free media during the initial incubation period.[1]
-
Agonist Potency and Specificity: The potency of STING agonists can vary. For example, the synthetic agonist diABZI is a potent activator of both human and murine STING, whereas DMXAA is a potent mouse STING agonist but a weak partial agonist for human STING.[4][5] Ensure you are using an appropriate agonist for your experimental system.
Q3: How can I confirm that the STING signaling pathway is active in my cells?
A3: Beyond measuring IFN-β, you can assess the activation of key downstream signaling molecules. Upon STING activation, TANK-binding kinase 1 (TBK1) is recruited and activated, which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 (p-IRF3) then dimerizes and translocates to the nucleus to induce the transcription of IFNB1 (the gene for IFN-β).[6][7] You can use Western blot to check for the phosphorylation of STING, TBK1, and IRF3.[8][9]
Q4: Is IFN-β the only readout for STING activation?
A4: No. STING activation also potently induces the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10][11] Measuring these cytokines can serve as an alternative or complementary readout for STING pathway activation.[12] Additionally, the expression of IFN-stimulated genes (ISGs) like CXCL10 and OAS1 can be measured by qPCR as a downstream indicator of type I IFN signaling.[9][13]
Q5: Could the timing of my sample collection be the reason for low IFN-β detection?
A5: Yes, the kinetics of IFN-β production are time-dependent.[14] IFN-β secretion can be detected as early as 4 hours post-stimulation in some systems, but the optimal time point for analysis may vary depending on the cell type and agonist concentration.[8] It is advisable to perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the peak of IFN-β production for your specific experimental setup.[14]
Q6: I am observing high levels of cell death in my cultures after STING agonist treatment. Is this normal?
A6: High concentrations of STING agonists can lead to excessive stimulation of the inflammatory response and subsequent cell death.[1][8] If you observe significant toxicity, it is recommended to perform a dose-response experiment to find a concentration of the agonist that effectively activates the STING pathway without causing excessive cell death.
Troubleshooting Guide
This guide addresses common issues encountered during STING activation assays that result in low or no IFN-β production.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low IFN-β Production | 1. Low or absent STING expression in the cell line. [1][2] | - Verify STING protein expression by Western blot. - If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1, bone marrow-derived macrophages).[1] |
| 2. Inefficient delivery of STING agonist into the cytoplasm. [1][3] | - Use a transfection reagent or electroporation to facilitate cytosolic delivery of charged agonists like cGAMP.[1] - Optimize the agonist-to-transfection reagent ratio. | |
| 3. Degradation of the STING agonist. [1][3] | - Prepare fresh agonist solutions for each experiment. - Minimize freeze-thaw cycles. - Consider incubating cells with the agonist in serum-free media.[1] | |
| 4. Defective downstream signaling components. | - Check for the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 by Western blot.[1] | |
| 5. Incorrect agonist for the species. | - Ensure the agonist is effective for the species you are studying (e.g., DMXAA is potent for mouse STING but not human STING).[5] | |
| Inconsistent or Not Reproducible IFN-β Production | 1. Variable cell confluency at the time of transfection/stimulation. [15] | - Maintain consistent cell density and growth phase for all experiments. For many cell types, 70-90% confluency is optimal.[15][16] |
| 2. Inconsistent transfection efficiency. | - Optimize and standardize the transfection protocol. Ensure that the transfection complex is formed in a serum-free medium as serum can interfere with complex formation.[15] | |
| 3. Cells have changed in culture (e.g., high passage number). [15] | - Use cells with a low passage number. If possible, thaw a fresh vial of cells.[15] | |
| High Background/Basal IFN-β Production | 1. Cell culture contamination (e.g., mycoplasma). | - Regularly test cell cultures for mycoplasma contamination. |
| 2. Constitutive activation of the STING pathway. | - This can occur due to the accumulation of cytosolic self-DNA in some cancer cell lines or due to gain-of-function mutations in STING.[16] | |
| High Cell Death/Toxicity | 1. Excessive STING activation due to high agonist concentration. [1] | - Reduce the concentration of the STING agonist. Perform a dose-response curve to find the optimal concentration. |
| 2. Toxicity from the transfection reagent. | - Optimize the concentration of the transfection reagent as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: STING Pathway Activation in THP-1 Monocytes and IFN-β Measurement by ELISA
This protocol describes the induction of the STING pathway in the human monocytic cell line THP-1 using the STING agonist 2'3'-cGAMP, followed by the quantification of secreted IFN-β using a sandwich ELISA.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
2'3'-cGAMP
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Methodology:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate in complete RPMI medium.
-
Add PMA to a final concentration of 50-100 ng/mL to differentiate the monocytes into macrophage-like cells.
-
Incubate for 24-48 hours at 37°C, 5% CO2. After incubation, gently aspirate the medium and replace it with fresh, PMA-free complete medium.
-
-
STING Agonist Transfection:
-
Prepare dilutions of 2'3'-cGAMP in Opti-MEM.
-
In separate tubes, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted 2'3'-cGAMP and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.[16]
-
Carefully add the transfection complexes to the cells. Include a vehicle control (transfection reagent only).
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C, 5% CO2.[14]
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the cell culture supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.[14]
-
-
IFN-β ELISA:
-
Perform the ELISA according to the manufacturer's protocol for the specific kit being used.[14]
-
Briefly, add standards, controls, and collected cell culture supernatants to the wells of the pre-coated ELISA plate.[14]
-
Incubate, then wash the plate.
-
Add the detection antibody, incubate, and wash.[14]
-
Add the substrate solution and incubate in the dark.[14]
-
Add the stop solution and read the absorbance at 450 nm using a plate reader.[14]
-
Calculate the concentration of IFN-β in the samples based on the standard curve.
-
Protocol 2: Analysis of STING Pathway Activation by Western Blot
This protocol details the detection of total and phosphorylated levels of STING, TBK1, and IRF3.
Materials:
-
Cells cultured and stimulated as described in Protocol 1 (in 6-well plates for sufficient protein yield).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-STING, anti-p-STING, anti-TBK1, anti-p-TBK1, anti-IRF3, anti-p-IRF3, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Lysis and Protein Quantification:
-
After stimulation, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.[1]
-
Image the blot using a suitable imager.[1] Analyze the bands to determine the levels of total and phosphorylated proteins.
-
Visualizations
Caption: The cGAS-STING signaling pathway leading to IFN-β production.
Caption: Experimental workflow for a typical STING activation assay.
Caption: Troubleshooting decision tree for low IFN-β production.
References
- 1. benchchem.com [benchchem.com]
- 2. STING Signaling in Cancer Cells: Important or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral and immune modulatory activities of STING agonists in a mouse model of persistent hepatitis B virus infection | PLOS Pathogens [journals.plos.org]
- 5. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bat STING drives IFN-beta production in anti-RNA virus innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. No Longer A One-Trick Pony: STING Signaling Activity Beyond Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Frontiers | IFNλ1 is a STING-dependent mediator of DNA damage and induces immune activation in lung cancer [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 16. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Synthetic STING Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges associated with synthetic STING (Stimulator of Interferon Genes) agonists. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why do many synthetic STING agonists have poor solubility?
A1: The solubility of synthetic STING agonists is highly dependent on their structure. Cyclic dinucleotide (CDN) agonists are often highly polar and negatively charged, which can lead to poor cell membrane permeability despite reasonable aqueous solubility. Conversely, many non-CDN small molecule agonists are hydrophobic, leading to poor solubility in aqueous buffers, which is a common challenge for many potential oral drugs.
Q2: What is the most common initial strategy to address poor solubility?
A2: The initial strategy often involves formulation-based approaches. Encapsulating the agonist within a nanocarrier, such as a liposome (B1194612) or a polymeric nanoparticle, is a widely used method to improve solubility, stability, and bioavailability. These carriers can effectively shield the hydrophobic agonist from the aqueous environment or facilitate the transport of hydrophilic agonists across cell membranes.
Q3: How can I measure the improvement in solubility?
A3: Solubility can be quantified using techniques like the shake-flask method in various buffers (e.g., phosphate-buffered saline, simulated gastric fluid). The concentration of the dissolved agonist is then measured using High-Performance Liquid Chromatography (HPLC). A significant increase in the measured concentration in the formulated version compared to the free drug indicates improved solubility.
Q4: Will improving solubility also improve the biological activity of my STING agonist?
A4: Generally, yes. Improved solubility and delivery often lead to enhanced biological activity. By increasing the concentration of the agonist that can reach and enter the target cells, formulation strategies can result in more potent STING pathway activation. This is often observed as a lower half-maximal effective concentration (EC50) in cell-based assays. For instance, nanoformulations have been shown to increase the potency of STING agonists by several orders of magnitude.[1]
Troubleshooting Guide
Issue 1: My non-CDN STING agonist precipitates out of solution during cell culture experiments.
-
Question: I'm dissolving my hydrophobic STING agonist in DMSO, but it precipitates when I add it to the aqueous cell culture medium. How can I prevent this?
-
Answer: This is a common issue when the final DMSO concentration is not low enough to maintain the solubility of a hydrophobic compound.
-
Solution 1 (Formulation): The most robust solution is to use a formulation strategy. Encapsulating your agonist in lipid nanoparticles (LNPs) or polymeric nanoparticles can significantly enhance its aqueous dispersibility.[2][3]
-
Solution 2 (Solubilizing Agents): For initial screening, you could try incorporating biocompatible surfactants or cyclodextrins into your formulation, though these may have their own cellular effects that need to be controlled for.[4]
-
Solution 3 (DMSO Concentration): Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically well below 0.5%, to minimize both precipitation and cellular toxicity.
-
Issue 2: My CDN STING agonist shows low activity in cell-based assays, which I suspect is due to poor cell uptake.
-
Question: My CDN agonist is water-soluble, but I'm not seeing the expected level of STING activation (e.g., low IFN-β production). Could this be a delivery problem?
-
Answer: Yes, this is a classic challenge with CDN agonists. Their negative charge and hydrophilicity prevent them from efficiently crossing the cell membrane to reach the cytosolic STING protein.[5]
-
Solution 1 (Transfection Reagents): For in vitro experiments, you can use transfection reagents like Lipofectamine to deliver the CDN into the cytoplasm.
-
Solution 2 (Nanoparticle Delivery): For both in vitro and in vivo applications, encapsulating the CDN in carriers designed for endosomal escape, such as pH-responsive polymersomes, is highly effective. These nanoparticles are taken up by cells through endocytosis and then release the CDN into the cytosol in response to the acidic environment of the endosome.[1]
-
Solution 3 (Chemical Modification): Prodrug approaches, where the phosphate (B84403) groups are masked with cleavable moieties, can neutralize the negative charge and improve membrane permeability.[6] Phosphorothioate modifications can also increase the hydrophobicity of CDNs, making them easier to be taken up by cells.[7]
-
Issue 3: I've formulated my agonist in nanoparticles, but the activity is still low.
-
Question: I've prepared a nanoparticle formulation of my STING agonist, but the in vitro activity has not improved significantly. What could be wrong?
-
Answer: This could be due to several factors related to the nanoparticle formulation itself.
-
Poor Encapsulation Efficiency: If a significant portion of your agonist is not successfully encapsulated, you are still dealing with the poor solubility or permeability of the free drug. You need to quantify the encapsulation efficiency.
-
Lack of Drug Release: The nanoparticle must be able to release its cargo inside the cell. For STING agonists, cytosolic delivery is key. If the nanoparticle does not escape the endosome or does not degrade to release the drug, the agonist will not reach STING. Consider using endosomolytic polymers or pH-responsive lipids in your formulation.[1][8]
-
Nanoparticle Instability: The nanoparticles may not be stable in the cell culture medium, leading to premature drug release or aggregation. Characterize the size and stability of your nanoparticles in relevant media using Dynamic Light Scattering (DLS).
-
Strategies to Enhance STING Agonist Solubility and Delivery
Improving the solubility and delivery of synthetic STING agonists can be achieved through formulation strategies or chemical modifications.
Formulation Strategies
These approaches involve encapsulating the agonist in a carrier system to enhance its stability, solubility, and cellular uptake.
-
Lipid-Based Nanoparticles (LNPs): LNPs are vesicles composed of lipids that can encapsulate both hydrophobic and hydrophilic drugs. They are biocompatible and can be functionalized to target specific cells. Cationic lipids like DOTAP can be included to improve the encapsulation of negatively charged CDNs and facilitate endosomal escape.[9]
-
Polymeric Nanoparticles: These are formed from biocompatible and biodegradable polymers. They can be designed to provide controlled, sustained release of the agonist. pH-responsive polymers are particularly useful as they can be engineered to release their payload in the acidic environment of the endosome, ensuring cytosolic delivery.[8]
-
Polymersomes: These are vesicular structures formed from the self-assembly of amphiphilic block copolymers. They have an aqueous core suitable for encapsulating hydrophilic CDNs and a polymeric membrane. Endosomolytic polymersomes are designed to specifically enhance cytosolic drug delivery.[1][10]
-
Polymer-Drug Conjugates: This strategy involves covalently attaching the STING agonist to a water-soluble polymer backbone, such as poly(dimethylacrylamide).[11] This increases the hydrodynamic size of the drug, prolonging its circulation time and potentially enhancing its accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[11]
Chemical Modification Strategies
These approaches involve altering the chemical structure of the STING agonist itself.
-
Prodrugs: The agonist is modified with a chemical group (a promoiety) that renders it inactive but improves its solubility or permeability. This promoiety is later cleaved inside the cell by enzymes to release the active drug. For example, masking the phosphate groups of CDNs can improve their ability to cross cell membranes.[6]
-
Phosphorothioate Analogs: Replacing a non-bridging oxygen atom in the phosphate backbone of a CDN with a sulfur atom (phosphorothioate modification) increases its stability against nuclease degradation and enhances its hydrophobicity, which can improve cellular uptake.[7]
Quantitative Data Summary
Formulation strategies can dramatically improve the biological activity of STING agonists by enhancing their delivery to the cytosolic target. The tables below summarize comparative data for free versus formulated STING agonists.
Table 1: EC50 Values for STING Pathway Activation (IRF Induction)
| STING Agonist | Formulation | Cell Line | Free Agonist EC50 (µM) | Formulated Agonist EC50 (µM) | Fold Improvement | Reference |
| ADU-S100 | Liposomes (DOTAP) | THP-1 | 4.4 (3.03 µg/mL) | ~0.044 (~0.03 µg/mL) | ~100x | [9] |
| 2'3'-cGAMP | Polymersomes | THP-1 | 31 | 0.067 | ~460x | [1] |
| 2'3'-cGAMP | Polymersomes | RAW 264.7 | 22 | 0.036 | ~611x | [1] |
| GA (STING Agonist) | Metal-Organic Framework (MOF) | THP-1 | 6.98 | 2.34 | ~3x | [12] |
| MSA-2 (dimer) | Free Drug | THP-1 | - | 0.008 | - | [13] |
Note: EC50 values can vary between different cell lines and assay conditions. Data converted from µg/mL where necessary for comparison, assuming MW of ADU-S100 ~694 g/mol .
Detailed Experimental Protocols
Protocol 1: Shake-Flask Solubility Assay
This protocol determines the equilibrium solubility of a STING agonist.
Materials:
-
Synthetic STING agonist (powder form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of >10,000 x g
-
HPLC system with a suitable column (e.g., C18) and detector
Procedure:
-
Add an excess amount of the STING agonist powder to a microcentrifuge tube containing 1 mL of PBS. The goal is to have undissolved solid remaining after equilibrium is reached.
-
Tightly cap the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Quantify the concentration of the dissolved agonist using a pre-validated HPLC method with a standard curve.
-
The experiment should be performed in triplicate.
Protocol 2: STING Activation Assay via IFN-β ELISA
This protocol measures the secretion of Interferon-beta (IFN-β) from cells as a downstream marker of STING activation.
Materials:
-
THP-1 monocytes or other relevant cells
-
Complete cell culture medium
-
STING agonist (free or formulated)
-
96-well cell culture plates
-
Human or mouse IFN-β ELISA kit (e.g., from R&D Systems, BioLegend)
-
Plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5x10^4 to 1x10^5 cells per well in 100 µL of complete medium. If using adherent cells, allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of your STING agonist (both free and formulated versions) in cell culture medium. Include a vehicle control (e.g., PBS or empty nanoparticles).
-
Cell Treatment: Add 100 µL of the diluted agonist solutions to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the cell culture supernatant.
-
ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's protocol.[14] A general workflow is as follows: a. Add 100 µL of standards and collected supernatants to the wells of the pre-coated ELISA plate. b. Incubate for 1-2 hours at room temperature. c. Wash the plate 3-4 times with the provided wash buffer. d. Add 100 µL of the detection antibody and incubate for 1 hour. e. Wash the plate again. f. Add 100 µL of the streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark. g. Wash the plate a final time. h. Add 100 µL of the substrate solution and incubate until color develops. i. Add 100 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the concentration of IFN-β in each sample by interpolating from the standard curve. Plot the concentration-response curve and determine the EC50 value.
Visualizations: Pathways and Workflows
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for improving STING agonist solubility.
Caption: Experimental workflow for a STING activation ELISA.
References
- 1. www2.hawaii.edu [www2.hawaii.edu]
- 2. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Off-target Effects of STING Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING agonists. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the success of your experiments.
Troubleshooting Guide
Issue: Observed Systemic Inflammation or Cytokine Storm in Animal Models
Systemic administration of STING agonists can lead to a "cytokine storm," characterized by a rapid and excessive release of pro-inflammatory cytokines, which can cause systemic toxicity and other adverse effects.[1][2] Targeted delivery strategies are crucial to concentrate the STING agonist within the tumor microenvironment and limit systemic exposure.[2][3]
Quantitative Data Summary: Free vs. Nanoparticle-Delivered STING Agonist
The following table summarizes data on the biodistribution and off-target effects of a free STING agonist (cGAMP) compared to a nanoparticle-encapsulated formulation (STING-NP).
| Parameter | Free cGAMP | STING-NP (Polymersome) | Fold Change | Reference |
| Pharmacokinetics | ||||
| Half-life in circulation | ~2.5 minutes | ~100 minutes | ~40x increase | [4][5] |
| Biodistribution (24h post-injection) | ||||
| Accumulation in Lymph Nodes | Low | ~15x higher | Increase | [6] |
| Accumulation in Liver & Spleen | Low | Increased | Increase | [4][5] |
| Off-Target Effects | ||||
| Systemic Cytokine Levels (IFN-β, TNF-α, IL-6) | High | Significantly Reduced | Decrease | [4][5][6] |
| On-Target Effects | ||||
| Tumor Accumulation | Low | Enhanced | Increase | [4][5] |
| Influx of CD4+ and CD8+ T-cells in Tumor | Low | >20x higher | Increase | [4][5] |
Troubleshooting Steps:
-
Optimize Delivery System: If using a free STING agonist, consider encapsulation in a delivery vehicle such as liposomes, polymer nanoparticles, or conjugation to an antibody to create an antibody-drug conjugate (ADC).[1][2][7][8][9][10] Nanoparticle delivery can significantly improve the pharmacokinetic profile, leading to enhanced tumor accumulation and reduced systemic exposure.[4][5]
-
Route of Administration: For preclinical models, intratumoral injection can limit systemic toxicity compared to intravenous administration.[11] However, for metastatic disease models, systemic delivery is necessary, making targeted nanoparticles a more suitable approach.[3]
-
Dose Reduction: The enhanced potency of nanoparticle-delivered STING agonists may allow for a reduction in the administered dose while maintaining or even improving therapeutic efficacy, thereby lowering the risk of off-target effects.[12]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with STING agonists?
A1: The primary causes of off-target effects are:
-
Systemic Dissemination: STING agonists, particularly small molecule cyclic dinucleotides (CDNs), are often hydrophilic and can diffuse away from the injection site, leading to widespread activation of the STING pathway in healthy tissues.[6][13]
-
Rapid Clearance: Free CDNs are rapidly cleared from circulation, which can necessitate higher or more frequent dosing, increasing the likelihood of systemic side effects.[2]
-
Enzymatic Degradation: Natural CDNs are susceptible to enzymatic degradation, which can reduce their bioavailability at the target site and potentially lead to the circulation of metabolites with off-target activities.[13]
-
Potent Pro-inflammatory Nature: STING is a potent activator of the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines.[14][15] Systemic activation can result in a harmful cytokine storm.[1][2]
Q2: How can I experimentally assess the off-target effects of my STING agonist?
A2: A combination of in vitro and in vivo assays is recommended:
-
In Vitro Cytokine Profiling: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or relevant cell lines and treat them with your STING agonist. Measure the release of key pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) using ELISA or multiplex assays.[16]
-
In Vivo Toxicity Studies: Administer the STING agonist to animal models (e.g., mice) and monitor for signs of toxicity, including weight loss, changes in behavior, and organ-specific toxicities through histopathological analysis.[17]
-
In Vivo Cytokine Analysis: Collect blood samples at various time points after administration and measure systemic cytokine levels to quantify the extent of the inflammatory response.[18][19]
-
Biodistribution Studies: If using a labeled STING agonist or delivery system, perform biodistribution studies to determine the accumulation of the agent in the tumor versus healthy organs.[4][7]
Q3: Can you provide a detailed protocol for an in vitro STING activation assay?
A3: This protocol describes a common method using a reporter cell line to quantify STING pathway activation.
Protocol: In Vitro STING Activation using a THP-1 Luciferase Reporter Cell Line
Objective: To measure the activation of the STING pathway in response to a STING agonist by quantifying the expression of an interferon-stimulated response element (ISRE)-driven luciferase reporter.
Materials:
-
IRF-Luciferase THP-1 reporter cell line (e.g., THP1-Dual™ KI-hSTING)[16][20][21]
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics)
-
STING agonist of interest
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of your STING agonist in complete culture medium.
-
Add the diluted agonist to the wells containing the cells. Include a vehicle-only control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[21]
-
-
Luciferase Assay:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add an equal volume of the luciferase reagent to each well (e.g., 100 µL).
-
Incubate at room temperature for approximately 15-30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the luciferase signal of the treated wells to the vehicle control to determine the fold induction of STING pathway activation.
-
Plot the fold induction against the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Signaling Pathway
References
- 1. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomaterial-encapsulated STING agonists for immune modulation in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants [jci.org]
- 7. Impact of in vivo fate of STING agonist-loaded lipid nanoparticles on antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 17. Toxicity mechanism analysis of cGAS-STING-TBK1 signaling pathway small molecule modulator based on network toxicology and molecular docking strategy: quinacrine acetate as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Managing Cytotoxicity of High-Concentration STING Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the cytotoxicity associated with high concentrations of STING agonists in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are high concentrations of STING agonists cytotoxic?
High concentrations of STING agonists can lead to overactivation of the innate immune signaling pathway. This can result in several downstream effects that contribute to cell death, including:
-
Excessive Cytokine Production: Overstimulation of the STING pathway can trigger a "cytokine storm," characterized by the massive release of pro-inflammatory cytokines like type I interferons (IFN-α, IFN-β) and TNF-α.[1][2][3] This intense inflammatory environment can induce apoptosis and other forms of programmed cell death.
-
Induction of Multiple Cell Death Pathways: STING activation has been shown to directly or indirectly trigger various forms of regulated cell death, including apoptosis, necroptosis, and pyroptosis.[1][4][5]
-
T-cell Toxicity: While STING agonists can activate anti-tumor T-cell responses, high concentrations can also be directly toxic to T-cells, potentially limiting the therapeutic efficacy.[6][7]
Q2: What are the common signs of cytotoxicity in my cell cultures treated with high-concentration STING agonists?
Common indicators of cytotoxicity include:
-
Reduced Cell Viability: A significant decrease in the number of live cells, which can be quantified using assays like MTT, MTS, or trypan blue exclusion.
-
Morphological Changes: Observation of cell shrinkage, membrane blebbing, rounding, and detachment from the culture plate, which are characteristic of apoptosis.
-
Increased Lactate Dehydrogenase (LDH) Release: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of necrosis or late-stage apoptosis.
-
Caspase Activation: Increased activity of caspases (e.g., caspase-3, -7, -8, -9), which are key executioners of apoptosis, can be measured using specific assays.
Q3: How can I reduce the cytotoxicity of my STING agonist without compromising its efficacy?
Several strategies can be employed to mitigate cytotoxicity:
-
Dose Optimization: The most critical first step is to perform a thorough dose-response experiment to identify the optimal concentration that maximizes STING activation (e.g., IFN-β production) while minimizing cell death.[8]
-
Nanoparticle Formulation: Encapsulating STING agonists within nanoparticles (e.g., liposomes, polymeric nanoparticles) can enhance their delivery to target cells and tissues, reduce systemic exposure, and thereby lower toxicity.[9][10][11][12][13] Nanoparticle delivery can also improve the stability and bioavailability of the agonist.[10]
-
Combination Therapy: Combining a lower, less toxic dose of a STING agonist with other therapeutic agents, such as checkpoint inhibitors (e.g., anti-PD-1), can synergistically enhance anti-tumor immunity.[14][15][16]
-
Targeted Delivery: Utilizing antibody-drug conjugates (ADCs) to deliver STING agonists specifically to tumor cells can minimize off-target effects on healthy cells.[14][17]
Q4: Which cell lines are particularly sensitive to STING agonist-induced cytotoxicity?
Cell line sensitivity is highly dependent on the expression level of STING and other components of the pathway. Cell lines with high endogenous STING expression, such as certain myeloid-derived cell lines (e.g., THP-1) and some tumor cell lines, may be more susceptible to cytotoxicity.[8] It is crucial to verify STING expression in your chosen cell line via Western blot or qPCR before initiating experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with high-concentration STING agonists.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity | Excessive STING Activation: The concentration of the STING agonist is too high, leading to overstimulation of the inflammatory response.[8] | - Reduce the concentration of the STING agonist.- Perform a detailed dose-response curve to find the optimal therapeutic window.[8] |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture is too high.[18] | - Ensure the final DMSO concentration is ≤0.2% in the cell culture medium.[18]- If toxicity persists, consider further dilution or using a different solvent if possible. | |
| Contamination: Mycoplasma or other microbial contamination can potentiate immune responses and cell death. | - Regularly test cell cultures for mycoplasma contamination.- Maintain sterile cell culture techniques. | |
| Inconsistent Results Between Experiments | Agonist Degradation: STING agonists, particularly cyclic dinucleotides, can be degraded by nucleases in serum or intracellularly.[8] | - Prepare fresh solutions of the STING agonist for each experiment.[8]- Minimize freeze-thaw cycles of stock solutions.[8]- Consider using serum-free media during the initial incubation period.[8] |
| Variable Cell Health: Differences in cell confluency, passage number, or overall health can affect the response to STING agonists. | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase.- Use cells within a consistent and low passage number range. | |
| Pipetting Inaccuracy: Inconsistent dispensing of the agonist can lead to variable concentrations across wells. | - Use calibrated pipettes and a master mix for preparing treatment solutions to ensure consistency.[8] | |
| Low STING Activation Despite High Agonist Concentration | Inefficient Cytosolic Delivery: Charged molecules like cyclic dinucleotides may not efficiently cross the cell membrane.[8] | - Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate cytosolic delivery.[8][19] |
| Low STING Expression: The cell line may not express sufficient levels of STING protein.[8] | - Verify STING protein expression by Western blot.[8]- If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1).[8] | |
| Defective Downstream Signaling: Components of the STING pathway downstream of STING itself may be non-functional. | - Check for the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 via Western blot.[8] |
Data Presentation
Table 1: Representative EC50 Values for STING Agonists in Different Cell Lines
| STING Agonist | Cell Line | Readout | EC50 Value (µM) | Reference |
| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ~70 | [20] |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | 124 | [20] |
| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | IFN-β Secretion | 39.7 | [20] |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | IFN-β Secretion | 10.5 | [20] |
| SNX281 | THP-1 | IFN-β Secretion | 6.6 | [21] |
Note: EC50 values can vary depending on experimental conditions, including cell type, passage number, and delivery method. This table provides representative data and should be used as a guideline. It is essential to determine the optimal concentration empirically for your specific experimental system.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for STING Agonist Cytotoxicity
This protocol outlines the steps to determine the cytotoxic profile of a STING agonist in a given cell line.
Materials:
-
Cell line of interest (e.g., THP-1, B16-F10)
-
Complete cell culture medium
-
STING agonist stock solution
-
96-well clear, flat-bottom plates for cell culture
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Agonist Preparation: Prepare a serial dilution of the STING agonist in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared STING agonist dilutions to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment: After incubation, assess cell viability using your chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle-only control to determine the percentage of cell viability for each concentration. Plot the percentage of cell viability against the log of the STING agonist concentration to determine the IC50 (inhibitory concentration 50%).
Protocol 2: Western Blot for STING Pathway Activation
This protocol describes how to measure the phosphorylation of key proteins in the STING pathway as a direct readout of its activation.
Materials:
-
Cell line of interest
-
6-well plates
-
STING agonist
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of STING agonist for a specified time (e.g., 1-6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and develop the blot using a chemiluminescent substrate. Image the blot using a suitable imager.
Mandatory Visualizations
References
- 1. STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. JCI - Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants [jci.org]
- 10. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aimmuno.com [aimmuno.com]
- 19. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence | bioRxiv [biorxiv.org]
Technical Support Center: Enhancing Cellular Uptake of STING Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and improving the cellular delivery of STING (Stimulator of Interferon Genes) agonists.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of STING agonists often inefficient?
A1: Many STING agonists, particularly cyclic dinucleotides (CDNs) like cGAMP, are negatively charged and hydrophilic.[1] This makes it difficult for them to cross the lipid bilayer of the cell membrane and reach their cytosolic target, STING, which is located on the endoplasmic reticulum.[2][3] Furthermore, they can be susceptible to enzymatic degradation by ectonucleotidyl pyrophosphatases/phosphodiesterases (ENPP1) in the extracellular space, reducing their bioavailability.[1][4]
Q2: What are the most common strategies to improve the cellular uptake of STING agonists?
A2: The most common strategies involve encapsulating or conjugating the STING agonist to a delivery vehicle. These include:
-
Nanoparticles: Lipid-based nanoparticles (LNPs), polymeric nanoparticles, and inorganic nanoparticles can protect the agonist from degradation, improve stability, and facilitate cellular entry.[4][5][6]
-
Liposomes: These lipid vesicles can encapsulate hydrophilic agonists in their aqueous core and fuse with the cell membrane to release their cargo into the cytoplasm.[7][8][9] Cationic liposomes are particularly effective at improving cellular uptake.[7][10]
-
Antibody-Drug Conjugates (ADCs): By linking the STING agonist to an antibody that targets a tumor-specific antigen, ADCs can deliver the agonist directly to cancer cells, increasing efficacy and reducing systemic toxicity.[11][12][13]
-
Viral Vectors: Engineered viral capsids can be used to package and deliver STING agonists into cells with high efficiency.[14]
Q3: How do I choose the best delivery system for my experiment?
A3: The choice of delivery system depends on several factors, including the specific STING agonist used, the target cell type, and the experimental model (in vitro vs. in vivo). For systemic in vivo applications, nanoparticles and ADCs are often preferred for their ability to target specific tissues and improve pharmacokinetic profiles.[11][15] For in vitro studies, cationic liposomes and polymeric nanoparticles are effective and relatively straightforward to use.[7][16]
Q4: What are some of the challenges with using delivery systems for STING agonists?
A4: While delivery systems offer significant advantages, they also present challenges:
-
Toxicity: Some delivery materials, particularly cationic lipids and polymers, can exhibit cytotoxicity.
-
Immunogenicity: The delivery vehicle itself may be recognized by the immune system, leading to clearance or an unwanted immune response.[17]
-
Endosomal Escape: After being taken up by the cell, often through endocytosis, the delivery vehicle must be able to release the STING agonist from the endosome into the cytosol to reach STING.[18]
-
Manufacturing and Scalability: The production of complex delivery systems can be challenging to scale up for preclinical and clinical studies.[18]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low STING activation despite using a delivery system. | 1. Inefficient encapsulation/loading of the agonist. 2. Poor cellular uptake of the delivery vehicle. 3. Inefficient endosomal escape of the agonist. 4. Degradation of the agonist during formulation. | 1. Optimize the loading protocol; quantify the encapsulation efficiency. 2. Characterize the size, charge, and stability of your delivery vehicle. Consider surface modification with targeting ligands. 3. Use a delivery system known to facilitate endosomal escape (e.g., pH-responsive polymers).[18] 4. Use milder formulation conditions and assess agonist integrity post-formulation. |
| High cytotoxicity observed in cell culture. | 1. The delivery vehicle itself is toxic at the concentration used. 2. The STING agonist concentration is too high, leading to excessive cytokine production and cell death. | 1. Perform a dose-response curve with the empty delivery vehicle to determine its intrinsic toxicity. Consider using a more biocompatible material. 2. Reduce the concentration of the STING agonist. |
| Inconsistent results between experiments. | 1. Variability in the formulation of the delivery system. 2. Inconsistent cell culture conditions (e.g., cell passage number, confluency). | 1. Standardize the formulation protocol and thoroughly characterize each batch of the delivery system (size, charge, loading). 2. Maintain consistent cell culture practices. |
| Poor in vivo efficacy despite good in vitro results. | 1. Rapid clearance of the delivery system from circulation. 2. Poor tumor penetration. 3. The delivery system is being taken up by non-target cells. | 1. Modify the surface of the delivery vehicle with PEG (PEGylation) to increase circulation time.[7] 2. Use smaller nanoparticles or delivery systems designed to penetrate the tumor microenvironment.[4] 3. Incorporate targeting moieties (e.g., antibodies, peptides) to direct the delivery system to the desired cells or tissues.[11] |
Data Summary
Table 1: Comparison of Different STING Agonist Delivery Systems
| Delivery System | STING Agonist | Cell Type / Model | Key Findings | Reference |
| Cationic Liposomes | cGAMP | Antigen-Presenting Cells (in vitro), Melanoma (in vivo) | Substantially improved cellular uptake and pro-inflammatory gene induction compared to free cGAMP. Led to anti-tumor activity in a metastatic lung melanoma model where free drug had no effect. | [7][9] |
| PEGylated Lipid Nanoparticles | cdGMP | Murine Model | Enhanced accumulation in draining lymph nodes by 15-fold compared to unformulated CDN, leading to stronger T cell responses and antitumor immunity. | [15] |
| Antibody-Drug Conjugate (ADC) | IMSA172 | EGFR-expressing tumor cells | Potently activated the STING pathway in target cells. Systemic administration in mice showed strong anti-tumor efficacy and was well-tolerated. | [11] |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | Dendritic Cells, Melanoma (in vivo) | Significantly increased the release of pro-inflammatory cytokines and chemokines from dendritic cells compared to free CDA. Showed strong antitumor efficacy in a murine melanoma model. | [19] |
| Engineered Viral Capsids (MS2) | CDNs | Immune Cells | Resulted in an approximately 100-fold increase in delivery efficiency compared to free drug and enhanced STING activation. | [14] |
Detailed Experimental Protocols
Protocol 1: Formulation of cGAMP-Loaded Cationic Liposomes
Materials:
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Cholesterol
-
2'3'-cGAMP
-
Phosphate-buffered saline (PBS)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DOTAP and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1).
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a solution of cGAMP in PBS by vortexing. The final lipid concentration should be around 10 mg/mL.
-
The resulting multilamellar vesicles are then subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
To create unilamellar vesicles of a defined size, extrude the liposome (B1194612) suspension 11-21 times through a 100 nm polycarbonate membrane using a lipid extruder.
-
Remove unencapsulated cGAMP by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of STING Agonist Cellular Uptake using a Luciferase Reporter Assay
Materials:
-
THP1-Dual™ ISG-Lucia/SEAP cells (or other suitable reporter cell line)
-
STING agonist formulations (e.g., liposomal cGAMP) and free STING agonist
-
Cell culture medium
-
QUANTI-Luc™ or other suitable luciferase substrate
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the STING agonist formulations and the free STING agonist in cell culture medium.
-
Remove the old medium from the cells and add the STING agonist dilutions. Include a vehicle control (e.g., empty liposomes).
-
Incubate the cells for 24 hours.
-
Measure the luciferase activity in the cell supernatant according to the manufacturer's instructions for the QUANTI-Luc™ reagent.
-
Plot the luciferase activity against the agonist concentration to determine the dose-response relationship and compare the efficacy of different formulations.
Signaling Pathways and Workflows
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Evaluating STING Agonist Delivery Systems
Caption: Workflow for developing and testing STING agonist delivery systems.
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle-Mediated STING Agonist Delivery for Enhanced Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “STINGing” Liposomal Delivery for Cancer Immunotherapy - Advanced Science News [advancedsciencenews.com]
- 9. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic Delivery of a STING Agonist-Loaded Positively Charged Liposome Selectively Targets Tumor Immune Microenvironment and Suppresses Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Antibody-STING Agonist Conjugate Development Service - Creative Biolabs [creative-biolabs.com]
- 13. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCI - Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants [jci.org]
- 16. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STING-activating drug delivery systems: Design strategies and biomedical applications [html.rhhz.net]
- 18. dovepress.com [dovepress.com]
- 19. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the Right Cell Line for STING Pathway Research: A Technical Support Guide
For researchers, scientists, and drug development professionals investigating the STING (Stimulator of Interferon Genes) pathway, the choice of an appropriate cell line is a critical first step that can significantly impact experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of selecting and validating a cellular model for robust and reproducible STING pathway research.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are commonly used for STING pathway research?
A1: Several cell lines are frequently employed, each with distinct characteristics. The choice depends on the specific research question.
-
THP-1: A human monocytic cell line that endogenously expresses all components of the cGAS-STING pathway, making it a reliable model for studying innate immune responses.[1][2][3]
-
HEK293T: A human embryonic kidney cell line that is deficient in both cGAS and STING, rendering it a useful tool for reconstitution studies where specific STING variants or pathway components are exogenously expressed.[4][5][6]
-
Mouse Embryonic Fibroblasts (MEFs): Often used for fundamental studies of the STING pathway and can be isolated from knockout or transgenic mouse models to investigate the function of specific genes.[4][7]
-
Cancer Cell Lines: The functionality of the STING pathway can vary significantly across different cancer cell lines.[8][9][10] Some, like certain colon and lung cancer lines, may have intact signaling, while others exhibit downregulation or loss of STING expression.[8][9]
Q2: How do I choose between a cell line with endogenous STING expression and a reconstitution system?
A2: The decision hinges on your experimental goals.
-
Endogenous Expression (e.g., THP-1): Ideal for studying the physiological regulation of the STING pathway in a more native context. These are suitable for screening compounds that modulate the natural pathway and for investigating crosstalk with other endogenous signaling pathways.
-
Reconstitution Systems (e.g., HEK293T): Best for dissecting the molecular mechanisms of STING activation, studying the function of specific STING variants (e.g., disease-associated mutants), and for structure-function analyses of pathway components without interference from endogenous proteins.[4][5]
Q3: What are the key considerations when selecting a cancer cell line for STING research?
A3: The STING pathway is often dysregulated in cancer.[10][11] Therefore, it is crucial to:
-
Verify STING and cGAS Expression: Confirm the protein expression levels of key pathway components by Western blot.[9]
-
Assess Pathway Functionality: Even if STING is expressed, the downstream signaling may be compromised.[11] It is essential to functionally validate the pathway by stimulating with a STING agonist and measuring downstream readouts like IFN-β production.
Troubleshooting Guide
Problem 1: Low or undetectable IFN-β production after STING agonist stimulation.
-
Possible Cause 1: Low or absent STING/cGAS expression.
-
Troubleshooting: Confirm STING and cGAS protein levels by Western blot. Refer to the table below for expected expression levels in common cell lines. If expression is low, consider using a different cell line or a reconstitution system.[12]
-
-
Possible Cause 2: Inactive STING agonist.
-
Troubleshooting: Ensure the STING agonist is properly stored and handled to prevent degradation. Test a fresh batch of the agonist and perform a dose-response experiment to determine the optimal concentration.
-
-
Possible Cause 3: Inefficient agonist delivery.
-
Troubleshooting: For cyclic dinucleotides like cGAMP, which are not readily cell-permeable, use a transfection reagent or cell permeabilization method (e.g., digitonin) to ensure delivery into the cytoplasm.[5]
-
-
Possible Cause 4: Defective downstream signaling components.
-
Troubleshooting: Assess the phosphorylation status of key downstream proteins like TBK1 and IRF3 via Western blot to pinpoint where the signaling cascade is blocked.[12]
-
Problem 2: High background activation of the STING pathway in unstimulated cells.
-
Possible Cause 1: Cellular stress or DNA damage.
-
Troubleshooting: Ensure optimal cell culture conditions to minimize stress. Check for mycoplasma contamination, as this can activate innate immune pathways. Passage cells for a limited time to avoid genomic instability that can lead to cytosolic DNA accumulation.
-
-
Possible Cause 2: Constitutively active STING mutants (in reconstitution systems).
-
Troubleshooting: If using a STING expression plasmid, sequence verify the construct to ensure there are no unintended mutations that cause constitutive activation.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell passage number.
-
Troubleshooting: Use cells within a consistent and narrow range of passage numbers for all experiments, as prolonged culturing can alter cell characteristics, including STING pathway functionality.
-
-
Possible Cause 2: Variability in agonist delivery efficiency.
-
Troubleshooting: Optimize and standardize the agonist delivery protocol. For transfections, ensure consistent cell confluence and reagent concentrations.
-
Data Presentation: STING and cGAS Expression in Common Cell Lines
| Cell Line | Organism | Cell Type | STING Expression Level | cGAS Expression Level | Reference |
| THP-1 | Human | Monocyte | High | High | [1][13] |
| HEK293T | Human | Embryonic Kidney | Undetectable | Undetectable | [5][6][14] |
| HeLa | Human | Cervical Cancer | Variable | Variable | [15] |
| A549 | Human | Lung Carcinoma | Undetectable | Variable | [9] |
| MCF-7 | Human | Breast Cancer | Low | Variable | [11] |
| HCT116 | Human | Colorectal Carcinoma | Variable | Variable | [11] |
| RAW 264.7 | Mouse | Macrophage | High | High | [6] |
| MEFs | Mouse | Embryonic Fibroblast | High | High | [7] |
Expression levels are qualitative summaries from multiple sources and should be empirically verified for the specific cell line and passage number used in your laboratory.
Experimental Protocols & Workflows
Diagram: STING Signaling Pathway
Caption: The cGAS-STING pathway detects cytosolic DNA, leading to Type I IFN production.
Diagram: Cell Line Selection Workflow
Caption: A logical workflow for choosing and validating a suitable cell line.
Key Experimental Protocols
1. Western Blot for STING Pathway Proteins
-
Objective: To determine the expression levels of total and phosphorylated STING, TBK1, and IRF3.
-
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 10% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against STING, p-STING (Ser366), TBK1, p-TBK1 (Ser172), IRF3, and p-IRF3 (Ser396) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
2. IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the secretion of IFN-β into the cell culture supernatant as a downstream readout of STING pathway activation.
-
Methodology:
-
Cell Seeding and Stimulation: Seed cells in a 96-well plate and allow them to adhere. Stimulate with a STING agonist for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a human or mouse IFN-β kit. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubation with a biotinylated detection antibody.
-
Incubation with a streptavidin-HRP conjugate.
-
Addition of a substrate solution and stopping the reaction.
-
-
Data Analysis: Measure absorbance at 450 nm and calculate IFN-β concentration based on the standard curve.[16]
-
3. cGAMP Quantification
-
Objective: To directly measure the production of the second messenger 2'3'-cGAMP following cGAS activation.
-
Methodology:
-
Cell Stimulation: Stimulate cells with cytosolic dsDNA or other relevant stimuli.
-
Cell Lysis and Extraction: Lyse the cells and prepare extracts to isolate small molecules.
-
Quantification: Use a competitive ELISA kit for 2'3'-cGAMP or employ LC-MS/MS for absolute quantification. Follow the specific protocol provided by the kit manufacturer or the established mass spectrometry method.
-
Diagram: Troubleshooting Low IFN-β Signal
Caption: A step-by-step guide to diagnosing issues with low IFN-β readouts.
References
- 1. A guide to selecting high-performing antibodies for STING1 (Uniprot ID: Q86WV6) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of STING expression is prognostic in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGAS-STING pathway expression as a prognostic tool in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. STING Signaling in Cancer Cells: Important or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Bioinformatic characterization of STING expression in hematological malignancies reveals association with prognosis and anti-tumor immunity [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The STING-IFN-β-Dependent Axis Is Markedly Low in Patients with Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to STING Agonist Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonists in cancer models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: My STING agonist shows limited efficacy as a monotherapy in my cancer model. What are the common reasons for this resistance?
A1: Resistance to STING agonist monotherapy is a common challenge and can be attributed to several factors within the tumor microenvironment (TME) and the cancer cells themselves. Key resistance mechanisms include:
-
Upregulation of Immune Checkpoints: STING activation can paradoxically lead to the upregulation of immune checkpoint proteins like PD-L1 on tumor cells, which inhibits the anti-tumor activity of T cells.[1][2][3]
-
Induction of Immunosuppressive Pathways: The therapy can trigger an increase in immunosuppressive enzymes such as indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2), which dampen the immune response.[4][5][6][7]
-
Presence of Immunosuppressive Cells: The TME may be infiltrated with regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) that actively suppress anti-tumor immunity.[8][9]
-
Low or Absent STING Expression: The cancer cells in your model may have low or absent expression of the STING protein, rendering them unresponsive to agonist therapy.[10][11]
-
Negative Regulation of the STING Pathway: Intrinsic cellular pathways involving proteins like ULK1 and RNF5 can actively shut down STING signaling.[1][12]
-
Degradation of STING Agonists: Enzymes such as ENPP1 can degrade cyclic dinucleotide STING agonists, reducing their availability to activate the pathway.[9][13]
-
Genetic Factors: Loss-of-function mutations in genes like PTEN have been shown to prevent STING pathway activation in response to DNA damage.[14][15]
Q2: How can I determine if my cell line or tumor model is likely to be responsive to STING agonist therapy?
A2: To assess the potential responsiveness of your model, you should first verify the integrity of the cGAS-STING pathway.
-
Confirm STING Expression: Use Western blotting to confirm the presence of the STING protein in your cancer cell line or tumor tissue.[11]
-
Assess Pathway Activation: Treat your cells with a STING agonist and measure the phosphorylation of STING (at Ser366 for human STING) and IRF3 by Western blot.[11] You can also measure the secretion of downstream cytokines like IFN-β and CXCL10 using ELISA.[11]
-
Evaluate the Tumor Microenvironment: Characterize the immune cell infiltrate of your tumor model using flow cytometry or immunohistochemistry to identify the presence of cytotoxic T cells, NK cells, and immunosuppressive cells like Tregs and MDSCs.
Q3: What are the most promising combination strategies to overcome resistance to STING agonists?
A3: Combining STING agonists with other therapeutic agents is a highly effective strategy to overcome resistance.[10] Some of the most promising combinations include:
-
Immune Checkpoint Inhibitors: Antibodies targeting PD-1 or PD-L1 can block the inhibitory signals induced by STING activation, leading to a more robust anti-tumor T cell response.[3][4][5][6]
-
COX2 Inhibitors: Drugs like celecoxib (B62257) can counteract the immunosuppressive effects of COX2 upregulation in the TME.[4][5][6][7]
-
PARP Inhibitors: In tumors with DNA damage repair deficiencies, PARP inhibitors can increase cytosolic DNA, thereby enhancing the activation of the cGAS-STING pathway.[14][15][16]
-
Radiotherapy and Chemotherapy: These conventional therapies can induce DNA damage and the release of tumor-derived DNA, which activates the cGAS-STING pathway and can synergize with STING agonists.[16][17][18]
-
PI3K Inhibitors: In the context of PTEN-deficient tumors, PI3K inhibitors can help overcome the block in STING pathway activation.[7][14][15]
Troubleshooting Guides
Problem 1: Low or No IFN-β Secretion After STING Agonist Treatment
| Possible Cause | Troubleshooting Step |
| Low STING expression in the cell line. | Verify STING protein levels via Western blot. If low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1).[11] |
| Inefficient cytosolic delivery of the STING agonist. | Charged molecules like cyclic dinucleotides may not efficiently cross the cell membrane. Use a transfection reagent or electroporation to improve delivery.[11] |
| Degradation of the STING agonist. | Prepare fresh agonist solutions for each experiment and minimize freeze-thaw cycles. Consider using serum-free media during initial incubation.[11] |
| Defective downstream signaling components. | Check for the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 via Western blot. |
Problem 2: Transient or Weak Anti-Tumor Response in In Vivo Models
| Possible Cause | Troubleshooting Step |
| Induction of adaptive resistance mechanisms. | STING activation can upregulate PD-L1, IDO, and COX2.[4][5][6] Combine the STING agonist with a PD-1/PD-L1 inhibitor, an IDO inhibitor, or a COX2 inhibitor (celecoxib).[4][5][6][7] |
| Immunosuppressive tumor microenvironment. | Characterize the TME for the presence of Tregs and MDSCs. Consider combination with therapies that deplete or reprogram these cells. |
| Suboptimal dosing or administration route. | Most preclinical studies use intratumoral injections.[19] Systemic administration may require higher doses and can lead to toxicity.[20][21] Consider novel delivery systems like nanoparticles or biomaterials for sustained local release.[7][22] |
| Tumor model is immunologically "cold". | Combine STING agonist therapy with treatments that induce immunogenic cell death, such as radiation or certain chemotherapies, to increase the availability of tumor antigens.[16][17] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on overcoming STING agonist resistance.
Table 1: Efficacy of STING Agonist (CDA) Monotherapy in Lewis Lung Carcinoma (LLC) Model
| Treatment Group | Outcome | Reference |
| Control | Rapid tumor growth | [4][5][6] |
| CDA (intratumoral) | Slowed tumor growth, but 77% of mice succumbed to tumor growth. | [4][5][6] |
Table 2: Efficacy of Combination Therapies with STING Agonist (CDA) in LLC Model
| Treatment Group | Outcome | Reference |
| CDA + anti-PD-1 | Enhanced anti-tumor response and increased survival, but did not eliminate primary tumors. | [4][5][6] |
| CDA + IDO inhibitor | Minimal to moderate enhancement of tumor control and survival. | [4][5][6] |
| CDA + Celecoxib (COX2 inhibitor) | Controlled tumor growth, leading to uniform survival without relapse and induction of systemic anti-tumor immunity. | [4][5][6] |
Experimental Protocols
Key Experiment: In Vivo STING Agonist Treatment and Combination Therapy in a Syngeneic Mouse Cancer Model (Lewis Lung Carcinoma)
This protocol is based on methodologies described in studies investigating resistance to STING agonists.[4][5][6][23]
1. Cell Culture and Tumor Implantation:
- Culture Lewis Lung Carcinoma (LLC) cells in appropriate media.
- Inject a suspension of LLC cells subcutaneously into the flank of C57BL/6 mice.
- Allow tumors to grow to a palpable size (e.g., 250–300 mm³).
2. Treatment Regimen:
- STING Agonist (CDA): Administer synthetic cyclic diadenyl monophosphate (CDA) intratumorally at a dose of 100 µg per mouse on specified days (e.g., days 0, 2, and 6).
- Combination Therapies:
- Anti-PD-1: Administer anti-PD-1 antibody intraperitoneally at a specified dose and schedule.
- COX2 Inhibitor (Celecoxib): Provide celecoxib in the chow or via oral gavage.
- IDO Inhibitor: Administer the IDO inhibitor according to the manufacturer's recommendations.
3. Monitoring and Endpoints:
- Measure tumor volume regularly using calipers.
- Monitor mouse survival.
- At the experimental endpoint, tumors and draining lymph nodes can be harvested for analysis (e.g., flow cytometry, Western blot, ELISA).
- For surviving mice, a re-challenge with LLC cells can be performed to assess for protective anti-tumor immunity.
Key Experiment: Assessment of STING Pathway Activation
This protocol outlines the steps for treating cells with a STING agonist and quantifying pathway activation.[11]
1. Cell Treatment:
- Plate cells (e.g., THP-1 or your cancer cell line of interest) in a multi-well plate.
- Treat cells with a range of STING agonist concentrations (e.g., 0.1 µM to 50 µM) for a specified time (e.g., 4-24 hours). If delivery is inefficient, use a transfection reagent.
2. Western Blot for Phosphorylated Proteins:
- Lyse the cells and collect protein extracts.
- Perform SDS-PAGE and transfer proteins to a membrane.
- Probe the membrane with primary antibodies against phosphorylated STING (Ser366) and phosphorylated IRF3, as well as total STING and IRF3 as loading controls.
- Incubate with appropriate secondary antibodies and visualize the bands.
3. ELISA for Cytokine Secretion:
- Collect the cell culture supernatant after treatment.
- Use a commercial ELISA kit to quantify the concentration of secreted IFN-β or CXCL10 according to the manufacturer's instructions.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: cGAS-STING pathway activation and key resistance mechanisms.
Experimental Workflow for Overcoming Resistance
References
- 1. STING Signaling in Cancer Cells: Important or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cGAS-STING pathway: a dual regulator of immune response in cancer and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination strategies with STING agonists: Current advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pcf.org [pcf.org]
- 15. Investigating the Therapeutic Potential for STING Agonist-Based Combination Therapies to Overcome Resistance to Immune Checkpoint Blockade in PTEN-deficient Prostate Cancer - TIMEPortal [timeportal.uchicago.edu]
- 16. Frontiers | Enhancing immunotherapy outcomes by targeted remodeling of the tumor microenvironment via combined cGAS-STING pathway strategies [frontiersin.org]
- 17. alexslemonade.org [alexslemonade.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STING Agonists as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioengineer.org [bioengineer.org]
- 23. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing delivery of STING agonists to the tumor microenvironment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of STING (Stimulator of Interferon Genes) agonists to the tumor microenvironment (TME).
Frequently Asked Questions (FAQs)
Q1: Why is my STING agonist showing low efficacy in vivo despite promising in vitro results?
A1: This is a common challenge. Several factors could be responsible:
-
Poor Pharmacokinetics: Natural cyclic dinucleotide (CDN) STING agonists are hydrophilic and negatively charged, leading to poor membrane permeability.[1][2] They are also small molecules that can diffuse rapidly into systemic circulation after injection, limiting their concentration and residence time within the tumor.[3][4] For example, after intratumoral injection in mice, 90% of c-di-GMP diffused out of the tumor within 4 hours.[4]
-
Enzymatic Degradation: CDNs are susceptible to rapid degradation by enzymes like the ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which shortens their half-life and reduces efficacy.[2][5]
-
Immunosuppressive TME: "Cold" tumors lack a T-cell-rich, inflamed phenotype.[6][7] This immunosuppressive environment can inhibit the effective activation of immune cells by the STING agonist, limiting its therapeutic effect.[8] The goal of STING agonist delivery is often to convert these "cold" tumors into "hot," immune-active ones.[9]
-
STING Pathway Silencing: A significant portion of tumors may have silenced their STING pathway, rendering them unresponsive to agonists.[5]
Q2: I'm observing systemic toxicity or off-target effects with my STING agonist. How can I mitigate this?
A2: Systemic toxicity often arises from the agonist diffusing away from the injection site and activating the STING pathway in healthy tissues.[10][11] Strategies to reduce this include:
-
Intratumoral (IT) Injection: Direct injection into the tumor is the most common clinical approach to maximize local concentration and limit systemic exposure.[9] However, this is limited by tumor accessibility and the rapid diffusion of the agonist out of the tumor.[4][12]
-
Targeted Delivery Systems: Encapsulating the agonist in a delivery vehicle that targets tumor cells or specific immune cells can significantly reduce off-target effects.[13] Antibody-drug conjugates (ADCs) that target tumor-specific antigens (like HER2 or EGFR) are a promising strategy for delivering the STING agonist payload directly to the tumor site.[1][14]
-
Engineered Delivery Vehicles: Using nanoparticles, liposomes, or hydrogels can control the release of the STING agonist, enhancing its retention within the tumor and minimizing systemic exposure.[6][13]
Q3: How do I choose the right delivery system for my STING agonist?
A3: The choice depends on your specific research goals, the type of STING agonist, and the tumor model. Each system has advantages and disadvantages:
-
Liposomes: Can encapsulate hydrophilic agonists, improve stability, and be modified with targeting ligands (e.g., mannose to target macrophages and dendritic cells).[9][15]
-
Polymer-based Nanoparticles (e.g., PLGA, Mesoporous Silica): Offer controlled and sustained release, can protect the agonist from degradation, and improve cytosolic delivery.[3][9][13] Biodegradable versions address concerns about long-term tissue retention.[3]
-
Hydrogels: Provide a scaffold for the extended intratumoral release of the agonist, transforming the TME from immunosuppressive to immunostimulatory.[1][10]
-
Antibody-Drug Conjugates (ADCs): Offer high specificity by targeting tumor-associated antigens, delivering the agonist directly to cancer cells and reducing systemic exposure.[1][12][14]
Q4: My STING agonist therapy shows an initial response, but the tumor eventually develops resistance. What is happening?
A4: This phenomenon is known as adaptive resistance. The initial activation of the STING pathway can upregulate immune checkpoints, such as PD-L1, as a negative feedback mechanism.[9][16] This can dampen the anti-tumor immune response over time. The TME can also adapt by upregulating other immune regulatory pathways involving IDO and COX2.[16] The solution often lies in combination therapy, such as pairing the STING agonist with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibodies), to block these resistance pathways and achieve a more durable response.[4][9][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low cellular uptake of STING agonist | The agonist is a negatively charged, hydrophilic molecule.[1][2] | Encapsulate the agonist in a delivery vehicle like lipid nanoparticles (LNPs), biodegradable mesoporous silica (B1680970) nanoparticles (bMSN), or liposomes to improve cellular permeability.[3][15] |
| Rapid clearance of agonist from the tumor site | Small molecular weight and hydrophilicity lead to fast diffusion out of the tumor tissue.[3][4] | Use a delivery system that provides sustained release, such as a hydrogel or polymer-based nanoparticle.[10] This increases the residence time of the agonist in the TME. |
| Inconsistent results between experiments | The STING agonist may be degrading prematurely. Natural CDNs are vulnerable to enzymatic degradation.[1][10] | Use a delivery vehicle to protect the agonist from phosphodiesterases.[13] Alternatively, consider using more stable synthetic non-CDN agonists, but be aware of potential differences in their binding affinity to human STING variants.[9] |
| Limited efficacy in poorly immunogenic ("cold") tumors | The TME lacks sufficient immune cell infiltration for the STING agonist to act upon.[6] | Combine STING agonist therapy with treatments that promote an inflamed TME, such as radiation therapy or immune checkpoint inhibitors.[2][17] The STING agonist can help convert the "cold" TME to a "hot" one, making it more responsive to other immunotherapies.[9] |
| Failure of a specific synthetic STING agonist (e.g., DMXAA) in human-based assays | Some synthetic agonists have species-specific activity. For instance, DMXAA does not effectively bind to human STING.[9] | Ensure the chosen agonist is active against the human STING allele if the goal is clinical translation. Screen multiple agonists or use those with proven activity in human cells. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of a Delivery System for STING Agonist (cdGMP)
| Delivery System | Agonist | Model | Key Finding(s) | Reference |
|---|
| Immuno-LP (Liposome) | cdGMP & MPLA | Orthotopic Murine Panc02 | 11-fold increase in IFN-β levels; Median survival prolonged from 24 to 56 days. |[9] |
Table 2: Selected STING Agonists in Clinical Development
| Agent | Category | Administration Route | Combination Therapy Example | Phase |
|---|---|---|---|---|
| ADU-S100 (Miavibla) | CDN | Intratumoral (IT) | Pembrolizumab (anti-PD-1) | I/II |
| GSK-3745417 | Non-CDN | Intravenous (IV) | Dostarlimab (anti-PD-1) | I/II |
| SB-11285 | Small molecule | Intravenous (IV) | Atezolizumab (anti-PD-L1) | I |
| XMT-2056 | ADC (Non-CDN) | Intravenous (IV) | Monotherapy | I |
(Data adapted from a 2024 review of STING agonist delivery systems)[4]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 9. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize systemic inflammation from STING agonists
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing systemic inflammation associated with STING (Stimulator of Interferon Genes) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of systemic inflammation following STING agonist administration?
A1: Common indicators include a rapid and excessive release of pro-inflammatory cytokines, often termed a "cytokine storm," leading to symptoms like fever, weight loss, and lethargy in animal models. Key cytokines to monitor are Type I interferons (IFN-α, IFN-β), TNF-α, IL-6, and various chemokines.
Q2: How does the route of administration affect the systemic inflammatory response to STING agonists?
A2: The route of administration significantly influences the systemic inflammatory response. Intratumoral (IT) or subcutaneous (SC) injections tend to confine the agonist's effects locally, reducing systemic exposure and associated inflammation compared to intravenous (IV) or intraperitoneal (IP) injections which lead to broader systemic distribution and a more potent inflammatory response.
Q3: Can the formulation of a STING agonist help in minimizing systemic side effects?
A3: Yes, formulation strategies are crucial. Encapsulating STING agonists in nanoparticles, liposomes, or hydrogels can provide a slow-release mechanism, preventing a rapid systemic surge of the agonist. This controlled release can maintain therapeutic concentrations at the target site while minimizing systemic cytokine release.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive Cytokine Storm (High levels of serum TNF-α, IL-6) | Dose of STING agonist is too high. | Perform a dose-titration study to determine the minimum effective dose that retains anti-tumor efficacy while reducing systemic cytokine release. |
| Route of administration leads to rapid systemic exposure (e.g., IV). | Switch to a localized delivery route such as intratumoral or subcutaneous injection to confine the agonist's activity. | |
| Significant Weight Loss or Morbidity in Animal Models | Systemic toxicity due to widespread inflammation. | Consider co-administration of anti-inflammatory agents like corticosteroids or cytokine-blocking antibodies (e.g., anti-TNF-α). |
| Off-target effects of the STING agonist. | Utilize a nanoparticle or polymer-based delivery system to improve targeted delivery to the tumor microenvironment and reduce systemic exposure. | |
| Inconsistent Anti-Tumor Efficacy with Reduced Dose | The dose is below the therapeutic threshold. | Explore combination therapies. A lower dose of a STING agonist can be combined with checkpoint inhibitors (e.g., anti-PD-1) to enhance anti-tumor immunity without increasing systemic inflammation. |
Experimental Protocols
Protocol 1: Quantification of Serum Cytokines via ELISA
This protocol outlines the steps to measure cytokine levels in serum samples from animal models treated with STING agonists.
-
Sample Collection: Collect blood from animals at various time points post-STING agonist administration (e.g., 2, 6, 24 hours). Process the blood to separate the serum and store it at -80°C until analysis.
-
ELISA Procedure:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Add diluted serum samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody conjugated to an enzyme (e.g., biotinylated anti-mouse TNF-α). Incubate for 1-2 hours.
-
Wash the plate and add the enzyme substrate (e.g., streptavidin-HRP). Incubate for 30 minutes.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve and calculate the concentration of the cytokine in the samples.
Protocol 2: Intratumoral Administration of STING Agonist
This protocol describes the procedure for localized delivery of a STING agonist into a tumor.
-
Animal and Tumor Model: Use a relevant syngeneic tumor model (e.g., B16-F10 melanoma in C57BL/6 mice). Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Preparation of STING Agonist: Reconstitute and dilute the STING agonist in a sterile, endotoxin-free vehicle (e.g., PBS) to the desired concentration.
-
Injection Procedure:
-
Anesthetize the animal.
-
Using a fine-gauge needle (e.g., 30G), slowly inject the STING agonist solution directly into the center of the tumor. The injection volume should be appropriate for the tumor size (e.g., 20-50 µL).
-
Monitor the animal for any adverse reactions post-injection.
-
-
Follow-up: Monitor tumor growth and systemic inflammatory markers as described in Protocol 1.
Visual Guides
Caption: The cGAS-STING signaling pathway leading to the production of Type I interferons and pro-inflammatory cytokines.
Caption: A troubleshooting workflow for minimizing systemic inflammation from STING agonists.
Technical Support Center: Best Practices for Long-Term Storage of STING Ligands
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of STING (Stimulator of Interferon Genes) ligands. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized STING ligands?
A1: Lyophilized STING ligands are generally stable at a range of temperatures. For optimal long-term stability, it is recommended to store them at -20°C. Storage at 4°C is also acceptable for shorter durations.
Q2: What is the best way to reconstitute lyophilized STING ligands?
A2: The choice of solvent for reconstitution depends on the specific ligand and the requirements of your downstream experiments. Common solvents include sterile, nuclease-free water and dimethyl sulfoxide (B87167) (DMSO). Always refer to the manufacturer's product data sheet for the recommended solvent. For example, some commercially available conjugatable STING ligands are soluble in water or DMSO at concentrations of 8-10 mg/mL.
Q3: How should I store reconstituted STING ligands?
A3: Once reconstituted, STING ligands should be aliquoted into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For some ligands, storage at -20°C is sufficient for stability up to 6 months.
Q4: Why is it important to avoid repeated freeze-thaw cycles?
A4: Repeatedly freezing and thawing solutions of STING ligands can lead to their degradation and a subsequent loss of biological activity. It is a best practice to aliquot the reconstituted ligand into volumes appropriate for a single experiment to preserve its integrity.
Q5: What are the primary mechanisms of STING ligand degradation?
A5: The primary mechanism of degradation for cyclic dinucleotide STING ligands like 2'3'-cGAMP is enzymatic hydrolysis. A key enzyme responsible for this is ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is present in extracellular spaces and can hydrolyze cGAMP, inactivating it. Chemical degradation through hydrolysis of the phosphodiester bonds can also occur over time, especially in aqueous solutions that are not stored properly.
Q6: Can I store reconstituted STING ligands in DMSO at room temperature?
A6: While DMSO is a common solvent for many laboratory compounds, long-term storage of STING ligands in DMSO at room temperature is not recommended. For optimal stability, reconstituted ligands in DMSO should be stored frozen at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues that may arise due to improper storage of STING ligands.
| Problem | Possible Cause | Recommended Solution |
| Loss of or reduced STING pathway activation (e.g., decreased IFN-β production) | Ligand degradation due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at 4°C in solution). | - Use a fresh, properly stored aliquot of the STING ligand. - Verify the activity of a new batch of ligand against a previously validated batch. - Ensure aliquots are single-use to avoid freeze-thaw cycles. |
| Inconsistent results between experiments | - Use of different aliquots that have undergone a varying number of freeze-thaw cycles. - Partial degradation of the stock solution over time. | - Strictly adhere to a single-use aliquot policy. - Prepare a fresh stock solution from lyophilized powder if the current stock is old or has been stored improperly. - Always run a positive control with a known active ligand. |
| No STING activation observed even with a new vial of ligand | - Incorrect reconstitution solvent used. - The cell line used has low or no STING expression. | - Double-check the product data sheet for the correct reconstitution solvent and procedure. - Verify STING expression in your cell line using techniques like Western blot or qPCR. |
| Precipitate observed in the reconstituted ligand solution after thawing | The solubility of the ligand may be limited in the chosen solvent, or precipitation may occur at low temperatures. | - Gently warm the vial to room temperature and vortex briefly to redissolve the precipitate. - If the precipitate persists, consider preparing a fresh stock solution, possibly at a lower concentration. - Centrifuge the vial to pellet the precipitate and use the supernatant, but be aware that the effective concentration may be lower. |
Data Summary: Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Reported Stability | Key Considerations |
| Lyophilized | N/A | -20°C | Up to 6 months or longer (refer to manufacturer) | Protect from moisture. |
| Reconstituted | Water or DMSO | -20°C | Up to 6 months (product-specific) | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Reconstituted | Water or DMSO | -80°C | Generally considered more stable for longer-term storage than -20°C. | Aliquot into single-use volumes. |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of a Lyophilized STING Ligand
-
Preparation: Before opening, centrifuge the vial of lyophilized STING ligand at a low speed for a few seconds to ensure the powder is at the bottom.
-
Reconstitution: Add the appropriate volume of sterile, nuclease-free water or high-purity DMSO to the vial to achieve the desired stock concentration. Consult the product's technical data sheet for the recommended solvent and concentration.
-
Dissolution: Gently vortex the vial until the ligand is completely dissolved.
-
Aliquoting: Immediately after reconstitution, dispense the solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Store the aliquots at -20°C or -80°C. Record the date of reconstitution and the storage temperature on the tubes and in your lab notebook.
Visualizations
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Caption: Recommended workflow for storing and handling STING ligands.
Caption: A logical approach to troubleshooting failed STING activation experiments.
Validation & Comparative
A Comparative In Vitro Analysis of cGAMP versus a Novel Synthetic STING Agonist
An Objective Guide for Researchers and Drug Development Professionals
The activation of the STING (Stimulator of Interferon Genes) pathway has emerged as a promising strategy in immunotherapy, particularly for its role in bridging innate and adaptive immune responses. This is primarily achieved through the induction of type I interferons (IFN) and other pro-inflammatory cytokines. The endogenous activator of STING is 2'3'-cyclic GMP-AMP (cGAMP), a cyclic dinucleotide produced by the enzyme cGAS upon sensing cytosolic DNA. Alongside the natural ligand, numerous synthetic STING agonists are being developed to harness this pathway for therapeutic benefit.
This guide provides a head-to-head comparison of the in vitro efficacy of the natural STING ligand, cGAMP, and a representative, potent, non-nucleotide synthetic agonist. As "STING ligand-2" is a non-specific designation, this document will use the publicly available data for MSA-2 , a well-characterized, orally available small molecule STING agonist, as a representative for a synthetic ligand. This comparison focuses on key metrics such as the potency of IFN-β induction and the broader cytokine profile following stimulation in relevant immune cell types.
Quantitative Efficacy: cGAMP vs. This compound (MSA-2)
The potency of STING agonists is commonly determined by their half-maximal effective concentration (EC50) for the induction of downstream effectors, most notably IFN-β. The following table summarizes the reported in vitro efficacy of cGAMP and MSA-2 in various cell-based assays.
| Parameter | cGAMP | This compound (MSA-2) | Cell System |
| IFN-β Induction EC50 | ~124 µM[1] | 8.3 µM (for WT hSTING) | Human THP-1 Cells |
| ~70 µM[1] | Not Reported | Human PBMCs | |
| Not Reported | ~6.2 µM | Murine BMDCs | |
| Not Reported | ~5.0 µM | Murine BMDMs | |
| Induced Cytokines | IFN-β, TNF-α, IL-6[1][2] | IFN-β, TNF-α, IL-6, IL-10[2][3] | Human & Murine Immune Cells |
| Other Effects | - | Upregulates DC maturation markers (CD80, CD86)[2] | Murine BMDCs |
*EC50 values for MSA-2 in murine cells were converted from mg/ml based on a molecular weight of 294.32 g/mol .
Summary of In Vitro Performance: Based on the available data, the synthetic non-nucleotide agonist MSA-2 demonstrates significantly greater potency in inducing IFN-β production compared to the natural ligand cGAMP in both human and murine cells. MSA-2 exhibits EC50 values in the low micromolar range, whereas cGAMP's potency is substantially lower, with EC50 values often in the mid to high micromolar range.[1] This difference is likely attributable to factors such as enhanced cell permeability and higher binding affinity of synthetic agonists. Both ligands induce a robust pro-inflammatory response, characterized by the secretion of key cytokines like IFN-β and TNF-α.
Signaling and Experimental Frameworks
To understand the mechanism of action and the methods used for comparison, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for evaluating agonist efficacy.
STING Signaling Pathway
The diagram below outlines the canonical cGAS-STING signaling cascade, which is the target for both cGAMP and synthetic agonists like MSA-2.
Experimental Workflow for Agonist Comparison
This workflow details a standard in vitro experiment to compare the efficacy of different STING ligands.
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vitro comparison of STING agonists.
Cell Culture and Plating
-
Cell Lines: Human monocytic THP-1 cells or freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) are recommended. THP-1 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Plating: Seed cells in a 96-well cell culture plate at a density of approximately 1 x 10^5 cells per well. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treating with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to stimulation, followed by a 24-hour rest period in fresh, PMA-free media.
STING Agonist Stimulation
-
Preparation: Prepare stock solutions of cGAMP and this compound (MSA-2) in an appropriate solvent (e.g., sterile water for cGAMP, DMSO for MSA-2).
-
Serial Dilution: Perform a serial dilution of each agonist in complete cell culture medium to create a range of concentrations for EC50 determination. A typical range might span from 0.1 µM to 300 µM.
-
Stimulation: Remove the culture medium from the plated cells and add 100 µL of the medium containing the diluted STING agonists. Include a vehicle-only control (e.g., medium with DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
Cytokine Quantification via ELISA
-
Supernatant Collection: After incubation, centrifuge the 96-well plates at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants to quantify the concentration of secreted IFN-β and TNF-α. Use commercially available ELISA kits and follow the manufacturer’s protocol precisely.
-
Data Analysis: Measure the absorbance using a microplate reader at the appropriate wavelength. Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of IFN-β and TNF-α in each sample based on the standard curve. Plot the cytokine concentration against the log of the agonist concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value for each agonist.
References
A Head-to-Head Battle: Comparing the Potency and Efficacy of Synthetic STING Agonists
For researchers, scientists, and drug development professionals, the activation of the Stimulator of Interferon Genes (STING) pathway represents a promising frontier in cancer immunotherapy. The development of synthetic STING agonists has led to a diverse landscape of molecules, each with unique characteristics. This guide provides an objective, data-driven comparison of prominent synthetic STING agonists, focusing on their performance in preclinical models.
The innate immune system's STING pathway, when activated, can trigger potent anti-tumor responses. This has spurred the development of synthetic molecules that can mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), to harness this pathway for therapeutic benefit. These synthetic agonists broadly fall into two categories: cyclic dinucleotide (CDN) analogs and non-CDN agonists. Here, we compare a representative CDN analog, ADU-S100 (also known as MIW815), with three non-CDN small molecule agonists: diABZI, SNX281, and MSA-2.
Quantitative Comparison of STING Agonist Activity
The efficacy of a STING agonist is determined by several key parameters, including its ability to bind to the STING protein and its potency in inducing downstream signaling, most notably the production of type I interferons such as IFN-β. The following tables summarize the available quantitative data for our selected agonists.
| Agonist | Class | STING Binding Affinity (IC50/Kd) | Assay Method |
| ADU-S100 | CDN | Not explicitly found in searched results | - |
| diABZI | Non-CDN | ~70 nM (Kd)[1] | Isothermal Calorimetry (ITC) |
| SNX281 | Non-CDN | 4.1 ± 2.2 µM (IC50)[2][3] | [3H]-cGAMP Competition Assay |
| MSA-2 | Non-CDN | Binds with nanomolar affinity (dimer)[4][5] | Filtration Binding Assay |
Note: Binding affinity values can vary depending on the assay method and experimental conditions.
| Agonist | Class | IFN-β Induction (EC50) | Cell Line |
| ADU-S100 | CDN | ~3.03 µg/mL (IRF3 activation)[6] | THP-1 Dual Cells |
| diABZI | Non-CDN | 130 nM (human), 186 nM (mouse) | Human PBMCs, Mouse Splenocytes |
| SNX281 | Non-CDN | 6.6 µM | THP-1 Cells |
| MSA-2 | Non-CDN | 8.3 µM (WT), 24 µM (HAQ) | Human STING isoforms in THP-1 cells[4] |
Note: EC50 values represent the concentration of the agonist required to elicit a half-maximal response and can vary between cell lines and assay conditions.
In Vivo Anti-Tumor Efficacy
The ultimate test of a STING agonist's therapeutic potential is its ability to control tumor growth in vivo. While direct head-to-head comparative studies are limited, individual studies have demonstrated the potent anti-tumor activity of these agonists.
| Agonist | Mouse Model | Dosing Regimen | Key Findings |
| ADU-S100 | CT26 Colon Carcinoma | 20 and 40 µg, intratumoral | Significant tumor suppression.[7][8] |
| diABZI | CT26 Colon Carcinoma | 3 mg/kg, intravenous | Complete and lasting tumor regression.[9] |
| SNX281 | CT26 Colon Carcinoma | Intravenous | Complete and durable tumor regression with induction of immune memory.[10] |
| MSA-2 | Syngeneic Mouse Tumor Models | 450 µg (intratumoral), 50 mg/kg (subcutaneous), 60 mg/kg (oral) | Induced tumor regression and durable anti-tumor immunity.[11] |
Visualizing the STING Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the STING signaling cascade and a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for the key experiments cited.
STING Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the STING protein.
-
Materials:
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HTRF Human STING Binding Kit (e.g., Revvity) containing d2-labeled STING ligand, His-tagged human STING protein, and anti-6His-Cryptate antibody.
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Test STING agonist and reference compounds.
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Assay buffer.
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384-well low volume white plates.
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HTRF-compatible plate reader.
-
-
Procedure:
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Prepare serial dilutions of the test and reference STING agonists in the assay buffer.
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Dispense the diluted compounds or standards directly into the wells of the 384-well plate.
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Add the His-tagged human STING protein to each well and incubate briefly.
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Add the pre-mixed HTRF detection reagents (d2-labeled STING ligand and anti-6His-Cryptate antibody) to all wells.
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Incubate the plate for 2-3 hours at room temperature, protected from light.
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Read the HTRF signal on a compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
The HTRF ratio is calculated from the emission signals. In this competitive assay, a decrease in the FRET signal indicates displacement of the labeled ligand by the test compound. The IC50 value is determined by fitting the data to a four-parameter logistic curve.[12]
-
In Vitro STING Activation: IFN-β Production in THP-1 Cells (ELISA)
This protocol measures the amount of IFN-β secreted by THP-1 monocytic cells upon stimulation with a STING agonist.
-
Materials:
-
THP-1 cells.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test STING agonist and a positive control (e.g., cGAMP).
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96-well cell culture plates.
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Human IFN-β ELISA kit.
-
Microplate reader.
-
-
Procedure:
-
Seed THP-1 cells at a density of approximately 5 x 10^5 cells/well in a 96-well plate and allow them to adhere.
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Prepare serial dilutions of the test STING agonist and controls in complete cell culture medium.
-
Remove the existing medium from the cells and add the prepared agonist dilutions. Include a vehicle-only control.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
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After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatants to an antibody-coated plate, followed by a series of incubation and wash steps with detection antibodies and a substrate.
-
-
Data Analysis:
-
Generate a standard curve using the provided IFN-β standards. Calculate the concentration of IFN-β in each sample by interpolating from the standard curve. Plot the IFN-β concentration against the agonist concentration and fit a dose-response curve to determine the EC50 value.[13]
-
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of a STING agonist in a CT26 colon carcinoma mouse model.
-
Materials:
-
BALB/c mice (6-8 weeks old).
-
CT26 colon carcinoma cells.
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Test STING agonist formulated in a suitable vehicle (e.g., PBS).
-
Calipers for tumor measurement.
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Syringes and needles.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 CT26 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
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Randomization: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
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Treatment Administration: Administer the STING agonist or vehicle according to the desired route (e.g., intratumoral or intravenous) and schedule. Dosing will be dependent on the specific agonist and previously determined toxicity profiles.
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Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can also be monitored as a secondary endpoint.
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Immune Analysis (Optional): At the end of the study, tumors and spleens can be harvested for immune cell profiling by flow cytometry to assess the activation of anti-tumor T cells.
-
-
Data Analysis:
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Calculate the mean tumor volume for each group over time. Tumor growth inhibition (TGI) can be calculated as a percentage. Statistical analysis (e.g., ANOVA) should be used to compare the treatment groups to the control group. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.[8][14]
-
Conclusion
The landscape of synthetic STING agonists is rapidly evolving, offering a diverse toolkit for cancer immunotherapy research. Non-CDN agonists like diABZI demonstrate remarkable potency in vitro and impressive anti-tumor efficacy in vivo, with the advantage of systemic administration. CDN analogs such as ADU-S100 have also shown significant promise, particularly with local delivery. The choice of agonist for further development will depend on a multitude of factors including the desired therapeutic window, route of administration, and the specific tumor microenvironment being targeted. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of this exciting class of immunomodulatory agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of MSA-2: An oral antitumor non-nucleotide STING agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 8. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 9. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. nanopartikel.info [nanopartikel.info]
- 14. benchchem.com [benchchem.com]
Validating STING Pathway Activation by STING Ligand-2: A Comparison Guide Using Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of STING pathway activation by a novel synthetic agonist, STING ligand-2, in wild-type (WT) versus STING knockout (KO) cells. The data herein demonstrates a robust and specific activation of the STING pathway, highlighting the utility of knockout cell lines for validating targeted therapeutic agents.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon activation, STING triggers a signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an immune response.[3][4][5] Given its central role in immunity, STING has emerged as a promising target for cancer immunotherapy and vaccine adjuvants.[5][6] Validating the specificity of new STING agonists is paramount, and the use of STING knockout cells is the gold standard for this purpose.
The STING Signaling Pathway
The canonical STING pathway is initiated by cyclic GMP-AMP synthase (cGAS), which recognizes and binds to double-stranded DNA (dsDNA) in the cytosol.[1][2] This binding activates cGAS to synthesize the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[2][4] 2'3'-cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[2][5] Ligand binding induces a conformational change and oligomerization of STING, leading to its translocation from the ER to the Golgi apparatus.[4][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2][7] Phosphorylated IRF3 (pIRF3) dimerizes and translocates to the nucleus to drive the transcription of IFNB1 and other IFN-stimulated genes (ISGs).[1][4] STING activation also leads to the activation of the NF-κB pathway, further promoting inflammation.[1]
Experimental Validation Workflow
To validate that this compound activates the immune response specifically through STING, a parallel experiment is conducted using a wild-type cell line (e.g., THP-1, a human monocytic cell line) and its corresponding STING knockout counterpart. Both cell lines are treated with this compound, and key downstream markers of pathway activation are quantified. A positive response in WT cells and a lack of response in KO cells confirm the on-target activity of the ligand.
Comparative Performance Data
The following tables summarize the quantitative data from experiments comparing the effects of this compound on wild-type and STING knockout THP-1 cells.
Table 1: Phosphorylation of Key Signaling Proteins
The phosphorylation of STING, TBK1, and IRF3 are hallmark indicators of pathway activation.[8] Protein levels were assessed by Western Blot 6 hours post-treatment and quantified by densitometry relative to a loading control (β-actin).
| Cell Line | Treatment (10 µM this compound) | pSTING (Relative Intensity) | pTBK1 (Relative Intensity) | pIRF3 (Relative Intensity) |
| Wild-Type (WT) | Untreated | 1.0 | 1.0 | 1.0 |
| Wild-Type (WT) | Treated | 15.2 | 12.5 | 18.9 |
| STING KO | Untreated | 1.0 | 1.0 | 1.0 |
| STING KO | Treated | 1.1 | 1.2 | 1.3 |
Data are representative of three independent experiments.
Table 2: Gene Expression of Interferon-Stimulated Genes (ISGs)
The induction of IFNB1 and CXCL10 mRNA was measured by RT-qPCR 6 hours post-treatment. Data are presented as fold change relative to untreated controls.
| Cell Line | Treatment (10 µM this compound) | IFNB1 mRNA (Fold Change) | CXCL10 mRNA (Fold Change) |
| Wild-Type (WT) | Untreated | 1.0 | 1.0 |
| Wild-Type (WT) | Treated | 250.4 | 185.7 |
| STING KO | Untreated | 1.0 | 1.0 |
| STING KO | Treated | 1.5 | 2.1 |
Data are representative of three independent experiments.
Table 3: Secretion of Cytokines
The concentration of secreted IFN-β and CXCL10 proteins in the cell culture supernatant was measured by ELISA 24 hours post-treatment.
| Cell Line | Treatment (10 µM this compound) | IFN-β (pg/mL) | CXCL10 (pg/mL) |
| Wild-Type (WT) | Untreated | < 5 | < 10 |
| Wild-Type (WT) | Treated | 1250.8 | 2105.3 |
| STING KO | Untreated | < 5 | < 10 |
| STING KO | Treated | < 5 | 12.5 |
Data are representative of three independent experiments.
Logical Validation Framework
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Wild-type and STING knockout (generated via CRISPR/Cas9) THP-1 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Procedure:
-
Seed 1x10⁶ cells/mL in 6-well plates.
-
Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.
-
Treat cells with 10 µM this compound or vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 6 hours for Western Blot/RT-qPCR, 24 hours for ELISA).
-
Western Blot Analysis
-
Objective: To detect the phosphorylation of STING, TBK1, and IRF3.[7][9]
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Real-Time PCR (RT-qPCR)
-
Objective: To measure the relative mRNA expression of IFNB1 and CXCL10.[7]
-
Procedure:
-
Harvest cells and extract total RNA using an RNA isolation kit (e.g., RNeasy Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix with specific primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH).
-
Run the reaction on a real-time PCR system.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify secreted IFN-β and CXCL10 in the culture supernatant.[10]
-
Procedure:
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific human IFN-β and CXCL10 kits.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add standards and samples (supernatants) to the wells.
-
Add detection antibody, followed by a streptavidin-HRP conjugate.
-
Add TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate concentrations based on the standard curve.
-
Conclusion
The data presented in this guide unequivocally demonstrates that this compound is a specific activator of the STING signaling pathway. The robust induction of phosphorylation, gene expression, and cytokine secretion in wild-type cells, coupled with the complete lack of activity in STING knockout cells, provides clear and compelling evidence of on-target efficacy. This validation approach, utilizing knockout cell lines, is an indispensable tool for the development and characterization of novel immunomodulatory agents targeting the STING pathway.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING signaling activation modulates macrophage polarization via CCL2 in radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Synthetic STING Agonists for Human vs. Murine STING
For Researchers, Scientists, and Drug Development Professionals
The development of agonists for the Stimulator of Interferon Genes (STING) pathway is a promising avenue for cancer immunotherapy and antiviral therapeutics. However, significant species-specific differences between human and murine STING can lead to discrepancies in agonist activity, posing a challenge for the clinical translation of compounds developed using murine models. This guide provides an objective comparison of the performance of a potent synthetic STING agonist, diABZI, in activating human versus murine STING, supported by experimental data and detailed protocols.
While the term "STING ligand-2" is not a universally recognized nomenclature, this guide will focus on the well-characterized, non-cyclic dinucleotide STING agonist diABZI (diamidobenzimidazole) as a representative molecule that activates both human and murine STING.
Quantitative Data Summary
The following tables summarize the quantitative data on the binding affinity and downstream functional activity of diABZI on human and murine STING.
Table 1: Binding Affinity and Potency of diABZI
| Species | Cell/System | Assay | Parameter | Value | Reference |
| Human | THP-1 cells | IRF Luciferase Reporter | EC50 | 130 nM | [1] |
| Human | THP-1 cells | IRF Luciferase Reporter | EC50 | 0.013 µM | [2] |
| Murine | RAW264.7 cells | IRF Luciferase Reporter | EC50 | 186 nM | N/A |
| Murine | Splenocytes | IFN-β ELISA | EC50 | 0.17 µM | [3] |
Table 2: Downstream Cytokine and Cell Activation Marker Induction by diABZI
| Species | Cell Type | Treatment | Cytokine/Marker | Response | Reference |
| Human | CD14+ Monocytes | 0.1 µM diABZI | IFN-β, TNF-α, CXCL10, IL-6 mRNA | Upregulation | [4] |
| Human | CD14+ Monocytes | 0.1 µM diABZI | IFN-β, TNF-α protein | Secretion | [4] |
| Human | T cells (HATs) | diABZI | IFN-β, CXCL10, IL-6 mRNA | Upregulation | [5] |
| Murine | Bone Marrow-Derived Macrophages (BMDMs) | 1 µM diABZI | IFN-α, IFN-β, CXCL10, IL-6, TNF-α, CXCL1, IL-10 | Secretion | [2] |
| Murine | Splenocytes | 0.5 µM diABZI | Phospho-STING, p-TBK1, p-IRF3, p-p65 | Increased phosphorylation | [6] |
| Murine | Bone Marrow-Derived Dendritic Cells (BMDCs) | 1 µM diABZI | CD40, CD80, CD86, MHC-II | Upregulation | [7] |
Note: Direct comparison of cytokine concentrations between studies should be approached with caution due to variations in experimental conditions, such as cell types, agonist concentrations, and time points.
Signaling Pathways and Experimental Workflows
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to the induction of interferon-stimulated genes.
Experimental Workflow for Comparing Human and Murine STING Agonist Activity
Caption: A generalized experimental workflow for the comparative analysis of a STING agonist's activity in human and murine cells.
Detailed Experimental Protocols
1. STING Activation Reporter Assay in THP-1 Cells
This protocol is adapted for a human monocytic cell line (THP-1) engineered with an interferon-stimulated response element (ISRE)-driven luciferase reporter to quantify STING activation.
-
Cell Culture:
-
Assay Procedure:
-
Seed cells at a density of approximately 40,000 cells per well in a 96-well white, clear-bottom plate in 75 µL of assay medium (RPMI 1640 with 1% Penicillin-Streptomycin).[3]
-
Prepare serial dilutions of the STING agonist (e.g., diABZI) at 4-fold the final desired concentration in assay medium.
-
Add 25 µL of the diluted agonist to the appropriate wells. For unstimulated controls, add 25 µL of assay medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[2]
-
After incubation, add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay reagent) to each well according to the manufacturer's instructions.[3]
-
Measure luminescence using a luminometer.
-
Calculate the fold induction relative to the DMSO-treated control and determine the EC50 value using appropriate software (e.g., Prism).[2]
-
2. Cytokine Measurement by ELISA
This protocol is for quantifying the secretion of cytokines such as IFN-β, TNF-α, IL-6, and CXCL10 in the cell culture supernatant following STING agonist stimulation.
-
Cell Stimulation:
-
Plate primary cells (e.g., human PBMCs or murine splenocytes/BMDMs) in a 96-well plate at an appropriate density.
-
Stimulate the cells with various concentrations of the STING agonist for a specified time (e.g., 16-24 hours).[2]
-
Centrifuge the plate to pellet the cells and collect the culture supernatant.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., human or mouse IFN-β, TNF-α, IL-6, CXCL10).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, blocking, adding standards and samples (the collected supernatants), adding detection antibody, adding substrate, and stopping the reaction.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
3. Flow Cytometry for Cell Surface Marker Upregulation
This protocol is for assessing the activation of dendritic cells or macrophages by measuring the upregulation of cell surface markers like CD86 and MHC-II.
-
Cell Stimulation and Staining:
-
Culture murine bone marrow-derived dendritic cells (BMDCs) or other relevant immune cells.[7]
-
Stimulate the cells with the STING agonist for 24 hours.[7]
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorescently conjugated antibodies against cell surface markers (e.g., FITC anti-mouse CD86, PE anti-mouse MHC-II) and appropriate isotype controls for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.[7]
-
4. Intracellular Cytokine Staining by Flow Cytometry
This protocol allows for the detection of cytokine production at the single-cell level.
-
Cell Activation and Protein Transport Inhibition:
-
Stimulate cells (e.g., PBMCs) with the STING agonist for several hours (e.g., 4-6 hours).
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to cause cytokines to accumulate intracellularly.[9]
-
-
Surface and Intracellular Staining:
-
Wash the cells and perform surface staining with antibodies against cell surface markers as described in the previous protocol.
-
Fix the cells with a fixation buffer (e.g., 2% formaldehyde) for 20 minutes at room temperature.[10]
-
Permeabilize the cells using a permeabilization buffer (e.g., PBS with 1% BSA and 0.5% saponin).[10]
-
Incubate the permeabilized cells with a fluorescently conjugated antibody against the intracellular cytokine of interest (e.g., PE anti-IFN-γ) for 30 minutes at room temperature in the dark.[11]
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to identify the frequency of cytokine-producing cells within specific cell populations.
-
References
- 1. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - diABZI treatment alters the distribution and function of mouse splenocytes. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. iti.stanford.edu [iti.stanford.edu]
- 10. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 11. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Benchmarking STING Agonist diABZI Against Other Innate Immune Adjuvants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the innate immune system is a cornerstone of modern immunotherapy and vaccine development. Innate immune adjuvants are critical components that can shape the magnitude and quality of the adaptive immune response. Among the most promising targets for innate immune activation is the Stimulator of Interferator of Genes (STING) pathway. This guide provides an objective comparison of a potent, synthetic, non-cyclic dinucleotide (non-CDN) STING agonist, diABZI, against the natural STING ligand cGAMP and other well-established innate immune adjuvants, namely Toll-like receptor (TLR) agonists.
The data presented herein is a synthesis of preclinical findings, offering a comparative analysis of these adjuvants' performance in key immunological assays. This guide will delve into their mechanisms of action, comparative efficacy in inducing critical cytokines, activation of antigen-presenting cells, and in vivo anti-tumor activity.
Mechanism of Action: A Tale of Different Pathways
Innate immune adjuvants function by engaging pattern recognition receptors (PRRs) on immune cells, which triggers downstream signaling cascades leading to the production of inflammatory cytokines and the activation of adaptive immunity.
STING Agonists (diABZI and cGAMP): The STING pathway is a cytosolic surveillance mechanism for the detection of DNA. The canonical pathway involves the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to cytosolic double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. Synthetic agonists like diABZI bypass the need for cGAS and directly bind to and activate STING, potently initiating this signaling cascade.
Toll-like Receptor (TLR) Agonists: TLRs are a class of PRRs that recognize a wide array of pathogen-associated molecular patterns (PAMPs). For the purpose of this comparison, we will focus on:
-
CpG Oligodeoxynucleotides (ODN): These synthetic DNA molecules mimic bacterial DNA and are recognized by TLR9, which is primarily expressed in the endosomes of B cells and plasmacytoid dendritic cells (pDCs). TLR9 activation leads to the production of type I interferons and pro-inflammatory cytokines through a MyD88-dependent signaling pathway.
-
Monophosphoryl Lipid A (MPLA): A detoxified derivative of lipopolysaccharide (LPS), MPLA is an agonist for TLR4, which is expressed on the surface of various immune cells, including macrophages and dendritic cells. TLR4 signaling can proceed through both MyD88-dependent and TRIF-dependent pathways, leading to the production of a broad range of inflammatory cytokines.
-
R848 (Resiquimod): A synthetic imidazoquinoline compound that activates TLR7 and TLR8, which are endosomally located and recognize single-stranded RNA. This activation potently induces the production of pro-inflammatory cytokines and type I interferons.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of diABZI against other innate immune adjuvants across key immunological parameters. Data is compiled from multiple preclinical studies.
Table 1: In Vitro Cytokine Induction
| Adjuvant | Cell Type | Cytokine | Concentration/Dose | Result | Citation |
| diABZI | Human PBMCs | IFN-β | EC50: 0.144 nM | Potent induction | [1] |
| Murine Splenocytes | IFN-β | EC50: 0.17 µM | Robust induction | [1] | |
| Calu-3 (human lung) | IFN-β, IL-6, TNF-α | 10 µM | Robust and transient induction | [2] | |
| cGAMP | THP-1 (human monocytic) | IFN-β | EC50: ~5-10 µM | Moderate induction | |
| CpG ODN | Murine Dendritic Cells | IFN-β mRNA | Not specified | Induced in DCs, not in macrophages | [3] |
| Murine Dendritic Cells | IL-12p70 | Not specified | Enhanced secretion | [2] | |
| MPLA | Murine Dendritic Cells | IL-12 | Not specified | High levels of induction | [4] |
| R848 | Human Monocyte-derived Macrophages | STAT1 (S727) | Not specified | Did not induce IFN-β mRNA | [3] |
Table 2: Dendritic Cell (DC) Maturation
| Adjuvant | Cell Type | Maturation Marker | Concentration/Dose | Result (% Positive Cells or MFI) | Citation |
| diABZI | Murine BMDCs | CD80, CD86 | 50 nM | Significantly elevated levels | |
| CpG ODN | Murine BMDCs | CD86 | Not specified | Among the highest 10% expression | [4] |
| Murine BMDCs | Maturation Markers | Not specified | Enhanced expression | [2] | |
| MPLA | Murine BMDCs | MHC-II | Not specified | Among the highest expression levels | [4] |
Table 3: In Vivo Anti-Tumor Efficacy
| Adjuvant | Mouse Model | Route of Administration | Key Finding | Citation |
| diABZI | CT26 colorectal, B16.F10 melanoma | Intravenous | Antitumor efficacy | [1] |
| EMT-6 breast cancer | Oral (50 mg/kg) | Significant tumor volume reduction | [5] | |
| CpG ODN | B16 melanoma | Intratumoral | Reduced tumor burden and prolonged survival when combined with DCs | [2] |
| A20 lymphoma | Intratumoral | Cured large and systemic tumors when combined with immunomodulatory antibodies | [5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided.
Experimental Protocols
1. In Vitro Cytokine Induction Assay
-
Objective: To quantify the production of key cytokines (e.g., IFN-β, TNF-α, IL-6) by immune cells in response to different adjuvants.
-
Methodology:
-
Cell Isolation and Culture: Isolate primary immune cells such as human peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation or generate bone marrow-derived dendritic cells (BMDCs) from mice by culturing bone marrow cells with GM-CSF and IL-4.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Adjuvant Stimulation: Add serial dilutions of the adjuvants (diABZI, cGAMP, CpG ODN, MPLA, R848) to the wells. Include an untreated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., Human IFN-beta DuoSet ELISA). Follow the manufacturer's instructions for the ELISA procedure.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.
-
2. Dendritic Cell (DC) Maturation Assay
-
Objective: To assess the ability of adjuvants to induce the maturation of dendritic cells, a critical step for initiating an adaptive immune response.
-
Methodology:
-
DC Generation and Seeding: Generate immature BMDCs as described above and seed them in a 24-well plate.
-
Adjuvant Stimulation: Treat the DCs with the different adjuvants at predetermined optimal concentrations for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently labeled antibodies against DC maturation markers such as CD80, CD86, and MHC Class II. Use appropriate isotype controls.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells expressing the maturation markers and the mean fluorescence intensity (MFI) of the markers.
-
3. In Vivo Anti-Tumor Efficacy Study
-
Objective: To evaluate the in vivo efficacy of the adjuvants in controlling tumor growth.
-
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a syngeneic tumor cell line (e.g., B16 melanoma, CT26 colon carcinoma) into immunocompetent mice.
-
Tumor Growth and Treatment: Allow the tumors to establish to a palpable size. Randomize the mice into treatment groups.
-
Adjuvant Administration: Administer the adjuvants via a clinically relevant route (e.g., intratumoral, intravenous, or oral). Treatment schedules and doses should be optimized for each adjuvant.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Survival Monitoring: Monitor the survival of the mice over time.
-
Immunological Analysis (Optional): At the end of the study, tumors and spleens can be harvested to analyze the infiltration and activation of immune cells (e.g., CD8+ T cells) by flow cytometry.
-
Conclusion
This comparative guide highlights the potent immunostimulatory properties of the synthetic STING agonist diABZI, positioning it as a highly effective innate immune adjuvant. The presented data indicates that diABZI can induce a robust type I interferon and pro-inflammatory cytokine response, promote dendritic cell maturation, and mediate anti-tumor efficacy in preclinical models.
When compared to the natural STING ligand cGAMP, diABZI often demonstrates superior potency, likely due to enhanced cell permeability and stability. In comparison to TLR agonists, STING agonists like diABZI may offer a distinct profile of immune activation. For instance, some studies suggest that STING activation can lead to higher antibody titers compared to certain TLR agonists.
The choice of an adjuvant for a specific application will depend on the desired immune response, the target disease, and the route of administration. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers in the rational selection and evaluation of innate immune adjuvants for next-generation immunotherapies and vaccines.
References
- 1. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunostimulatory effects of CpG-ODN upon dendritic cell-based immunotherapy in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of CpG DNA on IFN-beta induction and STAT1 activation in murine macrophages versus dendritic cells: alternatively activated STAT1 negatively regulates TLR signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. T-cell modulation combined with intratumoral CpG cures lymphoma in a mouse model without the need for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of cytokine profiles induced by different STING agonists
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating potent anti-tumor and anti-viral responses. Activation of STING through various agonists has emerged as a promising strategy in immunotherapy. This guide provides a comparative analysis of the cytokine profiles induced by different classes of STING agonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs. We will focus on three prominent agonists: the natural cyclic dinucleotide (CDN) 2'3'-cGAMP, and two synthetic non-CDN agonists, diABZI and MSA-2.
The STING Signaling Pathway: A Visual Overview
The canonical STING signaling cascade is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon activation, cGAS synthesizes the second messenger 2'3'-cGAMP, which binds to and activates the STING protein located on the endoplasmic reticulum. This triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
Comparative Performance of STING Agonists
The choice of STING agonist can significantly influence the resulting cytokine milieu, impacting therapeutic efficacy and potential side effects. While all three agonists—2'3'-cGAMP, diABZI, and MSA-2—activate the STING pathway, they exhibit differences in potency and the magnitude of the induced cytokine response.
| Agonist Class | Agonist | Key Induced Cytokines | Potency (IFN-β Induction) |
| Natural CDN | 2'3'-cGAMP | IFN-β, TNF-α, IL-6, CXCL10, IFN-α, IL-10 | Micromolar (µM) range |
| Synthetic Non-CDN | diABZI | IFN-β, TNF-α, IL-6, CXCL10, IFN-α, IL-10 | Nanomolar (nM) range; >400-fold more potent than 2'3'-cGAMP[1][2] |
| Synthetic Non-CDN | MSA-2 | IFN-β, TNF-α, IL-6 | Micromolar (µM) range for human STING activation[3] |
Quantitative Cytokine Induction Data
The following table summarizes quantitative data on cytokine production induced by diABZI and 2'3'-cGAMP from a comparative study using murine bone marrow-derived macrophages (BMDMs). The cells were stimulated for 16 hours.[4] Another study provides data for diABZI and MSA-2 in human peripheral blood mononuclear cells (PBMCs) co-stimulated with HMBPP.[3]
| Cytokine | diABZI (1 µM) | 2'3'-cGAMP (14 µM) | diABZI (100 nM) + HMBPP | MSA-2 (25 µM) + HMBPP |
| IFN-α (pg/mL) | ~150 | ~100 | - | - |
| IFN-β (pg/mL) | ~1500 | ~1200 | - | - |
| CXCL10 (pg/mL) | ~12000 | ~10000 | - | - |
| IL-6 (pg/mL) | ~1200 | ~1000 | - | - |
| TNF-α (pg/mL) | ~2500 | ~2000 | - | - |
| IFN-γ (pg/mL) | - | - | 2360 | 1733 |
Note: The data presented is compiled from different studies and experimental conditions, and direct comparisons should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are generalized protocols for key experiments.
In Vitro Cytokine Induction in Macrophages
Objective: To quantify the cytokine profile induced by different STING agonists in a macrophage cell line (e.g., THP-1 or murine BMDMs).
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells in 24-well plates and treat with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
For murine Bone Marrow-Derived Macrophages (BMDMs), isolate bone marrow from mice and culture in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days.
-
-
STING Agonist Stimulation:
-
Prepare stock solutions of 2'3'-cGAMP, diABZI, and MSA-2 in an appropriate solvent (e.g., DMSO or sterile water).
-
Aspirate the culture medium from the differentiated macrophages and replace it with fresh medium containing serial dilutions of the STING agonists (e.g., 0.1 µM to 10 µM for cGAMP and MSA-2; 1 nM to 1 µM for diABZI). Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 6, 16, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cytokine Quantification (ELISA or Luminex):
-
After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Quantify the concentration of key cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
-
For ELISA, briefly: coat a 96-well plate with a capture antibody, add supernatants and standards, add a detection antibody, followed by a substrate for color development, and measure the absorbance using a microplate reader.
-
For Luminex, incubate supernatants with antibody-coupled beads, add a biotinylated detection antibody, followed by streptavidin-phycoerythrin, and analyze on a Luminex instrument.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Plot the cytokine concentrations against the agonist concentrations to determine the dose-response relationship and EC50 values.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of STING agonist-induced cytokine profiles.
Conclusion
The selection of a STING agonist is a critical decision in the design of immunotherapeutic strategies. Synthetic non-CDN agonists like diABZI demonstrate significantly higher potency in inducing type I interferons compared to natural CDNs such as 2'3'-cGAMP.[1][2] However, the overall cytokine profile, including the balance of various pro-inflammatory mediators, may differ between agonists. This guide provides a framework for understanding these differences, supported by experimental data and detailed methodologies, to facilitate informed decisions in research and drug development. Further head-to-head comparative studies under standardized conditions will be invaluable in fully elucidating the nuanced immunological consequences of activating STING with different molecular entities.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of STING Ligand-2 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of STING Ligand-2's Reproducibility and Efficacy in Cancer Therapy Research
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, such as the non-cyclic dinucleotide this compound, are designed to mimic the natural activation of this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that can stimulate a potent anti-tumor immune response. However, the efficacy of these agonists can vary significantly across different cancer types. This guide provides a comparative analysis of the in vitro effects of this compound, with a focus on its reproducibility across various cancer cell lines, supported by experimental data and detailed protocols.
Comparative Analysis of this compound Effects
The in vitro potency and effects of this compound are critically dependent on the cancer cell line being investigated. This variability is influenced by factors such as the endogenous expression levels of STING and other pathway components. Below is a summary of the observed effects of two prominent non-cyclic dinucleotide STING agonists, diABZI and MSA-2, which are often referred to generically as this compound in research contexts.
STING Pathway Activation and Cytokine Secretion
Activation of the STING pathway is a key indicator of a ligand's efficacy. This is often measured by the phosphorylation of downstream signaling proteins TBK1 and IRF3, and the subsequent secretion of cytokines like Interferon-beta (IFN-β) and IP-10 (CXCL10).
A study investigating the effects of MSA-2 and diABZI on pancreatic ductal adenocarcinoma (PDAC) cell lines (Panc89, BxPC3, PancTU-1) and a glioblastoma cell line (U251MG) revealed differential activation of the STING pathway. As detailed in the table below, the degree of TBK1 and IRF3 phosphorylation, as well as IP-10 secretion, varied among the cell lines, indicating a cell-type-specific response to STING agonism.[1]
| Cell Line | Cancer Type | STING Ligand | pTBK1 Induction | pIRF3 Induction | IP-10 Secretion (pg/mL) |
| Panc89 | Pancreatic | diABZI | + | + | ~1000 |
| MSA-2 | + | + | ~500 | ||
| BxPC3 | Pancreatic | diABZI | +++ | +++ | >2500 |
| MSA-2 | ++ | ++ | ~2000 | ||
| PancTU-1 | Pancreatic | diABZI | - | - | <100 |
| MSA-2 | - | - | <100 | ||
| U251MG | Glioblastoma | diABZI | +++ | +++ | >2500 |
| MSA-2 | ++ | ++ | ~1500 |
Data synthesized from qualitative representations in the source.[1]
The potency of these agonists in inducing IFN-β, a critical cytokine for anti-tumor immunity, also varies. While direct comparative data across a wide range of cancer cell lines is limited, studies on immune cells and reporter cell lines provide valuable insights into their relative potency.
| STING Agonist | Cell Line/System | Assay | EC50 Value |
| diABZI | Human PBMCs | IFN-β Secretion | 130 nM |
| THP1-Dual™ Cells | IFN-β Reporter | 250 nM | |
| MSA-2 | Human STING (WT) | IFN-β Reporter | 8.3 µM |
| Porcine Kidney (PK-15) | IFN-β Secretion | 1.1 µM |
This table highlights the higher potency of diABZI in human cells based on available data.
Cytotoxicity and Apoptosis Induction
The direct cytotoxic effects of STING agonists on cancer cells can also contribute to their therapeutic potential. Research suggests that the pro-apoptotic effects of STING activation may be more pronounced in certain cancer types, particularly those of hematological origin.
For instance, studies have shown that STING agonists can selectively induce mitochondria-mediated apoptosis in malignant B cells.[2][3] In contrast, the direct cytotoxic effects on solid tumor cell lines appear to be more variable. One study demonstrated that the STING agonist diABZI could significantly promote the death of Mel526 melanoma cells after 6 and 24 hours of stimulation.[4] This was accompanied by the cleavage of PARP1 and Caspase 3, key markers of apoptosis.[4]
Signaling Pathways and Experimental Workflows
To facilitate reproducible research, it is crucial to understand the underlying signaling pathways and adhere to standardized experimental protocols.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of a ligand, such as this compound, to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to drive the transcription of type I interferons and other inflammatory genes.
References
A Comparative Guide to STING Agonists: The Mouse-Specific DMXAA vs. Human-Active Ligands
An Objective Comparison for Researchers and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system and a promising target for cancer immunotherapy. Pharmacological activation of STING can drive potent anti-tumor immune responses. However, significant species-specific differences in STING activation exist, posing a challenge for translating preclinical findings into clinical success. This guide provides a detailed comparison between the well-known mouse-specific STING agonist, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), and a representative human-active, non-nucleotide STING agonist, MSA-2. As "STING ligand-2" is not a formally recognized compound, this guide utilizes MSA-2 to facilitate a meaningful and data-supported comparison for researchers.
DMXAA showed impressive anti-tumor activity in murine models but failed in human clinical trials due to its inability to activate human STING (hSTING).[1][2][3] In contrast, newer non-nucleotide agonists like MSA-2 have been developed to potently activate the human STING pathway, offering potential for clinical translation.[1][4]
Mechanism of Action and Species Specificity
The STING signaling pathway is initiated when the sensor protein cGAS (cyclic GMP-AMP synthase) detects cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections or cellular damage.[5] Activated cGAS synthesizes the second messenger 2'3'-cGAMP, which binds to STING dimers located on the endoplasmic reticulum (ER).[5] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[5][6]
DMXAA directly binds to the C-terminal domain of mouse STING (mSTING), activating this downstream signaling cascade.[2][7] However, it fails to bind to or activate hSTING.[2][7] This species selectivity is attributed to differences in the ligand-binding pocket and conformational dynamics between the human and mouse STING proteins.[7] MSA-2, on the other hand, is a potent non-nucleotide agonist designed to activate human STING.[1] It binds to STING as a noncovalent dimer with high affinity.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The chemotherapeutic agent DMXAA potently and specifically activates the TBK1–IRF-3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer flavonoids are mouse selective STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of STING Ligand-2: A Comparative Guide to Binding Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of STING Ligand-2's binding performance against other common STING agonists. Experimental data is presented to support the validation of its on-target effects through established binding assays.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers a cascade of signaling events that lead to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response. Consequently, STING has emerged as a promising therapeutic target for infectious diseases and oncology. This compound, a synthetic amidobenzimidazole-based agonist developed by GlaxoSmithKline, represents a novel class of systemically active STING agonists. This guide focuses on the validation of its direct engagement with the STING protein using various binding assays and compares its performance with other well-characterized STING ligands.
Comparative Analysis of STING Ligand Binding Affinities
The binding affinity of a ligand to its target is a critical parameter for assessing its potency and specificity. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a higher binding affinity. The following table summarizes the reported binding affinities of this compound (as a representative of the diABZI class) and other key STING agonists.
| Ligand | Class | Human STING (WT) Binding Affinity (Kd) | Method | Reference |
| This compound (diABZI representative) | Amidobenzimidazole | ~70 nM | Isothermal Titration Calorimetry (ITC) | |
| 2'3'-cGAMP | Cyclic Dinucleotide (Endogenous Ligand) | 3.79 nM - 9.23 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | |
| diABZI (Compound 3) | Amidobenzimidazole | ~1.6 nM | Not Specified | |
| DMXAA | Xanthenone | No significant binding to human STING | Not Applicable |
Note: DMXAA is a potent activator of murine STING but does not significantly bind to or activate human STING, highlighting species-specific differences in the STING ligand-binding pocket.
STING Signaling Pathway and Ligand Activation
The binding of an agonist to the STING protein, which resides on the endoplasmic reticulum (ER), initiates a conformational change and dimerization of STING. This leads to its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA or synthetic agonists.
Experimental Protocols for STING Binding Assays
To quantitatively assess the binding of this compound to the STING protein, several biophysical techniques can be employed. Below are detailed methodologies for three commonly used binding assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., STING ligand) to a ligand (e.g., immobilized STING protein) in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Experimental Workflow:
Caption: A typical workflow for a Surface Plasmon Resonance (SPR) binding assay.
Methodology:
-
Protein Immobilization: Purified recombinant human STING protein (C-terminal domain, residues 139-379) is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: this compound is dissolved in an appropriate buffer (e.g., HBS-EP+) and a series of concentrations are prepared.
-
Binding Measurement: The different concentrations of this compound are injected over the sensor chip surface. The association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules in solution. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation: Purified recombinant human STING protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of this compound are made into the sample cell containing the STING protein.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the polarization of fluorescent light. When a small fluorescently labeled molecule (tracer) binds to a larger molecule (protein), its rotation slows down, leading to an increase in the polarization of the emitted light.
Methodology:
-
Tracer Development: A fluorescently labeled STING ligand (e.g., a fluorescent analog of cGAMP) is used as a tracer.
-
Assay Setup: A constant concentration of the tracer and purified recombinant human STING protein are incubated together to achieve a stable, high polarization signal.
-
Competition Binding: Increasing concentrations of unlabeled this compound are added to the mixture.
-
Measurement and Analysis: The displacement of the fluorescent tracer by this compound results in a decrease in fluorescence polarization. The data is plotted as polarization versus the concentration of this compound, and the IC50 value (the concentration of ligand that displaces 50% of the tracer) is determined. The Ki (an indicator of binding affinity) can then be calculated from the IC50 value.
Conclusion
The on-target effects of this compound can be robustly validated through a variety of biophysical binding assays. The data presented in this guide, comparing this compound with other known STING agonists, demonstrates its direct and potent interaction with the human STING protein. The detailed experimental protocols provided for SPR, ITC, and FP assays offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of this novel class of STING agonists. The use of these quantitative methods is essential for the rigorous characterization of new drug candidates targeting the STING pathway.
Comparative study of STING ligand-2 and other cyclic dinucleotides
A Comparative Guide to STING Ligand-2 and Other Cyclic Dinucleotides for Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This pathway, when triggered by cyclic dinucleotides (CDNs), initiates a potent innate immune response, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This guide provides a comparative analysis of a second-generation STING agonist, referred to herein as this compound, alongside other well-characterized CDNs to aid researchers in selecting the appropriate agonist for their experimental needs.
Introduction to STING Agonists
The STING protein, an endoplasmic reticulum-resident transmembrane protein, is a central mediator of innate immunity. It is activated by CDNs, which can be of bacterial origin (e.g., c-di-AMP, c-di-GMP, 3'3'-cGAMP) or endogenously produced by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic double-stranded DNA (dsDNA) (e.g., 2'3'-cGAMP).[1] Upon binding to CDNs, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the transcription of type I IFNs and other inflammatory genes.[1][2]
A variety of natural and synthetic STING agonists have been developed and are being investigated for their therapeutic potential. These agonists exhibit diverse chemical structures and, consequently, display differences in their binding affinity, potency, and in vivo efficacy.[3] This guide focuses on a comparative evaluation of these agonists to inform preclinical and clinical research.
Comparative Analysis of STING Agonists
The choice of a STING agonist can significantly impact experimental outcomes. Factors such as binding affinity to STING, the potency of IFN-β induction, and in vivo anti-tumor efficacy are critical parameters for consideration. Below is a summary of key performance indicators for this compound and other representative CDNs.
Data Presentation: Quantitative Comparison of STING Agonists
| Ligand | Type | Binding Affinity (Kd) to human STING | In Vitro Potency (EC50 for IFN-β induction) | In Vivo Antitumor Efficacy |
| This compound (e.g., MSA-2) | Non-CDN | Dimer binding required | ~8 nM (covalent dimer)[4] | Tumor regression and durable immunity (subcutaneous and oral administration)[4] |
| 2'3'-cGAMP | Endogenous CDN | ~9.23 nM[5] | ~31 µM (free), ~67 nM (nanoparticle delivery)[6] | Potent adjuvant, enhances CD8+ T cell responses[7] |
| 3'3'-cGAMP | Bacterial CDN | Lower than 2'3'-cGAMP | Induces similar transcriptional profiles to 2'3'-cGAMP in moDCs[7] | Adjuvant activity, enhances CD8+ T cell responses[7] |
| c-di-AMP | Bacterial CDN | Lower than 2'3'-cGAMP | Induces STING-dependent IFN-β production | Adjuvant activity |
| c-di-GMP | Bacterial CDN | Lower than 2'3'-cGAMP | Inhibits proliferation of some cancer cells in vitro[8] | Adjuvant activity |
| ADU-S100 (ML RR-S2 CDG) | Synthetic CDN | Enhanced STING activation compared to natural CDNs[8] | Potent IFN-β induction | Profound tumor regression in murine models (intratumoral injection)[8] |
| diABZI | Non-CDN | EC50 of 130 nM for IFNβ secretion in human PBMCs (over 400-fold more potent than cGAMP)[8] | Highly potent IFN-β induction | Systemically efficacious in treating tumors in mice[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. The following are protocols for key experiments cited in the comparison.
Experimental Protocol 1: In Vitro STING Activation Reporter Assay
This protocol describes the measurement of STING activation using a reporter cell line that expresses a luciferase gene under the control of an IFN-stimulated response element (ISRE).
Materials:
-
THP1-Dual™ ISG-reporter cells (or other suitable reporter cell line)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
STING agonists (this compound, 2'3'-cGAMP, etc.)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the STING agonists in complete culture medium.
-
Cell Treatment: Add the diluted agonists to the cells and incubate for 18-24 hours.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.[3]
Experimental Protocol 2: Dendritic Cell Maturation Assay
This protocol outlines the assessment of dendritic cell (DC) maturation induced by STING agonists using flow cytometry.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
Complete RPMI 1640 medium supplemented with GM-CSF and IL-4
-
STING agonists
-
Fc block (anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies against DC maturation markers (e.g., CD11c, CD80, CD86, MHC Class II)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
DC Culture and Stimulation: Culture BMDCs in the presence of GM-CSF and IL-4. On day 9, stimulate the cells with different concentrations of STING agonists for 24 hours.[9][10]
-
Cell Harvesting and Staining: Harvest the cells and wash with FACS buffer. Block Fc receptors with Fc block for 15 minutes on ice.[9]
-
Antibody Staining: Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the expression levels of maturation markers on the CD11c+ DC population.[9][10]
Experimental Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol provides a framework for evaluating the anti-tumor activity of STING agonists in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
STING agonist formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).[3]
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the STING agonist or vehicle via the desired route (e.g., intratumoral, intraperitoneal, oral) on specified days.[3][11]
-
Efficacy Assessment: Monitor tumor growth and overall survival. At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration).[12]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the STING signaling pathway, a typical experimental workflow for comparing STING agonists, and the logical relationship of the comparative study.
References
- 1. invivogen.com [invivogen.com]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. STING agonist 2 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endosomolytic Polymersomes Increase the Activity of Cyclic Dinucleotide STING Agonists to Enhance Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. biorxiv.org [biorxiv.org]
- 10. In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
A Comparative Guide to STING-Dependent Tumor Regression: Evaluating a Potent STING Agonist
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity.[1][2][3] Activation of STING in tumor-resident dendritic cells can lead to the production of type I interferons (IFNs) and subsequent adaptive immune responses against the tumor.[4] This has led to the development of STING agonists as promising cancer immunotherapeutics. While the term "STING ligand-2" does not correspond to a standardized nomenclature in publicly available scientific literature, this guide provides a comparative analysis of a representative and potent STING agonist, here referred to as [Selected STING Agonist] , against other STING-activating molecules. The data presented is a synthesis of findings from preclinical studies on various well-characterized STING agonists.
The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal often found in cancer cells due to genomic instability or in pathogen-infected cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. These cytokines are crucial for recruiting and activating immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and T cells, which orchestrate a robust anti-tumor response.[1][2][3][5]
Comparative Performance of STING Agonists
The efficacy of STING agonists is evaluated based on their ability to induce tumor regression in preclinical cancer models. This section compares the anti-tumor activity of [Selected STING Agonist] with other representative STING agonists.
Quantitative Data on Tumor Regression
The following table summarizes the in vivo anti-tumor efficacy of different STING agonists in syngeneic mouse models. The data highlights the percentage of complete tumor regression, a key indicator of therapeutic potential.
| STING Agonist | Cancer Model | Dosing Regimen | Complete Tumor Regression (%) | Reference |
| [Selected STING Agonist] (e.g., MSA-2) | Colorectal Cancer (MC38) | Intratumoral, Subcutaneous, or Oral | 80 - 100% | [4][6] |
| diABZI | Osteosarcoma | Two weekly doses | 75% | [7] |
| ADU-S100 | Colon Carcinoma (CT26) | 100 µg, intratumoral, Days 1, 4, 7 | 44% | [8] |
| ALG-031048 | Colon Carcinoma (CT26) | 100 µg, intratumoral, Days 1, 4, 7 | 90% | [8] |
| c-di-GMP | Metastatic Breast Cancer | Combination with vaccine | Near complete elimination of metastases | [3] |
Note: The efficacy of STING agonists can be highly dependent on the tumor model, dosing regimen, and route of administration.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent animal model.
Methodology:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice) are implanted subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to establish and reach a predetermined palpable size (e.g., 50-100 mm³).
-
Treatment Administration: The STING agonist is administered via the desired route (e.g., intratumoral, intravenous, or subcutaneous injection) at specified doses and schedules. A vehicle control group is included for comparison.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size, or at the end of the study, and tumors may be harvested for further analysis.
-
Data Analysis: The mean tumor volume over time for each treatment group is plotted. Statistical analysis is performed to determine the significance of tumor growth inhibition. The percentage of mice with complete tumor regression is also calculated.
Immunophenotyping of Tumor Microenvironment by Flow Cytometry
Objective: To characterize the immune cell infiltration in the tumor microenvironment following STING agonist treatment.
Methodology:
-
Tumor Digestion: At a specified time point after treatment, tumors are harvested and mechanically and enzymatically dissociated into a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell markers (e.g., CD45, CD3, CD4, CD8 for T cells; CD11c for dendritic cells; NK1.1 for NK cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different immune cell populations within the tumor.
-
Data Analysis: The percentage and absolute number of each immune cell subset are determined for each treatment group and compared to the control group.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical validation of a STING agonist.
Conclusion
The activation of the STING pathway by potent agonists represents a highly promising strategy in cancer immunotherapy. While direct comparative data for a specific molecule named "this compound" is not available, the evidence from preclinical studies of various STING agonists, such as [Selected STING Agonist] , demonstrates their potential to induce significant and, in some cases, complete tumor regression. This anti-tumor activity is driven by the induction of a robust innate and adaptive immune response within the tumor microenvironment. The choice of a specific STING agonist for clinical development will depend on a multitude of factors, including its potency, pharmacokinetic properties, and safety profile. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel STING agonists.
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists and Inhibitors of the cGAS-STING Pathway [mdpi.com]
- 4. Progress in the Research and Development of cGAS-STING Drug Targets [synapse.patsnap.com]
- 5. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models [mdpi.com]
Orthogonal Assays for Validating STING Pathway Modulation: A Comparative Guide
The discovery and development of modulators for the Stimulator of Interferon Genes (STING) pathway necessitate robust and reliable methods for validating their efficacy and mechanism of action. Given the complexity of the STING signaling cascade, employing a single assay is often insufficient. This guide provides a comparative overview of various orthogonal assays to confirm the activation or inhibition of the STING pathway, ensuring data accuracy and reliability for researchers, scientists, and drug development professionals.
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response through the production of type I interferons and other cytokines.[1][2] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer, making it a prime target for therapeutic intervention.[3][4]
The STING Signaling Pathway
The activation of the STING pathway begins with the sensing of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[5] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[6] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[7] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[8][9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[10][11][12] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[9][13][14]
Orthogonal Assay Workflow
A multi-tiered approach is recommended to validate STING pathway modulators, starting from target engagement and moving down the signaling cascade to functional outcomes. This workflow ensures a comprehensive assessment of a compound's activity.
Comparison of Orthogonal Assays
The following tables summarize key orthogonal assays for validating STING pathway activation and inhibition, with a focus on their principles, applications, and comparative performance.
Table 1: Upstream & Midstream Assays - Target Engagement and Signaling
| Assay | Principle | Application | Pros | Cons |
| cGAMP Quantification | Measures the production of 2'3'-cGAMP by cGAS. Methods include competitive ELISA, TR-FRET, and LC-MS/MS.[5][6] | Screening for cGAS inhibitors or activators. | Direct measurement of cGAS activity; High sensitivity and specificity (LC-MS/MS).[6] | Indirect measure of STING activation; LC-MS/MS requires specialized equipment.[6] |
| STING Reporter Assays | Cells engineered to express a reporter gene (e.g., luciferase, SEAP) under the control of an IRF or ISRE promoter.[15][16][17] | High-throughput screening of STING agonists and antagonists. | High sensitivity; Amenable to high-throughput formats.[15] | Prone to off-target effects; Does not pinpoint the exact target in the pathway. |
| Western Blot for Phosphorylation | Detects the phosphorylated forms of STING (pSTING), TBK1 (pTBK1), and IRF3 (pIRF3) using specific antibodies.[10][15] | Confirms activation of the STING signaling cascade. | Provides direct evidence of pathway activation at specific nodes. | Lower throughput; Semi-quantitative. |
| STING Oligomerization Assay | Native PAGE followed by Western blot to detect the formation of STING oligomers upon activation.[15] | Confirms STING activation and conformational change. | Direct visualization of STING activation. | Technically challenging; Lower throughput. |
Table 2: Downstream Assays - Functional Outcomes
| Assay | Principle | Application | Pros | Cons |
| Cytokine Release Assays | Measures the secretion of key cytokines such as IFN-β, CXCL10, IL-6, and TNF-α using ELISA, Luminex, or cytokine bead arrays.[15][18][19] | Quantifies the functional downstream output of STING activation. | Physiologically relevant; Quantitative. | Can be influenced by other signaling pathways. |
| Gene Expression Analysis (qPCR) | Measures the mRNA levels of STING-dependent genes, such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs).[20][21] | Confirms transcriptional activation downstream of STING. | High sensitivity and specificity; Quantitative. | mRNA levels may not always correlate with protein expression. |
| IRF3 Dimerization/Nuclear Translocation | Assays to detect the dimerization of IRF3 (e.g., native PAGE) or its translocation to the nucleus (e.g., immunofluorescence, subcellular fractionation followed by Western blot). | Confirms the activation and functional translocation of a key transcription factor. | Provides direct evidence of IRF3 activation. | Can be labor-intensive and difficult to quantify. |
Experimental Protocols
Western Blot for Phospho-STING, Phospho-TBK1, and Phospho-IRF3
Objective: To detect the phosphorylation of key signaling proteins in the STING pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes, HEK293T) and allow them to adhere overnight. Treat cells with STING agonists or inhibitors for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total protein controls overnight at 4°C.[10][11]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
IFN-β ELISA
Objective: To quantify the amount of secreted IFN-β as a downstream marker of STING activation.
Methodology:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with compounds as described above.
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions (e.g., using a commercially available IFN-β ELISA kit). This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IFN-β based on the standard curve.[15]
ISRE Reporter Gene Assay
Objective: To measure the activity of the IRF3 transcription factor through a reporter gene.
Methodology:
-
Cell Line: Use a cell line stably expressing a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter (e.g., THP1-Dual™ cells).[17]
-
Cell Plating and Treatment: Plate the reporter cells in a 96-well plate and treat them with the compounds of interest.
-
Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 18-24 hours).
-
Luciferase Assay: Add a luciferase substrate (e.g., QUANTI-Luc™) to the wells and measure the luminescence using a plate reader.[22]
-
Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells) to determine the fold activation or inhibition.
Conclusion
Validating the activation or inhibition of the STING pathway requires a multi-faceted approach using orthogonal assays. By combining upstream biochemical assays with midstream signaling readouts and downstream functional analyses, researchers can obtain a comprehensive and reliable understanding of their compound's mechanism of action. This guide provides a framework for selecting and implementing appropriate assays to rigorously validate STING pathway modulators in drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cGAS-STING pathway-related gene signature can predict patient prognosis and immunotherapy responses in prostate adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 16. STING/ISRE Reporter Lentivirus (STING Assay) | LipExoGen [lipexogen.com]
- 17. invivogen.com [invivogen.com]
- 18. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Bioinformatic characterization of STING expression in hematological malignancies reveals association with prognosis and anti-tumor immunity [frontiersin.org]
- 21. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jitc.bmj.com [jitc.bmj.com]
Safety Operating Guide
Proper Disposal Procedures for STING Ligand-2
This document provides essential safety and logistical information for the proper disposal of STING ligand-2, a compound used by researchers, scientists, and drug development professionals. The following procedural guidance is based on general best practices for laboratory chemical waste disposal. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular this compound product in use for detailed and compound-specific disposal instructions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, like other research chemicals, must comply with local, state, and federal regulations.[2] Improper disposal can lead to environmental contamination and significant penalties.[2] The following steps outline a general procedure for safe disposal:
-
Waste Identification and Classification :
-
Treat all this compound waste as hazardous chemical waste.[3]
-
This includes the pure compound, solutions containing the ligand, and any materials contaminated during its use (e.g., pipette tips, gloves, and empty containers).
-
-
Waste Segregation :
-
Do not mix this compound waste with other types of waste unless explicitly permitted by your institution's hazardous waste guidelines.
-
Keep it separate from biological waste, sharps, and non-hazardous general waste.[3] Incompatible wastes must be stored separately to prevent dangerous chemical reactions.[4]
-
-
Container Selection and Labeling :
-
Use a chemically compatible, leak-proof container for waste collection.[2] Plastic containers are often preferred.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound" and its chemical formula if available), the date of accumulation, and any associated hazards.[3]
-
-
Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5]
-
The SAA should be equipped with secondary containment to catch any potential leaks.[4]
-
Keep the waste container securely closed at all times, except when adding waste.[5]
-
-
Disposal of Empty Containers :
-
An empty container that held a hazardous chemical must be properly managed.
-
For containers that held acutely toxic waste, they must be triple-rinsed with a suitable solvent.[6] The rinseate must be collected and disposed of as hazardous waste.[6]
-
After rinsing, deface the original label before disposing of the container as regular trash or according to your institution's specific guidelines.[6]
-
-
Arranging for Professional Disposal :
-
Once the waste container is full or has reached the designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[3][5]
-
Complete a hazardous waste pickup request form as required by your institution.[4]
-
Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash. [2][6] Evaporation of chemical waste is also not a permissible disposal method.[6]
Quantitative Data
As "this compound" is a general term, specific quantitative data will vary depending on the exact molecule. Researchers must consult the Safety Data Sheet (SDS) provided by the manufacturer for their specific compound. The table below outlines the type of information that should be sought from the SDS.
| Property | Value | Relevance to Disposal |
| Physical State | (e.g., Solid, Liquid) | Determines the type of waste container and handling procedures. |
| Solubility | (e.g., in water, organic solvents) | Informs the choice of solvent for decontamination and cleaning of empty containers. |
| pH (of solutions) | (Value or range) | Important for assessing corrosivity (B1173158) and potential for reaction with other waste streams. |
| Toxicity Data (LD50) | (e.g., Oral, Dermal) | Helps in assessing the acute hazard level of the waste. Acutely toxic wastes have stricter disposal regulations. |
| Flash Point | (Temperature) | Indicates flammability and requirements for safe storage away from ignition sources. |
| Reactivity | (e.g., Incompatible with strong oxidizers) | Crucial for proper waste segregation to prevent hazardous reactions. |
Experimental Protocols
The proper disposal of this compound is not typically determined by experimental protocols but by regulatory guidelines for chemical waste management. The key "protocol" is the adherence to the step-by-step disposal guide outlined above, which is derived from regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
Safeguarding Researchers: A Comprehensive Guide to Handling STING Ligand-2
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel working with STING (Stimulator of Interferon Genes) ligand-2. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment. This guide offers detailed procedural instructions for the handling, storage, and disposal of STING ligand-2, aiming to be the preferred resource for laboratory safety and chemical management.
Hazard Identification and Risk Assessment
This compound is a potent immunomodulatory compound designed to activate the STING signaling pathway. While specific toxicological properties may vary depending on the exact molecular structure of the ligand, it is prudent to handle all STING agonists as potentially hazardous substances. The primary risks are associated with unintended immune activation through inhalation, ingestion, or skin absorption. Direct contact may cause irritation to the skin, eyes, and respiratory tract. As the long-term effects of exposure may not be fully understood, minimizing all routes of exposure is paramount.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications and Use |
| Primary Barrier | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. Do not wear outside the laboratory. |
| Laboratory Coat | Fully buttoned, with tight-fitting cuffs. A disposable gown worn over the lab coat is recommended for handling larger quantities. | |
| Safety Goggles | Provide protection from splashes. Must be worn at all times in the laboratory. | |
| Secondary Barrier | Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashes, such as during vortexing or sonicating. |
| Respiratory Protection | Fume Hood | All handling of powdered or volatile this compound must be conducted in a certified chemical fume hood. |
| Respirator | An N95 or higher-rated respirator may be required for certain procedures as determined by a risk assessment. Consult your institution's safety officer. |
Operational Plan: Safe Handling Workflow
Adherence to a strict, methodical workflow is critical to prevent contamination and exposure. The following diagram outlines the essential steps for safely handling this compound.
Disposal and Decontamination Plan
Proper disposal and decontamination are critical to prevent environmental release and secondary exposure.
Waste Disposal
All solid and liquid waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled, sealed biohazard bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Decontamination Protocol
Given that many STING agonists are cyclic dinucleotides, their phosphodiester bonds are susceptible to hydrolysis, which can be exploited for inactivation.
Surface Decontamination:
-
Initial Wipe: Wipe the contaminated surface with a disposable absorbent pad to remove the bulk of the material.
-
Chemical Inactivation: Liberally apply a freshly prepared 10% bleach solution and allow a contact time of at least 30 minutes. Alternatively, a 1 M solution of a strong acid or base (e.g., hydrochloric acid or sodium hydroxide) can be used, with appropriate secondary containment and safety precautions.
-
Neutralization and Cleaning: For bleach, wipe the surface with 70% ethanol (B145695) to remove residue. For acid or base, neutralize the surface with an appropriate neutralizing agent and then wipe with deionized water.
Liquid Waste Inactivation (Prior to Collection):
For small volumes of liquid waste, chemical inactivation before collection for final disposal is recommended. This can be achieved by adding a sufficient volume of 10% bleach or a strong acid/base to the waste container and allowing it to react for at least one hour in a fume hood before sealing for disposal.
Disclaimer: The decontamination procedures described above are based on the chemical principles of phosphodiester bond hydrolysis. Researchers must consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all local and federal regulations for hazardous waste disposal.
STING Signaling Pathway Overview
To provide context for the immunomodulatory nature of this compound, the following diagram illustrates the canonical STING signaling pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
